Product packaging for Calcium Gluconate(Cat. No.:CAS No. 18016-24-5)

Calcium Gluconate

Cat. No.: B095909
CAS No.: 18016-24-5
M. Wt: 430.37 g/mol
InChI Key: NEEHYRZPVYRGPP-IYEMJOQQSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium gluconate is the calcium salt of D-gluconic acid. It has a role as a nutraceutical. It contains a D-gluconate.
This compound is used as mineral supplement and medication when there is insufficient calcium in the diet. Supplementation may be done to treat or prevent osteoporosis or rickets, consequences of hypocalcemia. It can also be taken by mouth but is not recommended by injection into a muscle. This compound Injection, USP is a sterile, nonpyrogenic supersaturated solution of this compound for intravenous use only. Each mL contains: this compound 94 mg;  calcium saccharate (tetrahydrate) 4.5 mg;  water for injection q.s. Hydrochloric acid and/or sodium hydroxide may have been added for pH adjustment (6.0 to 8.2). Calcium saccharate provides 6% of the total calcium and stabilizes the supersaturated solution of this compound. Each 10 mL of the injection provides 93 mg elemental calcium (Ca++) equivalent to 1 g of this compound.
This compound is the gluconate salt of calcium. An element or mineral necessary for normal nerve, muscle, and cardiac function, calcium as the gluconate salt helps to maintain calcium balance and prevent bone loss when taken orally. This agent may also be chemopreventive for colon and other cancers. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and is indicated for hypocalcemia and has 4 investigational indications.
The calcium salt of gluconic acid. The compound has a variety of uses, including its use as a calcium replenisher in hypocalcemic states.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22CaO14 B095909 Calcium Gluconate CAS No. 18016-24-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEHYRZPVYRGPP-IYEMJOQQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22CaO14
Record name CALCIUM GLUCONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029618
Record name Calcium D-gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, white crystalline granules or powder, stable in air, Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS], WHITE SOLID IN VARIOUS FORMS.
Record name CALCIUM GLUCONATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Calcium gluconate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4159
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CALCIUM GLUCONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Soluble in water, insoluble in ethanol, Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water, Insoluble in acetic acid, Sol in water 3.3 g/100 cc at 15 °C, In water, 3.33X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 3.5 (moderate)
Record name CALCIUM GLUCONATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name CALCIUM GLUCONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CALCIUM GLUCONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.30-0.65 g/cm³
Record name CALCIUM GLUCONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Crystals, granules, or powder

CAS No.

299-28-5
Record name Calcium Gluconate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium gluconate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Gluconic acid, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium D-gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium gluconate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM GLUCONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQE6VB453K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CALCIUM GLUCONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CALCIUM GLUCONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

120 °C, 178 °C
Record name CALCIUM GLUCONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CALCIUM GLUCONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

What is the mechanism of action of Calcium Gluconate in vitro?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Calcium Gluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the in vitro mechanism of action of this compound. In experimental settings, this compound serves as a stable, soluble pro-drug that dissociates to provide biologically active calcium ions (Ca²⁺). Its mechanism is therefore functionally equivalent to the mechanism of extracellular calcium. The primary molecular target for extracellular Ca²⁺ is the Calcium-Sensing Receptor (CaSR), a pleiotropic G-protein-coupled receptor (GPCR). Activation of the CaSR by Ca²⁺ initiates a cascade of intracellular signaling events, most prominently through the Gαq/11 pathway, leading to the generation of inositol 1,4,5-trisphosphate (IP₃) and a subsequent flux of calcium from intracellular stores. This guide provides a detailed overview of these signaling pathways, quantitative data on receptor activation, comprehensive experimental protocols for studying these effects, and visualizations of the key molecular and experimental processes.

Core Mechanism: Dissociation and Ion Availability

In an aqueous environment such as cell culture medium, this compound, a salt of calcium and gluconic acid, readily dissociates to yield a calcium ion (Ca²⁺) and two gluconate anions.[1][2] The Ca²⁺ ion is the sole pharmacologically active component in this context, making this compound an efficient and highly bioavailable vehicle for elevating extracellular calcium concentration in a controlled in vitro setting.[2] The gluconate portion is generally considered biologically inert with respect to the acute signaling pathways discussed herein.

Dissociation CaGluconate This compound C₁₂H₂₂CaO₁₄ Aqueous Aqueous Solution (e.g., Cell Culture Medium) CaGluconate->Aqueous Dissolves in CaIon Ca²⁺ (Calcium Ion) Aqueous->CaIon Releases GluconateIon 2 x Gluconate Anion (C₆H₁₁O₇⁻) Aqueous->GluconateIon Releases

Figure 1: Dissociation of this compound in an aqueous medium.

Primary Molecular Target: The Calcium-Sensing Receptor (CaSR)

The principal mechanism by which extracellular Ca²⁺ exerts its effects in vitro is by acting as a direct, orthosteric agonist for the Calcium-Sensing Receptor (CaSR).[3][4] The CaSR is a Class C GPCR that plays a critical role in systemic calcium homeostasis. It functions as a homodimer, with a large extracellular domain that binds Ca²⁺, a seven-transmembrane domain, and an intracellular domain that couples to various G-proteins.

CaSR-Mediated Signaling Pathways

Upon binding of extracellular Ca²⁺, the CaSR undergoes a conformational change that activates multiple heterotrimeric G-proteins.

  • Gαq/11 Pathway (Primary): This is the canonical signaling pathway for the CaSR. Activation of Gαq/11 stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃R), which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid and measurable increase in the intracellular calcium concentration ([Ca²⁺]i).

  • Other G-Protein Pathways: The CaSR is functionally pleiotropic and can also couple to other G-protein families, including Gαi/o (inhibiting adenylyl cyclase), Gαs, and Gα12/13, depending on the cell type and local signaling environment.

CaSR_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum CaSR CaSR (Dimer) Gq11 Gαq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor ER_Ca Stored Ca²⁺ IP3R->ER_Ca Opens Int_Ca Intracellular Ca²⁺ ↑ (Calcium Flux) ER_Ca->Int_Ca Release Ext_Ca Extracellular Ca²⁺ (from this compound) Ext_Ca->CaSR Binds IP3->IP3R Binds to Downstream Downstream Cellular Effects (e.g., Kinase Activation, Gene Transcription) Int_Ca->Downstream Triggers

Figure 2: The primary CaSR signaling pathway via Gαq/11 and PLC.

Quantitative Data: Receptor Activation

The sensitivity of the CaSR to extracellular calcium is typically quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of Ca²⁺ that provokes a response halfway between the baseline and maximum. This value can vary depending on the cell type, receptor expression level, and the presence of allosteric modulators.

Cell TypeExperimental ModelEC₅₀ of Extracellular Ca²⁺Reference(s)
Human Aortic Smooth Muscle Cells (HASMC)Endogenous CaSR Expression0.52 mM
HEK-293 CellsTransiently Transfected with wild-type human CaSR~3.0 - 4.0 mM
HEK-293 CellsTransfected with activating CaSR mutant (T888M)~2.5 mM (Leftward shift)
Ovine KeratinocytesEndogenous CaSR Expression~0.3 mM
Bovine Parathyroid CellsEndogenous CaSR Expression~1.0 - 1.5 mM

Note: EC₅₀ values are approximate and can vary significantly between experiments. The data presented here are for illustrative purposes based on published findings.

Experimental Protocols

The most common in vitro method to quantify the activation of the CaSR and subsequent signaling is the calcium flux assay . This assay measures the change in free cytosolic calcium concentration ([Ca²⁺]i) using fluorescent indicators.

General Workflow for a Calcium Flux Assay

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis A 1. Cell Seeding Seed CaSR-expressing cells in a multi-well plate B 2. Cell Culture Incubate for 24-48h to allow adherence A->B C 3. Dye Loading Incubate cells with a Ca²⁺-sensitive dye (e.g., Fluo-8 AM, Fura-2 AM) B->C D 4. Wash Step Remove excess dye C->D E 5. Compound Addition Add this compound (or Ca²⁺) at various concentrations D->E F 6. Measurement Record fluorescence intensity over time using a plate reader or microscope E->F G 7. Data Analysis Calculate change in fluorescence (ΔF/F₀) and determine dose-response curves (EC₅₀) F->G

Figure 3: General experimental workflow for an in vitro calcium flux assay.
Detailed Protocol: Calcium Flux Assay Using Fluo-8 AM

This protocol is adapted for adherent cells (e.g., HEK-293 cells stably expressing CaSR) in a 96-well plate format.

Materials:

  • HEK-293 cells stably expressing human CaSR

  • 96-well black, clear-bottom microplate

  • Culture Medium: DMEM/F-12 with 10% FBS

  • Fluo-8 AM dye loading solution (e.g., from a commercial kit)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (e.g., 100 mM in water, sterile filtered)

  • Ionomycin (positive control)

  • EGTA (negative control/chelator)

  • Fluorescence plate reader with injection capabilities (e.g., FlexStation 3)

Procedure:

  • Cell Plating: Seed the HEK-CaSR cells into a 96-well black, clear-bottom plate at a density of 50,000–80,000 cells per well.

  • Incubation: Culture the cells for 24-48 hours at 37°C and 5% CO₂ until they form a confluent monolayer.

  • Preparation of Dye Loading Solution: Prepare the Fluo-8 dye loading solution according to the manufacturer's instructions. Typically, this involves diluting a DMSO stock of Fluo-8 AM into an assay buffer (e.g., HBSS) containing an agent like Pluronic F-127 to aid in dye solubilization.

  • Dye Loading: Carefully remove the culture medium from the wells. Add 100 µL of the Fluo-8 dye loading solution to each well.

  • Incubation with Dye: Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Washing: After incubation, gently remove the dye solution. Wash the cells twice with 100 µL of HBSS to remove any extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

  • Baseline Reading: Place the plate into the fluorescence plate reader. Allow the cells to equilibrate to the instrument's temperature for 5-10 minutes. Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm) for 20-30 seconds.

  • Compound Injection and Measurement: Configure the instrument to automatically inject a desired volume (e.g., 20 µL) of the this compound working solutions to achieve the final desired concentrations. Immediately after injection, begin continuously recording the fluorescence intensity for 2-5 minutes to capture the peak response and subsequent plateau.

    • Test Wells: Add varying concentrations of this compound.

    • Positive Control: Add ionomycin to a final concentration of 1-5 µM to elicit a maximal Ca²⁺ influx.

    • Negative Control: Add EGTA (a calcium chelator) to demonstrate the signal is calcium-dependent.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the average baseline fluorescence (F₀) from the peak fluorescence (F_max).

    • Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

References

A Technical Guide to the Chemical Properties and Structure of Calcium Gluconate for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of Calcium Gluconate (C₁₂H₂₂CaO₁₄), a widely utilized calcium salt in research, pharmaceutical development, and clinical settings. It details the compound's chemical structure, physicochemical properties, spectroscopic characteristics, and stability. Furthermore, this guide outlines standard experimental protocols for its synthesis and quantitative analysis and illustrates its fundamental role in cellular signaling. The information is curated for researchers, scientists, and drug development professionals requiring a detailed understanding of this compound for laboratory use.

Chemical Structure and Identification

This compound is the calcium salt of D-gluconic acid.[1][2] D-gluconic acid is an organic compound produced from the oxidation of glucose.[3][4] Structurally, it consists of a calcium cation (Ca²⁺) complexed with two gluconate anions ([HOCH₂(CHOH)₄COO]⁻).[5] It can exist in an anhydrous form or as a monohydrate.

  • IUPAC Name: calcium bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate)

  • Molecular Formula: C₁₂H₂₂CaO₁₄ (Anhydrous) | C₁₂H₂₂CaO₁₄ · H₂O (Monohydrate)

  • CAS Registry Number: 299-28-5 (Anhydrous) | 66905-23-5 (Monohydrate)

  • Synonyms: Calcium D-gluconate, Calglucon, D-Gluconic acid calcium salt (2:1).

In aqueous solutions, the gluconate anion can exist in different spatial conformations, with studies based on ¹H Nuclear Magnetic Resonance (NMR) indicating that a zigzag conformation is predominant.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and application in a laboratory setting. It typically appears as a white, odorless, and tasteless crystalline or granular powder.

PropertyValueReferences
Molecular Weight 430.37 g/mol (Anhydrous) 448.39 g/mol (Monohydrate),
Melting Point ~195-201 °C (with decomposition)
Density ~1.68 g/cm³
Solubility in Water (25°C) ~3.3-3.5 g/100 mL
Solubility in Boiling Water ~20 g/100 mL
Solubility in Other Solvents Insoluble in ethanol and other organic solvents.
pH of Aqueous Solution 6.0 - 7.0
pKa of Gluconic Acid 3.6 - 3.86
Optical Rotation ([α]D) ~+6° to +10.2° (c=1, H₂O)

Spectroscopic Data

Spectroscopic analysis is essential for the identification and structural elucidation of this compound.

  • Infrared (IR) Spectroscopy: The FTIR spectrum of this compound shows characteristic absorption bands. A broad peak is observed in the region of 3200-3550 cm⁻¹, which corresponds to the symmetric stretching of the hydroxyl (-OH) groups. A strong absorption band appears around 1595-1618 cm⁻¹, characteristic of the asymmetric stretching of the carboxylate (COO⁻) group. The monohydrate form can be distinguished from the anhydrous form by a medium sharp band at approximately 3485 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to study the molecular structure and conformation of this compound in solution. ¹H NMR studies have been instrumental in demonstrating that the gluconate molecule predominantly adopts a zigzag conformation in aqueous solutions. These studies also show that intermolecular hydrogen bonds form as the solution concentration increases, leading to changes in the spatial structure.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

  • Stability: It is stable in air but can lose its water of crystallization at 120°C. It is incompatible with strong oxidizing agents. Supersaturated solutions, often used for injections, can be stabilized with substances like calcium saccharate. Studies have shown that solutions of this compound in 0.9% sodium chloride or 5% glucose are stable for at least 24 hours.

  • Storage: this compound should be stored at room temperature, typically between 20-25°C (68-77°F). It should be kept in a cool area, protected from direct sunlight and other heat sources. For long-term storage, refrigeration at 2-8°C (36-46°F) can enhance stability. It is important to avoid freezing the compound.

Experimental Protocols

Synthesis of this compound

A common method for producing this compound involves the fermentation of glucose.

Methodology:

  • Glucose Production: Starch is hydrolyzed, typically using an acid like sulfuric acid, to produce a glucose solution.

  • Fermentation: The glucose solution is neutralized and serves as a substrate for the fermentation process. A culture of Aspergillus niger or a similar microorganism is introduced, which oxidizes the glucose to gluconic acid.

  • Neutralization and Precipitation: The resulting gluconic acid in the fermentation broth is neutralized with a calcium source, such as milk of lime (calcium hydroxide) or calcium carbonate, to form this compound.

  • Purification: The solution is filtered to remove microbial biomass and other solids. The filtrate is then concentrated under reduced pressure, causing the crude this compound to crystallize.

  • Final Product: The crude crystals are refined through recrystallization to obtain pure this compound.

G Starch Starch Glucose Glucose Solution Starch->Glucose Acid Hydrolysis Fermentation Fermentation Broth (Gluconic Acid) Glucose->Fermentation Aspergillus niger Neutralization Crude Calcium Gluconate Solution Fermentation->Neutralization Neutralization (e.g., Calcium Carbonate) Crystallization Crude Crystals Neutralization->Crystallization Concentration Refining Pure this compound Crystallization->Refining Recrystallization

Fig 1. General workflow for the synthesis of this compound.
Quantitative Analysis: Assay by Complexometric Titration (USP Method)

The United States Pharmacopeia (USP) provides a standard method for assaying this compound based on complexometric titration with edetate disodium (EDTA).

Methodology:

  • Sample Preparation: Accurately weigh approximately 800 mg of this compound.

  • Dissolution: Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.

  • Complexation: While stirring, add approximately 30 mL of 0.05 M edetate disodium (EDTA) solution from a 50-mL buret. This ensures an excess of EDTA to complex with the Ca²⁺ ions.

  • pH Adjustment: Add 15 mL of 1 N sodium hydroxide to raise the pH, which is necessary for the indicator to function correctly.

  • Indication: Add approximately 300 mg of hydroxy naphthol blue indicator.

  • Titration: Continue the titration with the 0.05 M EDTA solution until the color changes to a distinct blue endpoint.

  • Calculation: Each mL of 0.05 M edetate disodium is equivalent to 21.52 mg of anhydrous this compound (C₁₂H₂₂CaO₁₄).

G cluster_prep Sample Preparation cluster_titration Titration Weigh 1. Weigh ~800 mg This compound Dissolve 2. Dissolve in H₂O and HCl Weigh->Dissolve AddEDTA 3. Add excess 0.05 M EDTA Dissolve->AddEDTA AddNaOH 4. Add 1 N NaOH AddEDTA->AddNaOH AddIndicator 5. Add Hydroxy Naphthol Blue AddNaOH->AddIndicator Titrate 6. Titrate with EDTA to Blue Endpoint AddIndicator->Titrate

Fig 2. Workflow for the quantitative analysis of this compound.

Role in Cellular Signaling Pathways

In biological systems, this compound serves as a source of calcium ions (Ca²⁺). Upon administration, it dissociates, increasing the concentration of free Ca²⁺, which is a ubiquitous and versatile second messenger involved in countless cellular processes. These include neurotransmission, muscle contraction, and maintaining bone health.

In a typical calcium signaling pathway, an external stimulus (e.g., a hormone or neurotransmitter) binds to a cell surface receptor. This triggers a cascade that leads to the opening of calcium channels in the plasma membrane or the endoplasmic reticulum, causing a rapid increase in the cytosolic Ca²⁺ concentration. These ions then bind to and activate calcium-binding proteins like calmodulin. The Ca²⁺-calmodulin complex subsequently activates downstream effector proteins, such as kinases (e.g., CaMKII) or phosphatases (e.g., calcineurin), which modulate cellular responses. This compound is also used clinically to stabilize cardiac cell membranes in cases of hyperkalemia by counteracting the elevated potassium's effect on membrane potential.

G Stimulus External Stimulus (e.g., Hormone) Receptor Cell Surface Receptor Stimulus->Receptor Ca_channel Ca²⁺ Channel Opening Receptor->Ca_channel Ca_influx Increase in Cytosolic [Ca²⁺] Ca_channel->Ca_influx Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin binds to CaM_complex Ca²⁺-CaM Complex Calmodulin->CaM_complex Effector Downstream Effectors (e.g., CaMKII, Calcineurin) CaM_complex->Effector activates Response Cellular Response Effector->Response

Fig 3. A simplified diagram of a typical Ca²⁺ signaling pathway.

References

A Comprehensive Technical Guide to the Solubility of Calcium Gluconate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of calcium gluconate in a variety of common laboratory solvents. The information herein is intended to support research, development, and quality control activities by providing a centralized resource on the solubility characteristics of this widely used pharmaceutical ingredient.

Introduction to this compound

This compound is the calcium salt of gluconic acid. It is a white, crystalline, odorless, and tasteless powder or granules.[1] As a medication, it is frequently used to treat conditions arising from calcium deficiencies, such as hypocalcemia, and to counteract the cardiotoxic effects of hyperkalemia.[2] The solubility of this compound is a critical physicochemical property that influences its formulation, bioavailability, and therapeutic efficacy.

Quantitative Solubility Data

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. The solubility of this compound is highly dependent on the solvent and the temperature.

The following table summarizes the available quantitative data for the solubility of this compound in various laboratory solvents.

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water15~3.3[3]
Water20~3.0[4]
Water25~3.5[3]
Water (boiling)100~20.0
EthanolAmbientInsoluble
MethanolAmbientSlightly Soluble
GlycerolAmbientSparingly Soluble (qualitative)
Propylene GlycolAmbientSparingly Soluble (qualitative)
AcetoneAmbientInsoluble
Dimethyl Sulfoxide (DMSO)AmbientInsoluble

Experimental Protocols

Accurate determination of solubility is fundamental in pharmaceutical sciences. The following are detailed methodologies for key experiments related to the assessment of this compound's solubility and quantification.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Selected laboratory solvent

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established by preliminary experiments where the concentration of the solute in solution is measured at different time points until it becomes constant.

  • After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Centrifuge the vials to further separate the solid and liquid phases.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered saturated solution with a suitable solvent.

  • Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

  • Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or g/100 mL.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in solubility studies and quality control.

Objective: To determine the concentration of this compound in a solution.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or UV detector at a low wavelength like 210 nm).

  • Column: A column suitable for the analysis of organic acids, such as a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A degassed mixture of a buffer (e.g., 1% v/v phosphoric acid in water) and an organic modifier (e.g., methanol) in an isocratic elution mode (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10-20 µL.

  • Detector Wavelength: 210 nm (if using a UV detector).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

  • Sample Preparation: Dilute the sample solution (from the solubility experiment or other sources) with the mobile phase to a concentration that falls within the linear range of the standard curve.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge equil1->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Quantify by HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

G General Workflow for HPLC Analysis cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep1 Prepare standard solutions ana1 Generate calibration curve from standards prep1->ana1 prep2 Prepare and dilute sample solution hplc3 Autosampler prep2->hplc3 hplc1 Mobile Phase Reservoir hplc2 Pump hplc1->hplc2 hplc2->hplc3 hplc4 Column hplc3->hplc4 hplc5 Detector hplc4->hplc5 hplc6 Data Acquisition hplc5->hplc6 hplc6->ana1 ana2 Determine sample concentration hplc6->ana2

Caption: A simplified workflow for the quantification of a substance using HPLC.

G Simplified General Calcium Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ (extracellular) channel Ca²⁺ Channel Ca_ext->channel Ca²⁺ influx receptor Receptor (GPCR/RTK) PLC PLC receptor->PLC Ca_cyt Ca²⁺ (cytosolic) channel->Ca_cyt Ca²⁺ influx IP3 IP₃ PLC->IP3 IP3R IP₃ Receptor IP3->IP3R Calmodulin Calmodulin Ca_cyt->Calmodulin CaM_complex Ca²⁺/Calmodulin Complex Ca_cyt->CaM_complex Calmodulin->CaM_complex Cell_response Cellular Response CaM_complex->Cell_response IP3R->Ca_cyt Ca²⁺ release Ca_er Ca²⁺ (ER store) Ca_er->IP3R

Caption: An overview of a common intracellular calcium signaling cascade.

Conclusion

The solubility of this compound is a key parameter for its use in pharmaceutical formulations. It exhibits moderate solubility in water, which is significantly enhanced at higher temperatures. Conversely, it is generally insoluble in most common organic laboratory solvents. The provided experimental protocols for solubility determination and HPLC quantification offer standardized approaches for the accurate assessment of this compound's properties. The illustrative diagrams provide a visual representation of key related scientific workflows and pathways. This guide serves as a valuable technical resource for professionals in the pharmaceutical and chemical sciences.

References

A Technical Guide to Purity Standards of Research-Grade Calcium Gluconate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the reliability and reproducibility of experimental results. Calcium gluconate, a widely used source of calcium ions in research and pharmaceutical applications, is no exception. This technical guide provides an in-depth overview of the core purity standards for research-grade this compound, detailing analytical methodologies and relevant biological pathways.

While the term "research-grade" can be subject to manufacturer-specific definitions, it generally implies a high degree of purity, often meeting or exceeding the stringent requirements set forth by major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).[1][2][3] For applications in biological systems, such as cell culture or studies on signaling pathways, further considerations like low endotoxin levels may be critical.

Core Purity Specifications

The purity of this compound is assessed through a series of tests that quantify the active ingredient and control for the presence of various impurities. The following tables summarize the typical quantitative requirements for this compound as stipulated by the United States Pharmacopeia (USP), which are often the basis for a research-grade designation.

Table 1: Assay and Identification

TestSpecification
Assay (Anhydrous) 98.0% - 102.0% of C₁₂H₂₂CaO₁₄ (dried basis)
Assay (Monohydrate) 98.5% - 102.0% of C₁₂H₂₂CaO₁₄·H₂O
Identification Must pass specific tests for calcium and gluconate

Source: USP Monographs[4][5]

Table 2: Impurity Limits

ImpuritySpecification Limit
Heavy Metals ≤ 10 ppm (0.001%)
Arsenic ≤ 3 ppm
Chloride ≤ 0.07%
Sulfate ≤ 0.048%
Iron ≤ 5 ppm (for injectable grade)
Magnesium and Alkali Metals ≤ 0.4% (for injectable grade)
Reducing Substances ≤ 1.0%
Organic Volatile Impurities Meets USP <467> requirements

Source: USP and other pharmacopeial references

Table 3: Physicochemical Properties

PropertySpecification
Loss on Drying (Anhydrous) ≤ 3.0%
Water Content (Monohydrate) Not specified, but accounted for in assay
Clarity of Solution A 1.0 g in 50 mL warm water solution is clear
Acid or Alkali Must pass specific pH-related tests

Source: JP and USP Monographs

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound purity. Below are summaries of key experimental protocols.

Assay of this compound (Complexometric Titration)

This method determines the amount of calcium present in the sample.

  • Principle: Calcium ions are titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent, at an alkaline pH. The endpoint is detected using a specific indicator that changes color when all calcium ions have formed a complex with EDTA. A displacement titration with magnesium sulfate is sometimes employed to achieve a more distinct color change with certain indicators like Mordant Black II.

  • Procedure Outline:

    • An accurately weighed sample of this compound (approx. 800 mg) is dissolved in 150 mL of water containing 2 mL of 3 N hydrochloric acid.

    • While stirring, a significant portion (e.g., 30 mL) of a 0.05 M EDTA solution is added.

    • The pH of the solution is raised by adding 15 mL of 1 N sodium hydroxide.

    • An indicator, such as hydroxy naphthol blue (approx. 300 mg), is added to the solution.

    • The titration is continued with the 0.05 M EDTA solution until the solution turns a distinct blue color.

    • The percentage of this compound is calculated based on the volume of EDTA consumed. Each mL of 0.05 M EDTA is equivalent to 21.52 mg of anhydrous this compound.

Limit Test for Heavy Metals

This test controls for the presence of metallic impurities.

  • Principle: The color produced by the reaction of heavy metals with a sulfide source in an acidic medium is compared to the color of a standard lead solution treated in the same manner.

  • Procedure Outline (Method II):

    • A 1.0 g sample is dissolved in 30 mL of warm water and 2 mL of dilute acetic acid. After cooling, the volume is adjusted to 50 mL.

    • This test solution is compared against a control solution prepared with a known amount of standard lead solution (e.g., 2.0 mL, corresponding to 20 ppm).

    • The comparison is typically made by observing the color intensity after the addition of a sulfide source.

Analysis of Related Substances by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify impurities that are structurally related to this compound.

  • Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their affinity for the stationary phase and mobile phase. A detector, such as a differential refractive index detector, is used for quantification.

  • Typical Chromatographic Conditions:

    • Column: A hydrogen ion chromatography column (e.g., Rezex ROA-Organic Acid H+).

    • Mobile Phase: A dilute acid solution, such as 0.5% formic acid.

    • Flow Rate: Approximately 0.3 mL/min.

    • Detector: Differential Refractive Index Detector.

  • Impurities Detected: This method can identify and quantify related substances such as D-glucuronic acid, various lactones of gluconic acid, and 5-hydroxymethylfurfural.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a research-grade this compound sample.

G cluster_0 Sample Reception & Preparation cluster_1 Core Purity & Identification cluster_2 Impurity Profile Analysis cluster_3 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., warm water) Sample->Dissolution Assay Assay (Complexometric Titration) Dissolution->Assay Identification Identification Tests (Calcium & Gluconate) Dissolution->Identification TLC TLC for Identification Dissolution->TLC Heavy_Metals Heavy Metals Test Dissolution->Heavy_Metals Anions Chloride & Sulfate Tests Dissolution->Anions Arsenic Arsenic Limit Test Dissolution->Arsenic Reducing_Substances Reducing Substances Test Dissolution->Reducing_Substances Related_Substances Related Substances (HPLC) Dissolution->Related_Substances Analysis Compare results with specifications Assay->Analysis Identification->Analysis TLC->Analysis Heavy_Metals->Analysis Anions->Analysis Arsenic->Analysis Reducing_Substances->Analysis Related_Substances->Analysis Report Generate Certificate of Analysis Analysis->Report

Caption: Workflow for this compound Purity Testing.

Calcium Signaling Pathway

In many research applications, this compound serves as a source of extracellular calcium ions (Ca²⁺), which are pivotal second messengers in numerous cellular signaling cascades. An increase in extracellular Ca²⁺ can trigger influx into the cell, initiating a signaling cascade.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Ca_Gluconate This compound Ca_ext Ca²⁺ Ca_Gluconate->Ca_ext dissociation Ca_Channel Ca²⁺ Channel Ca_ext->Ca_Channel influx Receptor GPCR / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC activates Ca_int Ca²⁺ (cytosolic) Ca_Channel->Ca_int influx IP3 IP₃ PLC->IP3 generates ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on ER->Ca_int releases Ca²⁺ Calmodulin Calmodulin Ca_int->Calmodulin activates Downstream Downstream Cellular Responses (e.g., Gene Transcription, Proliferation) Calmodulin->Downstream modulates

Caption: A Generalized Calcium Signaling Pathway.

Calcium ions (Ca²⁺) are universal intracellular messengers that regulate a multitude of cellular processes, including gene transcription, muscle contraction, and cell proliferation. The versatility of Ca²⁺ as a signaling molecule stems from the cell's ability to precisely control its concentration in space and time. In unstimulated cells, the cytosolic Ca²⁺ concentration is maintained at a very low level (around 100 nM), which is thousands of times lower than the extracellular concentration. Upon stimulation, Ca²⁺ can enter the cell from the extracellular space or be released from intracellular stores like the endoplasmic reticulum (ER), leading to a rapid and transient increase in cytosolic Ca²⁺ that triggers downstream cellular responses. This intricate regulation allows Ca²⁺ to be a key player in both normal physiology and in pathological conditions when its signaling is dysregulated.

References

The Role of Calcium Gluconate in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium gluconate, a salt of calcium and gluconic acid, serves as a readily bioavailable source of calcium ions (Ca2+) for cellular processes.[1][2] Upon administration, it dissociates, elevating extracellular and subsequently intracellular calcium concentrations. This elevation is pivotal, as calcium is a ubiquitous and versatile second messenger, integral to a multitude of cellular signaling pathways. Fluctuations in intracellular Ca2+ concentration, often referred to as calcium signals, regulate a vast array of physiological events, from muscle contraction and neurotransmitter release to gene transcription and cell proliferation.[3] This guide provides an in-depth exploration of the core signaling pathways modulated by calcium, the experimental methodologies used to study these pathways, and the quantitative data that underpins our understanding of them.

The Genesis of a Calcium Signal

The concentration of free Ca2+ in the cytosol is tightly regulated and maintained at a much lower level than in the extracellular space or within intracellular stores like the endoplasmic reticulum (ER). A cellular signal is initiated by a rapid and transient increase in cytosolic Ca2+. This can be achieved through two primary mechanisms:

  • Influx from the Extracellular Space: External stimuli, such as hormones, neurotransmitters, or growth factors, can activate various plasma membrane ion channels. These include voltage-operated channels (VOCs), receptor-operated channels (ROCs), and store-operated channels (SOCs), which allow Ca2+ to flow down its steep electrochemical gradient into the cell.

  • Release from Intracellular Stores: The primary intracellular Ca2+ reservoir is the endoplasmic reticulum. Signaling molecules can trigger the opening of channels on the ER membrane, releasing stored Ca2+ into the cytosol.

This compound primarily influences the first mechanism by increasing the extracellular Ca2+ concentration, thereby enhancing the driving force for Ca2+ entry.

Core Calcium-Dependent Signaling Pathways

The versatility of calcium as a second messenger is realized through its interaction with a variety of calcium-binding proteins, which in turn modulate the activity of downstream effectors. The following sections detail the key signaling cascades initiated by an increase in intracellular Ca2+.

The Phospholipase C (PLC) and IP3/DAG Pathway

A common mechanism for initiating Ca2+ release from the ER involves the Phospholipase C (PLC) pathway. This pathway is typically activated by G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the ER, triggering the release of stored Ca2+. DAG remains in the plasma membrane and, in conjunction with the released Ca2+, activates members of the Protein Kinase C (PKC) family.

PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol cluster_er Endoplasmic Reticulum GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC_mem PKC DAG->PKC_mem Recruits & Activates Downstream Downstream Cellular Responses PKC_mem->Downstream IP3R IP3 Receptor IP3->IP3R Binds to CaM Calmodulin (CaM) CaM->Downstream PKC_cyto PKC PKC_cyto->PKC_mem Ca_cyto Ca2+ IP3R->Ca_cyto Releases Ca_ER Ca2+ Ca_ER->IP3R Ca_cyto->PKC_mem Activates Ca_cyto->CaM Binds to CaMKII_Pathway Ca_increase Increase in Intracellular [Ca2+] CaM Calmodulin (CaM) Ca_increase->CaM Binds to CaM_Ca Ca2+-CaM Complex CaM->CaM_Ca CaMKII_inactive Inactive CaMKII CaM_Ca->CaMKII_inactive Binds to & Activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Autophosphorylation Autophosphorylation (at Thr286) CaMKII_active->Autophosphorylation Substrates Target Substrates (e.g., AMPA Receptors, Transcription Factors) CaMKII_active->Substrates Phosphorylates CaMKII_autonomous Sustained Activity (Ca2+-independent) Autophosphorylation->CaMKII_autonomous CaMKII_autonomous->Substrates Phosphorylates Response Cellular Responses (e.g., Synaptic Plasticity, Gene Expression) Substrates->Response PKC_Pathway PLC_activation PLC Activation DAG DAG (in membrane) PLC_activation->DAG IP3 IP3 PLC_activation->IP3 PKC_active Active PKC (at membrane) DAG->PKC_active Binds to ER_release Ca2+ Release from ER IP3->ER_release ER_release->PKC_active Binds to PKC_inactive Inactive PKC (in cytosol) PKC_inactive->PKC_active Translocates to membrane Substrates Target Substrates PKC_active->Substrates Phosphorylates Response Cellular Responses (e.g., Gene Expression, Cell Proliferation) Substrates->Response NFAT_Pathway Ca_increase Increase in Intracellular [Ca2+] Calcineurin_inactive Inactive Calcineurin Ca_increase->Calcineurin_inactive Activates Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (in cytosol) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_expression Gene Expression (e.g., Cytokines) Nucleus->Gene_expression Induces Fura2_Workflow start Start: Cells on Coverslips prep_dye Prepare Fura-2 AM Loading Solution (in DMSO with Pluronic F-127) start->prep_dye load_cells Incubate Cells with Fura-2 AM solution (e.g., 30 min at RT) prep_dye->load_cells wash1 Wash cells with buffer to remove extracellular dye load_cells->wash1 deesterify Incubate cells in buffer to allow for de-esterification (e.g., 30 min at RT) wash1->deesterify mount Mount coverslip on microscope stage deesterify->mount image Acquire fluorescence images sequentially at 340nm and 380nm excitation (emission at 510nm) mount->image ratio Calculate 340/380 ratio pixel by pixel image->ratio analyze Analyze data: - Baseline fluorescence - Response to stimulus - Calibration to [Ca2+] ratio->analyze end End analyze->end

References

The Advent and Evolution of Calcium Gluconate in Scientific Research: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and pivotal experimental applications of Calcium Gluconate.

Abstract

This compound, a salt of gluconic acid, has been a cornerstone of medical and scientific research since its introduction in the 1920s.[1] This technical guide delves into the historical context of its discovery, the evolution of its synthesis, and its critical applications in treating conditions such as hypocalcemia, hyperkalemia, and hydrofluoric acid burns. We will explore the detailed methodologies of key experiments that have defined its therapeutic use, present quantitative data from seminal studies, and provide visual representations of its mechanisms of action through signaling pathway and workflow diagrams. This document serves as a vital resource for understanding the enduring significance of this compound in the scientific and medical communities.

Discovery and Historical Milestones

While the therapeutic use of calcium salts dates back to the 19th century, this compound emerged in the 1920s as a less irritating and more soluble alternative for intravenous calcium administration.[1] Its synthesis is achieved by neutralizing gluconic acid with calcium carbonate or calcium hydroxide.[1] Early medical applications focused on treating hypocalcemic tetany, a condition characterized by muscle spasms due to low blood calcium.

A pivotal moment in its history was its inclusion in the World Health Organization's List of Essential Medicines, cementing its status as a fundamental therapeutic agent.[1] Over the decades, its applications have expanded significantly, driven by a deeper understanding of its physiological effects.

Timeline of Key Developments:

Year/PeriodDevelopmentSignificance
1920s First medical use of this compound.[1]Provided a safer alternative to other calcium salts for intravenous therapy.
1946 Documented use in treating hyperkalemia-induced ECG changes.Demonstrated its role in cardiac membrane stabilization.
1950s Further studies on its efficacy in managing hyperkalemia.Solidified its use as a first-line treatment for cardiac protection in hyperkalemia.
Late 20th Century Established as the standard treatment for hydrofluoric acid burns.Provided an effective chelating agent to neutralize fluoride ions and prevent tissue damage.

Synthesis and Manufacturing Processes

The production of this compound has evolved, with several methods being employed to ensure high purity and yield.

Historical Synthesis Method (circa 1923)

An early laboratory-scale synthesis involved the oxidation of glucose to gluconic acid, followed by neutralization with a calcium salt.

Experimental Protocol:

  • Oxidation of Glucose: A solution of anhydrous glucose in water is treated with bromine. The reaction mixture is allowed to proceed until the bromine is consumed.

  • Removal of Bromide: The excess bromine is boiled off, and the resulting solution containing gluconic acid and hydrobromic acid is treated with lead carbonate to precipitate lead bromide.

  • Isolation of Gluconic Acid: After filtering off the lead bromide, residual lead and bromide ions are removed by precipitation with silver oxide/carbonate and subsequent treatment with hydrogen sulfide.

  • Formation of this compound: The purified gluconic acid solution is boiled with an excess of calcium carbonate.

  • Crystallization: The solution is filtered and concentrated under vacuum to a syrup, from which this compound crystallizes upon cooling.

Modern Manufacturing Processes

Commercial production of this compound now utilizes more efficient and environmentally friendly methods:

  • Electrolytic Oxidation: This process involves the electrolytic oxidation of a glucose solution containing a bromide salt. The gluconic acid formed is then neutralized with calcium carbonate.

  • Enzymatic Fermentation: Specific microorganisms are used to ferment glucose into gluconic acid, which is then converted to this compound.

  • Chemical Oxidation: Glucose is oxidized using a hypochlorite solution, followed by neutralization with a calcium salt.

Diagram of the Electrolytic Oxidation Workflow:

Electrolytic_Oxidation Glucose Glucose Solution + Sodium Bromide ElectrolyticCell Electrolytic Cell (Graphite Electrodes) Glucose->ElectrolyticCell GluconicAcid Gluconic Acid Formation ElectrolyticCell->GluconicAcid Oxidation Neutralization Neutralization Tank + Calcium Carbonate GluconicAcid->Neutralization CalciumGluconateSol This compound Solution Neutralization->CalciumGluconateSol Crystallization Crystallization (Cooling) CalciumGluconateSol->Crystallization Filtration Filtration Crystallization->Filtration FinalProduct This compound Crystals Filtration->FinalProduct MotherLiquor Mother Liquor (Recycled) Filtration->MotherLiquor MotherLiquor->ElectrolyticCell Reuse

Caption: Workflow of this compound synthesis via electrolytic oxidation.

Key Experimental Applications and Methodologies

Treatment of Hypocalcemia

The use of this compound to treat hypocalcemia, particularly in neonates, has been extensively studied. A notable prospective, double-blind study conducted in 1995 provided crucial quantitative data on its efficacy.

Experimental Protocol: Neonatal Hypocalcemia Treatment (Porcelli & Oh, 1995)

  • Study Design: A prospective, double-blind, placebo-controlled study.

  • Participants: 43 preterm infants with low total serum calcium concentrations.

  • Intervention: Infants received a single dose of either this compound (100 mg/kg) or a placebo (normal saline).

  • Data Collection: Total and ionized serum calcium levels were measured before and 3 to 6 hours after the infusion. Clinical signs of hypocalcemia (irritability, jitteriness, twitching) were scored by blinded observers.

  • Analysis: Comparison of changes in serum calcium levels and clinical scores between the two groups.

Quantitative Results from the 1995 Neonatal Hypocalcemia Study:

ParameterThis compound Group (n=22)Placebo Group (n=21)
Mean Change in Total Serum Calcium (mg/dL) +1.2 ± 0.8-0.1 ± 0.6
Mean Change in Ionized Serum Calcium (mg/dL) +0.4 ± 0.30.0 ± 0.2
Mean Change in Hypocalcemic Signs Score Decrease in scoreNo significant change

Data adapted from Porcelli & Oh, 1995.

Management of Hyperkalemia

This compound is a first-line therapy for the cardiac complications of hyperkalemia. It does not lower serum potassium levels but rather stabilizes the cardiac cell membrane, reducing the risk of life-threatening arrhythmias.

Mechanism of Action in Hyperkalemia:

Hyperkalemia (elevated extracellular potassium) partially depolarizes the resting membrane potential of cardiomyocytes. This inactivation of sodium channels slows intracardiac conduction and can lead to arrhythmias. This compound counteracts this by:

  • Increasing the threshold potential: The influx of extracellular calcium makes the threshold for excitation more positive, restoring the difference between the resting and threshold potentials.

  • Restoring conduction velocity: By modulating sodium channels, calcium helps to normalize the conduction of the cardiac action potential.

Diagram of Cardiac Action Potential in Hyperkalemia and the Effect of this compound:

Cardiac_Action_Potential Cardiac Action Potential cluster_legend Legend Normal Normal Hyperkalemia Hyperkalemia CalciumGluconate Hyperkalemia + Ca-Gluconate -> Time (ms) Normal_Phase4 -90mV Normal_Phase0 +20mV Normal_Phase4->Normal_Phase0 Phase 0 (Na+ in) Normal_Phase1 Normal_Phase1 Normal_Phase0->Normal_Phase1 Phase 1 (K+ out) Normal_Phase2 Normal_Phase2 Normal_Phase1->Normal_Phase2 Phase 2 (Ca2+ in, K+ out) Normal_Phase3 Normal_Phase3 Normal_Phase2->Normal_Phase3 Phase 3 (K+ out) Normal_Phase4_end Normal_Phase4_end Normal_Phase3->Normal_Phase4_end Hyperkalemia_Phase4 -70mV Hyperkalemia_Phase0 +10mV Hyperkalemia_Phase4->Hyperkalemia_Phase0 Slower Phase 0 CaGluconate_Phase0 CaGluconate_Phase0 Hyperkalemia_Phase4->CaGluconate_Phase0 Restored Conduction Hyperkalemia_Phase3 Hyperkalemia_Phase3 Hyperkalemia_Phase0->Hyperkalemia_Phase3 Shortened Repolarization Hyperkalemia_Phase4_end Hyperkalemia_Phase4_end Hyperkalemia_Phase3->Hyperkalemia_Phase4_end CaGluconate_Threshold Threshold Potential (More Positive) CaGluconate_Phase3 CaGluconate_Phase3 CaGluconate_Phase0->CaGluconate_Phase3 CaGluconate_Phase3->Hyperkalemia_Phase4_end

Caption: Effect of Hyperkalemia and this compound on Cardiac Action Potential.

Treatment of Hydrofluoric Acid Burns

This compound is the standard antidote for hydrofluoric acid (HF) burns. The fluoride ion from HF penetrates tissues and binds to calcium and magnesium, causing severe pain, tissue necrosis, and potentially life-threatening systemic toxicity due to hypocalcemia.

Mechanism of Action in HF Burns:

This compound provides a source of calcium ions that chelate the free fluoride ions, forming insoluble and non-toxic calcium fluoride (CaF₂). This prevents the fluoride ions from further damaging tissues and depleting systemic calcium levels.

Experimental Protocol: Topical Treatment of HF Burns

  • Immediate Decontamination: The affected area is immediately and thoroughly irrigated with water for at least 15-20 minutes.

  • Topical Application: A 2.5% this compound gel is liberally applied to the burn and surrounding area and massaged into the skin. The gel is reapplied every 15 minutes until the pain subsides.

  • Subcutaneous Injection (for severe burns): If topical treatment is insufficient, a 5% or 10% solution of this compound is injected subcutaneously or intradermally around and under the affected area.

  • Intra-arterial Infusion (for severe limb burns): In cases of severe burns to the extremities, a dilute solution of this compound may be infused into the artery supplying the affected limb.

Diagram of Fluoride Ion Chelation by this compound:

Chelation_Process HF Hydrofluoric Acid (HF) Tissue Skin and Subcutaneous Tissue HF->Tissue Exposure FluorideIon Free Fluoride Ions (F⁻) Tissue->FluorideIon Dissociation TissueDamage Tissue Damage & Systemic Toxicity FluorideIon->TissueDamage Causes Neutralization Neutralization FluorideIon->Neutralization CalciumGluconate This compound (Ca[C₆H₁₁O₇]₂) CalciumIon Calcium Ions (Ca²⁺) CalciumGluconate->CalciumIon Provides CalciumIon->Neutralization CalciumFluoride Calcium Fluoride (CaF₂) (Insoluble, Non-toxic) Neutralization->CalciumFluoride Forms

Caption: Chelation of fluoride ions by this compound in HF burns.

Conclusion

From its early use as a safer means of calcium administration to its current indispensable roles in emergency medicine and toxicology, this compound has proven to be a remarkably versatile and effective therapeutic agent. Its history is a testament to the continuous process of scientific inquiry and clinical refinement. A thorough understanding of its historical development, synthesis, and the experimental basis for its applications is crucial for researchers and clinicians seeking to leverage its full therapeutic potential and to inform the development of future treatments. This guide provides a foundational resource for that purpose, consolidating key technical and historical information on this essential compound.

References

A Technical Guide to Elemental Calcium in Calcium Gluconate: Theoretical vs. Actual Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the elemental calcium content in calcium gluconate, contrasting the theoretical stoichiometric value with the actual content found in pharmaceutical-grade products. It offers detailed experimental protocols for the accurate determination of elemental calcium and visualizes the key physiological pathways governing calcium homeostasis.

Elemental Calcium Content: Theoretical vs. Actual

This compound is a widely used calcium salt for the treatment and prevention of calcium deficiency. A precise understanding of its elemental calcium content is critical for accurate dosage and therapeutic efficacy.

Theoretical Elemental Calcium

The chemical formula for this compound monohydrate is C₁₂H₂₂CaO₁₄·H₂O. Based on the atomic weights of its constituent elements (Calcium: 40.08 g/mol , Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Oxygen: 16.00 g/mol ), the theoretical percentage of elemental calcium can be calculated.

The molecular weight of this compound monohydrate is approximately 448.4 g/mol . The single calcium atom in the molecule has a weight of 40.08 g/mol . Therefore, the theoretical percentage of elemental calcium is:

(40.08 / 448.4) * 100% ≈ 8.9%

For anhydrous this compound (C₁₂H₂₂CaO₁₄), the molecular weight is approximately 430.4 g/mol , yielding a slightly higher theoretical elemental calcium percentage of about 9.3%. In practice, the monohydrate form is common, and the elemental calcium content is generally stated to be around 9%.[1][2] Pharmaceutical preparations, such as a 10% this compound solution for injection, provide 9.3 mg of elemental calcium per mL.[3][4]

Actual Elemental Calcium and Pharmacopeial Standards

The actual elemental calcium content in pharmaceutical-grade this compound is governed by strict pharmacopeial standards, such as those set by the United States Pharmacopeia (USP). These standards define the acceptable purity of the this compound salt, which in turn dictates the elemental calcium content.

According to USP monographs, this compound, when dried, must contain not less than 99.0% and not more than 104.0% of C₁₂H₂₂CaO₁₄·H₂O.[5] For injectable dosage forms, the monohydrate form should contain between 99.0% and 101.0% of the labeled amount. This ensures that the actual elemental calcium content is very close to the theoretical value, with slight variations permissible within these defined limits.

Data Summary

The following tables summarize the theoretical and actual elemental calcium content in this compound and compare it with other common calcium salts.

Table 1: Theoretical vs. Actual Elemental Calcium in this compound

ParameterValueReference
Theoretical Elemental Calcium (Anhydrous) ~9.3%
Theoretical Elemental Calcium (Monohydrate) ~8.9%Calculation
Commonly Cited Elemental Calcium ~9%
Elemental Calcium in 10% Injection (USP) 9.3 mg/mL
USP Assay Limit (Dried) 99.0% - 104.0% of C₁₂H₂₂CaO₁₄·H₂O
USP Assay Limit (Injectable Monohydrate) 99.0% - 101.0% of labeled amount

Table 2: Comparison of Elemental Calcium in Various Calcium Salts

Calcium SaltElemental Calcium (%)Reference
Calcium Carbonate40%
Calcium Citrate21%
Calcium Lactate13%
This compound 9%

Experimental Protocol: Determination of Elemental Calcium by Complexometric Titration

The assay of this compound is commonly performed by complexometric titration with ethylenediaminetetraacetic acid (EDTA). This method provides a reliable and accurate determination of the calcium content.

Principle

EDTA, a hexadentate ligand, forms a stable, water-soluble 1:1 complex with calcium ions. The endpoint of the titration is detected using a metal ion indicator, which changes color when it is displaced from the calcium ion by EDTA. For the determination of calcium in this compound, hydroxy naphthol blue or a mixture of indicators such as Eriochrome Black T with a magnesium-EDTA complex is often used to achieve a sharp endpoint.

Reagents and Equipment
  • 0.05 M Edetate Disodium (EDTA) VS (Volumetric Solution): Standardized.

  • This compound Sample: Accurately weighed.

  • 3 N Hydrochloric Acid

  • 1 N Sodium Hydroxide

  • Hydroxy Naphthol Blue indicator

  • Deionized Water

  • Analytical Balance

  • 50-mL Burette

  • Magnetic Stirrer and Stir Bar

  • 250-mL Conical Flask or Beaker

Procedure (Based on USP Monograph)
  • Sample Preparation: Accurately weigh about 800 mg of this compound and transfer it to a 250-mL beaker.

  • Dissolution: Add 150 mL of water and 2 mL of 3 N hydrochloric acid to the beaker. Stir with a magnetic stirrer until the sample is completely dissolved.

  • Initial Titration: While stirring, add approximately 30 mL of 0.05 M edetate disodium VS from a 50-mL burette.

  • pH Adjustment: Add 15 mL of 1 N sodium hydroxide.

  • Indicator Addition: Add about 300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-pink color.

  • Final Titration: Continue the titration with 0.05 M edetate disodium VS until the color changes to a clear blue endpoint.

  • Calculation: Each mL of 0.05 M edetate disodium is equivalent to 21.52 mg of C₁₂H₂₂CaO₁₄ (anhydrous this compound). The percentage of this compound can be calculated, and from this, the elemental calcium content can be determined.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Complexometric Titration

The following diagram illustrates the key steps in the determination of calcium content in this compound using complexometric titration.

G cluster_workflow Experimental Workflow: Complexometric Titration of this compound prep Sample Preparation (Weigh ~800mg this compound) dissolve Dissolution (Add 150mL H₂O + 2mL 3N HCl) prep->dissolve initial_titrate Initial Titration (Add ~30mL 0.05M EDTA) dissolve->initial_titrate ph_adjust pH Adjustment (Add 15mL 1N NaOH) initial_titrate->ph_adjust indicator Indicator Addition (Add 300mg Hydroxy Naphthol Blue) ph_adjust->indicator final_titrate Final Titration (Titrate with 0.05M EDTA to blue endpoint) indicator->final_titrate calculate Calculation (Determine % this compound) final_titrate->calculate G cluster_vitamind Vitamin D Signaling in Intestinal Calcium Absorption low_ca Low Dietary Calcium pth Increased PTH Secretion low_ca->pth kidney Kidney pth->kidney calcitriol Increased 1,25(OH)₂D (Calcitriol) Production kidney->calcitriol intestine Intestinal Epithelial Cell calcitriol->intestine vdr Binds to Vitamin D Receptor (VDR) intestine->vdr gene_exp Alters Gene Expression (e.g., TRPV6, Calbindin) vdr->gene_exp ca_absorption Increased Transcellular Calcium Absorption gene_exp->ca_absorption G cluster_homeostasis Hormonal Regulation of Calcium Homeostasis low_blood_ca Low Blood Calcium parathyroid Parathyroid Glands low_blood_ca->parathyroid high_blood_ca High Blood Calcium thyroid Thyroid Gland (C-cells) high_blood_ca->thyroid pth Secrete PTH parathyroid->pth calcitonin Secrete Calcitonin thyroid->calcitonin bone_resorption ↑ Bone Resorption (Osteoclasts) pth->bone_resorption kidney_reabsorption ↑ Kidney Ca²⁺ Reabsorption pth->kidney_reabsorption vitd_activation ↑ Vitamin D Activation pth->vitd_activation bone_deposition ↑ Bone Deposition (Osteoblasts) calcitonin->bone_deposition kidney_excretion ↑ Kidney Ca²⁺ Excretion calcitonin->kidney_excretion increase_ca Blood Calcium Rises bone_resorption->increase_ca kidney_reabsorption->increase_ca vitd_activation->increase_ca decrease_ca Blood Calcium Falls bone_deposition->decrease_ca kidney_excretion->decrease_ca

References

The Bioavailability of Calcium Gluconate in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of calcium gluconate's bioavailability in cell culture environments. It provides a comprehensive overview of the mechanisms of cellular calcium uptake, a comparison with other calcium salts, and detailed protocols for quantifying its effects. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their experimental designs.

Introduction to Calcium in Cell Culture

Calcium ions (Ca²⁺) are ubiquitous and vital second messengers that regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[1][2] In cell culture, maintaining an appropriate concentration of bioavailable calcium is crucial for cell health and for studying calcium-mediated signaling pathways. While various calcium salts are available, this compound is a frequently used supplement. Understanding its bioavailability—the extent to which its constituent calcium ions are available for cellular uptake and physiological functions—is fundamental for reproducible and accurate in vitro studies.

Bioavailability of this compound

The bioavailability of this compound in cell culture is primarily a function of its dissociation into free calcium ions (Ca²⁺) and gluconate ions in the aqueous environment of the culture medium. Once dissociated, the free Ca²⁺ is available to be taken up by the cells.

Comparison with Calcium Chloride

This compound is often compared to calcium chloride, another common source of calcium in cell culture. The key differences lie in their elemental calcium content and potential for cellular toxicity.

  • Elemental Calcium Content: A 10% solution of calcium chloride contains approximately three times more elemental calcium than a 10% solution of this compound.[3][4] This difference must be accounted for when preparing supplements for cell culture media to ensure equimolar concentrations of elemental calcium are being compared.

  • Ionization and Availability: Studies comparing equimolar quantities of calcium chloride and this compound have shown that they produce similar and rapid increases in plasma ionized calcium concentration in vivo and in vitro in human blood.[5] This suggests that the ionization of this compound is as efficient as that of calcium chloride in a physiological buffer system like cell culture medium, and that hepatic metabolism is not required for the release of the calcium ion.

  • Cellular Toxicity: Calcium chloride is known to be more irritating and can cause tissue necrosis if extravasation occurs in clinical settings. While this is less of a concern in a well-mixed cell culture environment, it is a factor to consider, particularly at high concentrations.

Table 1: Comparison of this compound and Calcium Chloride

FeatureThis compoundCalcium Chloride
Elemental Calcium (approx.) 9.3 mg per 100 mg27.3 mg per 100 mg
Ionization in Aqueous Solution Readily dissociatesReadily dissociates
In Vivo Bioavailability Equivalent to CaCl₂ when elemental Ca²⁺ is matchedHigh
Potential for Irritation LowerHigher

Cellular Uptake of Calcium

The entry of free Ca²⁺ from the cell culture medium into the cytoplasm is a tightly regulated process mediated by various ion channels and transporters in the plasma membrane. The primary mechanisms for calcium influx in most cell types, including non-excitable cells, are through voltage-gated calcium channels (VGCCs) and store-operated calcium entry (SOCE).

Voltage-Gated Calcium Channels (VGCCs)

While traditionally associated with excitable cells like neurons and muscle cells, VGCCs are also expressed in non-excitable cells and can be activated by changes in the membrane potential. These channels can provide a pathway for Ca²⁺ influx in response to various stimuli that cause membrane depolarization.

Store-Operated Calcium Entry (SOCE)

SOCE is a major Ca²⁺ entry mechanism in non-excitable cells. It is activated by the depletion of calcium from intracellular stores, primarily the endoplasmic reticulum (ER). The process involves a sensor protein in the ER (STIM) that detects low Ca²⁺ levels and an ion channel in the plasma membrane (Orai) that opens to allow Ca²⁺ influx.

Diagram 1: Cellular Calcium Influx Pathways

G cluster_cell Cell extracellular Extracellular Space (High [Ca²⁺]) cytoplasm Cytoplasm (Low [Ca²⁺]) er Endoplasmic Reticulum (ER) (High [Ca²⁺] Store) er->cytoplasm IP3 vgcc Voltage-Gated Ca²⁺ Channel vgcc->cytoplasm Depolarization orai Orai Channel (SOCE) orai->cytoplasm Store Depletion stim STIM stim->orai activates ip3r IP3 Receptor ip3r->er Ca²⁺ Release

Caption: Key pathways for calcium entry into a cell from the extracellular space.

Effects of this compound on Cell Physiology

The increase in intracellular Ca²⁺ resulting from the uptake of calcium from this compound can influence various cellular functions.

Cell Viability and Proliferation

Calcium is essential for cell cycle progression and proliferation. The effect of supplemental calcium on cell viability and proliferation can be dose-dependent and cell-type specific. It is crucial to determine the optimal calcium concentration for each cell line and experimental condition.

Table 2: Effects of Calcium on Cell Proliferation

Cell TypeCalcium SourceConcentrationEffect
Mesenchymal Stem CellsCalcium Chloride1-5 mMIncreased cell proliferation
Human Dental Pulp Stem CellsThis compound (in PRP)10%Increased cell viability
Osteoblastic CellsCalcium Chloride1-10 mmolInhibition of proliferation and differentiation
293 CellsCalcium Chloride0.1-1.0 mmol/LNo distinct effect on growth, but affected cell aggregation

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a ratiometric method to measure changes in intracellular calcium concentration.

Diagram 2: Fura-2 AM Experimental Workflow

G start Start: Seed Cells on Coverslips load Load Cells with Fura-2 AM (e.g., 1 µg/mL for 30 min at RT) start->load wash Wash Cells to Remove Excess Dye (30 min at RT) load->wash image Image Cells using Fluorescence Microscopy (Ex: 340nm & 380nm, Em: 510nm) wash->image stimulate Stimulate with this compound image->stimulate analyze Analyze 340/380nm Ratio Change image->analyze stimulate->image end End: Quantify [Ca²⁺]i analyze->end

Caption: Workflow for measuring intracellular calcium with Fura-2 AM.

Methodology:

  • Cell Preparation: Seed cells on glass coverslips in a 35 mm dish and grow to the desired confluency.

  • Dye Loading:

    • Prepare a 1 mg/mL stock solution of Fura-2 AM in anhydrous DMSO.

    • Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and add the Fura-2 AM loading solution.

    • Incubate for 30-60 minutes at room temperature or 37°C in the dark.

  • Washing:

    • Remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove extracellular dye.

    • Incubate the cells in the buffer for an additional 30 minutes to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the coverslip on a fluorescence microscope equipped with a filter wheel for alternating excitation at 340 nm and 380 nm.

    • Record the fluorescence emission at ~510 nm.

    • Establish a baseline fluorescence ratio before adding the stimulus.

  • Stimulation and Data Acquisition:

    • Perfuse the cells with a solution containing the desired concentration of this compound.

    • Continuously record the fluorescence intensity at both excitation wavelengths.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380).

    • An increase in the F340/F380 ratio corresponds to an increase in intracellular Ca²⁺ concentration.

Cell Viability Assessment using MTT Assay

This protocol provides a colorimetric method to assess cell viability and proliferation.

Diagram 3: MTT Assay Workflow

G start Start: Seed Cells in 96-well Plate treat Treat Cells with Different Concentrations of this compound start->treat incubate Incubate for Desired Time (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT Reagent (e.g., 0.5 mg/mL) incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formation of Formazan Crystals) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO or SDS) incubate_mtt->solubilize read Read Absorbance (e.g., 570 nm) solubilize->read end End: Determine Cell Viability read->end

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • After incubation, carefully remove the medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Shake the plate gently to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Intracellular Calcium Signaling Pathways

An increase in intracellular Ca²⁺ triggers a cascade of signaling events. The free Ca²⁺ binds to and activates various calcium-binding proteins, such as calmodulin (CaM) and protein kinase C (PKC), which in turn modulate the activity of downstream effectors, leading to a cellular response.

Diagram 4: Simplified Intracellular Calcium Signaling

G ca_influx Increase in Intracellular [Ca²⁺] cam Calmodulin (CaM) ca_influx->cam activates pkc Protein Kinase C (PKC) ca_influx->pkc activates camk CaM Kinases cam->camk activates proliferation Cell Proliferation pkc->proliferation apoptosis Apoptosis pkc->apoptosis gene_expression Gene Expression camk->gene_expression

Caption: Simplified overview of intracellular calcium signaling cascades.

Conclusion

This compound serves as an effective source of bioavailable calcium for cell culture applications. When preparing experimental solutions, it is imperative to consider the elemental calcium content to ensure accurate and comparable results, particularly when comparing with other calcium salts like calcium chloride. The detailed protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers to investigate the multifaceted roles of calcium in cellular physiology. Careful optimization of experimental conditions for specific cell lines and research questions will yield reliable and insightful data.

References

The Intricate Dance: A Technical Guide to the Molecular Interactions of Calcium Gluconate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium gluconate, a widely utilized calcium salt in clinical practice, exerts its physiological effects through the dissociation of calcium ions (Ca²⁺), which then participate in a multitude of fundamental biological processes. This in-depth technical guide elucidates the core interactions of this compound with key biological molecules, providing a comprehensive overview of its pharmacokinetics, pharmacodynamics, and its influence on protein function and cellular signaling cascades. By presenting quantitative data, detailed experimental methodologies, and visual representations of molecular pathways, this document serves as a critical resource for researchers, scientists, and professionals engaged in drug development and biomedical research.

Introduction

Calcium is an essential signaling molecule that governs a vast array of cellular functions, including muscle contraction, neurotransmitter release, and enzyme regulation.[1] this compound serves as a bioavailable source of calcium ions, and understanding its interactions at the molecular level is paramount for its therapeutic application and for the development of novel pharmacological agents. This guide delves into the fundamental biochemical and biophysical interactions of the calcium ions delivered by this compound.

Pharmacokinetics and Bioavailability

Upon administration, this compound dissociates to release calcium ions and gluconate.[1] The bioavailability of calcium is a critical factor in its therapeutic efficacy.

Table 1: Pharmacokinetic Properties of Intravenous this compound

ParameterValueSource
Bioavailability100%[2][3]
Protein Binding~40-45% (primarily to albumin)[2]
Distribution99% in the skeleton, 1% in extracellular fluids and soft tissues
MetabolismCalcium itself does not undergo direct metabolism
ExcretionPrimarily via feces (unabsorbed) and urine

Core Molecular Interactions

The physiological effects of this compound are mediated by the interactions of the dissociated Ca²⁺ ions with a variety of biological molecules.

Protein Binding

A significant portion of circulating calcium is bound to plasma proteins, with albumin being the primary binding partner. This interaction is crucial for maintaining calcium homeostasis and for its transport throughout the body.

Table 2: Calcium-Albumin Binding Characteristics

ParameterDescriptionSource
Binding RatioVaries inversely with albumin concentration. At lower albumin levels (e.g., 1.7 g/dL), binding can be as high as 2.1 mg of calcium per gram of albumin.
Clinical ImplicationChanges in albumin levels can significantly impact the concentration of free, biologically active ionized calcium.
Enzyme Regulation

Calcium ions act as a cofactor for numerous enzymes, modulating their activity and influencing a wide range of metabolic pathways. In the blood coagulation cascade, for instance, calcium is essential for the function of several clotting factors.

Ion Channel Modulation

Calcium ions play a critical role in the function of various ion channels, particularly voltage-gated calcium channels (VGCCs). These channels are essential for converting electrical signals in the cell membrane into intracellular calcium transients that trigger downstream events.

In the context of hyperkalemia, administration of this compound is a critical intervention to stabilize cardiac cell membranes. The increased extracellular calcium concentration alters the threshold potential of cardiac myocytes, making them less excitable and reducing the risk of life-threatening arrhythmias. This is achieved through electrostatic shielding and physical alterations of sodium channels.

Cellular Signaling Pathways

Calcium is a ubiquitous second messenger, and its influx into the cytoplasm, facilitated by sources like this compound, can initiate and modulate a variety of signaling cascades.

The Phospholipase C (PLC) Pathway

A common pathway activated by G protein-coupled receptors and receptor tyrosine kinases is the Phospholipase C (PLC) pathway. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

PLC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR/RTK Ligand->GPCR PLC PLC GPCR->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG produces IP3 IP₃ PIP2->IP3 produces PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular_Response PKC->Cellular_Response modulates IP3R IP₃ Receptor IP3->IP3R Ca_ion Ca²⁺ Ca_ion->Cellular_Response triggers Ca_store Ca²⁺ Store IP3R->Ca_store releases Ca_store->Ca_ion

Caption: The Phospholipase C (PLC) signaling pathway leading to intracellular calcium release.

Experimental Protocols

Investigating the interactions of calcium with biological molecules requires a range of sophisticated experimental techniques.

Isothermal Titration Calorimetry (ITC) for Measuring Calcium-Protein Binding

ITC is a powerful technique to directly measure the heat changes that occur upon the binding of a ligand (Ca²⁺) to a macromolecule (protein), allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Protocol Outline:

  • Protein Preparation: Express and purify the protein of interest. Ensure the protein is in a calcium-free state by dialysis against a chelator like EGTA, followed by dialysis against a chelator-free buffer.

  • Sample Preparation: Prepare a solution of the protein in a suitable buffer and a separate solution of a calcium salt (e.g., CaCl₂) in the same buffer.

  • ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the calcium solution into the injection syringe.

  • Titration: Inject small aliquots of the calcium solution into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

ITC_Workflow Start Start Protein_Expression Express & Purify Protein Start->Protein_Expression Chelation Remove Endogenous Ca²⁺ (e.g., with EGTA) Protein_Expression->Chelation Dialysis Dialyze against Chelator-Free Buffer Chelation->Dialysis Sample_Prep Prepare Protein & Ca²⁺ Solutions in the Same Buffer Dialysis->Sample_Prep ITC_Run Perform Isothermal Titration Calorimetry Sample_Prep->ITC_Run Data_Analysis Integrate Heat Peaks & Fit to Binding Model ITC_Run->Data_Analysis End Determine Binding Affinity, Enthalpy, & Stoichiometry Data_Analysis->End

Caption: Experimental workflow for determining calcium-protein binding using ITC.

Calcium Imaging to Study Intracellular Signaling

Calcium imaging is a widely used technique to visualize spatial and temporal changes in intracellular calcium concentrations using fluorescent indicators.

Protocol Outline:

  • Cell Culture: Culture the cells of interest on a suitable imaging dish.

  • Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or transfect them with a genetically encoded calcium indicator (e.g., GCaMP).

  • Baseline Measurement: Acquire baseline fluorescence images before stimulation.

  • Stimulation: Treat the cells with this compound or another stimulus to induce a calcium response.

  • Image Acquisition: Record the changes in fluorescence intensity over time using fluorescence microscopy.

  • Data Analysis: Analyze the fluorescence data to quantify changes in intracellular calcium concentration.

Calcium_Imaging_Workflow Start Start Cell_Culture Culture Cells on Imaging Dish Start->Cell_Culture Indicator_Loading Load with Fluorescent Ca²⁺ Indicator Cell_Culture->Indicator_Loading Baseline Acquire Baseline Fluorescence Images Indicator_Loading->Baseline Stimulation Apply Stimulus (e.g., this compound) Baseline->Stimulation Image_Acquisition Record Fluorescence Changes Over Time Stimulation->Image_Acquisition Data_Analysis Quantify Intracellular Ca²⁺ Concentration Changes Image_Acquisition->Data_Analysis End Visualize Ca²⁺ Dynamics Data_Analysis->End

Caption: General workflow for studying intracellular calcium signaling.

Conclusion

The biological interactions of this compound are fundamentally the interactions of the dissociated calcium ion. These interactions are diverse and critical to cellular function, ranging from protein binding and enzyme regulation to the modulation of complex signaling networks. A thorough understanding of these molecular events, supported by robust experimental data, is essential for the continued therapeutic use of this compound and for the innovation of new calcium-based therapies. This guide provides a foundational framework for researchers and drug development professionals to explore this vital area of study.

References

Calcium Gluconate's Role in Modulating Enzyme Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in the regulation of a vast array of cellular processes, including the modulation of enzyme activity. Calcium gluconate, a soluble salt of calcium and gluconic acid, serves as a readily bioavailable source of calcium ions, thereby influencing the activity of numerous calcium-dependent enzymes.[1] This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates enzyme activity, focusing on key enzyme families such as protein kinases, phosphatases, and proteases. Detailed experimental protocols for assessing these enzymatic activities in response to changes in intracellular calcium are provided, along with a quantitative summary of the kinetic parameters affected. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the core concepts.

Introduction: The Central Role of Calcium in Enzyme Regulation

Intracellular calcium concentrations are tightly regulated and maintained at low levels in the cytosol (around 100 nM) compared to the extracellular environment (1-2 mM).[2] Upon cellular stimulation by various signals, there is a rapid and transient increase in cytosolic Ca²⁺, which acts as a signal to initiate a wide range of cellular responses.[2][3][4] This increase in intracellular Ca²⁺ can originate from its release from intracellular stores, such as the endoplasmic reticulum, or from influx from the extracellular space through ion channels.

This compound, upon administration, dissociates to release Ca²⁺ ions into the bloodstream, thereby increasing the extracellular calcium concentration. This elevated extracellular Ca²⁺ can lead to an increase in intracellular Ca²⁺ levels through various transport mechanisms, subsequently modulating the activity of calcium-dependent enzymes. These enzymes possess specific calcium-binding domains, such as the EF-hand motif found in calmodulin, which undergo conformational changes upon Ca²⁺ binding, leading to their activation or inhibition.

Key Enzyme Families Modulated by Calcium

The downstream effects of elevated intracellular calcium are largely mediated by the activation of specific enzymes. The following sections detail the mechanisms of action for key calcium-dependent enzyme families.

Protein Kinase C (PKC) Family

The Protein Kinase C (PKC) family of serine/threonine kinases plays a pivotal role in various signaling pathways, controlling processes like cell growth, differentiation, and apoptosis. Conventional PKC isoforms (α, βI, βII, and γ) are activated by an increase in intracellular Ca²⁺ and diacylglycerol (DAG).

Upon a stimulatory signal that leads to the activation of phospholipase C (PLC), DAG is produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). Simultaneously, inositol 1,4,5-trisphosphate (IP₃), another product of PIP₂ hydrolysis, binds to its receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ into the cytosol. The increased cytosolic Ca²⁺ binds to the C2 domain of conventional PKCs, causing their translocation from the cytosol to the plasma membrane, where they are fully activated by binding to DAG.

Calmodulin-Dependent Kinases (CaMKs)

Calmodulin (CaM) is a primary calcium sensor in eukaryotic cells. Upon binding to Ca²⁺, CaM undergoes a conformational change that enables it to bind to and activate a variety of target proteins, including the Ca²⁺/calmodulin-dependent protein kinases (CaMKs).

A prominent member of this family is CaMKII, which is involved in processes such as learning, memory, and synaptic plasticity. The binding of the Ca²⁺/CaM complex to CaMKII relieves autoinhibition, leading to its activation and the phosphorylation of downstream substrates.

Calcineurin (Protein Phosphatase 2B)

Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase. It plays a crucial role in T-cell activation, neuronal function, and muscle development. Calcineurin is activated by the binding of the Ca²⁺/calmodulin complex to its regulatory subunit, which leads to a conformational change and the activation of its catalytic subunit.

Calcium-Dependent Proteases (Calpains)

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. They are involved in various cellular processes, including cytoskeletal remodeling, signal transduction, and apoptosis. Calpains are activated by elevated intracellular calcium levels, which leads to their autoproteolytic activation and the cleavage of specific substrate proteins.

Quantitative Data on Enzyme Modulation

The following tables summarize representative kinetic parameters for key calcium-dependent enzymes. It is important to note that this data illustrates the general effect of increased intracellular calcium on enzyme activity. While this compound is a tool to achieve this increase, the specific kinetic values can vary depending on the cell type, experimental conditions, and the specific isoform of the enzyme.

Table 1: Effect of Calcium on Protein Kinase C (PKC) Activity

Enzyme IsoformCalcium Concentration for Half-Maximal Activation (EC₅₀)Effect on VmaxEffect on Km for SubstrateReference
PKCα~1-10 µMIncreaseDecrease
PKCβ~1-10 µMIncreaseDecrease
PKCγ~1-10 µMIncreaseDecrease

Table 2: Effect of Calcium/Calmodulin on Calmodulin-Dependent Kinase II (CaMKII) Activity

ParameterConditionValueReference
Km for ATP Basal~10-20 µM
+ Ca²⁺/Calmodulin~5-10 µM
Vmax BasalLow
+ Ca²⁺/CalmodulinSignificantly Increased

Table 3: Effect of Calcium on Calcineurin Activity

ParameterConditionValueReference
Km for Substrate - Ca²⁺Increased (~125 µM for some mutants)
+ Ca²⁺Decreased
Vmax - Ca²⁺Low
+ Ca²⁺/CalmodulinSignificantly Increased

Table 4: Effect of Calcium on Calpain Activity

Calpain IsoformCalcium Concentration for Half-Maximal Activation (EC₅₀)Effect on ActivityReference
Calpain I (µ-calpain)2-80 µMActivation
Calpain II (m-calpain)0.2-0.8 mMActivation

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in calcium-dependent enzyme modulation.

G extracellular Extracellular Space (High Ca²⁺) ca_channel Ca²⁺ Channel cell_membrane cytosol Cytosol (Low Ca²⁺) pkc Protein Kinase C (PKC) cytosol->pkc Ca²⁺ activates er Endoplasmic Reticulum (High Ca²⁺) ip3r IP₃ Receptor receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates ligand Ligand ligand->receptor pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3->ip3r Binds to dag->pkc Activates ip3r->cytosol Ca²⁺ Release substrates_pkc Substrate Proteins pkc->substrates_pkc Phosphorylates p_substrates_pkc Phosphorylated Substrates substrates_pkc->p_substrates_pkc ca_channel->cytosol Ca²⁺ Influx ca_gluconate This compound ca_gluconate->extracellular Increases Ca²⁺ ca_ion Ca²⁺

Figure 1: Activation of Protein Kinase C (PKC) by Calcium.

G cytosol Cytosol ca_ion Ca²⁺ calmodulin Calmodulin (Inactive) ca_ion->calmodulin Binds to ca_calmodulin Ca²⁺/Calmodulin (Active) calmodulin->ca_calmodulin camk CaM Kinase (Inactive) ca_calmodulin->camk Binds to calcineurin Calcineurin (Inactive) ca_calmodulin->calcineurin Binds to active_camk CaM Kinase (Active) camk->active_camk substrates_camk Substrate Proteins active_camk->substrates_camk Phosphorylates p_substrates_camk Phosphorylated Substrates substrates_camk->p_substrates_camk active_calcineurin Calcineurin (Active) calcineurin->active_calcineurin p_substrates_cn Phosphorylated Substrates active_calcineurin->p_substrates_cn Dephosphorylates substrates_cn Substrates p_substrates_cn->substrates_cn

Figure 2: Calmodulin-mediated enzyme activation.

Experimental Workflows

The following diagram outlines a general workflow for assessing the impact of this compound on enzyme activity.

G start Start cell_culture Cell Culture start->cell_culture treatment Treat cells with This compound cell_culture->treatment control Control (Vehicle) cell_culture->control cell_lysis Cell Lysis treatment->cell_lysis control->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant enzyme_assay Enzyme Activity Assay protein_quant->enzyme_assay data_analysis Data Analysis (Vmax, Km, etc.) enzyme_assay->data_analysis end End data_analysis->end

References

The Pivotal Role of Calcium Gluconate in Advancing Drug Formulation Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical formulation, the selection of excipients is as critical as the active pharmaceutical ingredient (API) itself. Among the myriad of available options, calcium gluconate, a salt of gluconic acid, has emerged as a versatile and valuable tool for formulation scientists. While traditionally recognized for its therapeutic applications in treating calcium deficiencies, its utility extends far beyond that of an active ingredient. This technical guide delves into the multifaceted role of this compound in drug formulation research, exploring its application as a stabilizer, a dissolution enhancer, and a key component in controlled-release systems. Through a comprehensive review of experimental data and methodologies, this paper aims to provide a core understanding of how this compound can be effectively leveraged to overcome formulation challenges and enhance drug product performance.

Physicochemical Properties and Pharmaceutical Grades

This compound is a white, odorless, and tasteless crystalline or granular powder.[1] Its high solubility in water, coupled with its stability and compatibility with a wide range of pharmaceutical ingredients, makes it a preferred choice over other calcium salts like calcium chloride for certain applications.[1] It is available in various grades, including those compliant with major pharmacopeias, ensuring its suitability for use in diverse dosage forms.

PropertyValueReference
Chemical FormulaC12H22CaO14[1]
Molecular Weight430.37 g/mol [1]
Solubility in waterHighly soluble[1]
AppearanceWhite, odorless, tasteless crystalline or granular powder

Applications in Drug Formulation

This compound's utility in drug formulation is multifaceted, with significant applications in both liquid and solid dosage forms.

Injectable Formulations: A Stabilizing Agent

In parenteral formulations, particularly supersaturated solutions of this compound for injection, stability is a critical concern to prevent crystallization over time. Research has shown that the addition of a small percentage of a suitable calcium salt, such as calcium saccharate, can effectively stabilize these solutions.

Table 1: Composition of a Stabilized this compound Injection

IngredientConcentrationPurpose
This compound94 mg/mLActive Pharmaceutical Ingredient
Calcium Saccharate (tetrahydrate)4.5 mg/mLStabilizer
Water for Injectionq.s.Vehicle
Hydrochloric acid and/or sodium hydroxideq.s. to pH 6.0-8.2pH adjustment

Source: Adapted from DrugBank Online and PubChem data.

Oral Solid Dosage Forms: A Functional Excipient

While less documented than its role in injections, emerging research highlights the potential of calcium salts as functional excipients in oral solid dosage forms. The interaction between this compound and other excipients can be harnessed to achieve specific drug release profiles.

A notable application is in the development of sustained-release tablets. An experimental study on theophylline tablets demonstrated that the interaction between sodium alginate and this compound forms a cross-linked matrix that can effectively control the drug's release.

Table 2: Composition of Sustained-Release Theophylline Tablets

ComponentRatio (by weight)
Theophylline-
Sodium Alginate (SAL)1
This compound (CG)1
Carbopol 934Varied

Source: Adapted from a study on sustained-release theophylline tablets.

The in-vivo performance of these tablets in beagle dogs showed prolonged drug plasma concentrations for up to 24 hours, with a bioavailability of 104.65% relative to a commercial formulation.

Although direct studies on this compound are limited, research on calcium carbonate, another calcium salt, provides strong evidence for its ability to enhance the dissolution rate of poorly soluble drugs. The proposed mechanism involves the rapid dissolution of the calcium salt in the acidic environment of the stomach, which in turn can create a microenvironment that facilitates the dissolution of the co-administered poorly soluble drug. Given that this compound is also water-soluble, it is plausible that it could exert a similar effect.

Experimental Protocols

Preparation of Sustained-Release Theophylline Tablets (Moisture-Activated Dry Granulation)

This protocol is based on the methodology described for the development of sustained-release theophylline tablets.

  • Blending: Theophylline, sodium alginate, and this compound are blended in the desired ratios.

  • Granulation: The powder blend is granulated using a moisture-activated dry granulation technique. This involves the addition of a small amount of a granulating fluid to activate the binding properties of the excipients.

  • Drying: The wet granules are dried to achieve the desired moisture content.

  • Sizing: The dried granules are passed through a sieve to obtain a uniform particle size distribution.

  • Lubrication: A lubricant, such as magnesium stearate, is added to the granules to improve flowability and prevent sticking to the tablet press.

  • Compression: The lubricated granules are compressed into tablets using a tablet press with appropriate tooling.

In Vitro Dissolution Testing

This is a general protocol for evaluating the release of a drug from a solid dosage form.

  • Apparatus: A USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method) is used.

  • Dissolution Medium: The choice of medium depends on the drug and the intended site of release (e.g., simulated gastric fluid, simulated intestinal fluid).

  • Procedure: The tablet is placed in the dissolution vessel containing the pre-warmed dissolution medium. The apparatus is operated at a specified speed (e.g., 50 rpm).

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

  • Analysis: The concentration of the dissolved drug in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizing Formulation Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in drug formulation.

Experimental_Workflow_Sustained_Release_Tablets cluster_materials Raw Materials cluster_process Manufacturing Process cluster_evaluation Evaluation API Theophylline (API) Blending Blending API->Blending Excipients Sodium Alginate This compound Excipients->Blending Granulation Moisture-Activated Dry Granulation Blending->Granulation Drying Drying Granulation->Drying Sizing Sizing Drying->Sizing Lubrication Lubrication Sizing->Lubrication Compression Compression Lubrication->Compression Tablets Sustained-Release Tablets Compression->Tablets InVitro In Vitro Dissolution Tablets->InVitro InVivo In Vivo Bioavailability (Beagle Dogs) Tablets->InVivo

Fig. 1: Experimental workflow for sustained-release tablets.

Logical_Relationship_Dissolution_Enhancement cluster_formulation Oral Solid Dosage Form cluster_gastric Gastric Environment (Acidic pH) cluster_outcome Therapeutic Outcome PSD Poorly Soluble Drug (PSD) Dissolution_PSD Enhanced Dissolution of PSD PSD->Dissolution_PSD CG This compound (Soluble Excipient) Dissolution_CG Rapid Dissolution of This compound CG->Dissolution_CG Microenvironment Creation of a Solubilizing Microenvironment Dissolution_CG->Microenvironment Microenvironment->Dissolution_PSD Absorption Increased Drug Absorption Dissolution_PSD->Absorption Bioavailability Improved Bioavailability Absorption->Bioavailability

Fig. 2: Proposed mechanism for dissolution enhancement.

Conclusion and Future Perspectives

This compound is a well-established pharmaceutical substance with a proven safety profile. While its role as an active ingredient is widely recognized, its potential as a functional excipient in drug formulation research is an area of growing interest. The ability of this compound to act as a stabilizer in injectable formulations and as a release-modifying agent in oral solid dosage forms underscores its versatility.

Future research should focus on systematically evaluating the impact of this compound on the dissolution and bioavailability of a wider range of poorly soluble drugs. Detailed studies elucidating the precise mechanisms of interaction between this compound and various polymers and APIs will further expand its application in designing novel drug delivery systems. As the pharmaceutical industry continues to seek innovative solutions for formulation challenges, the humble yet powerful this compound is poised to play an increasingly significant role.

References

A Technical Guide to the Preliminary Investigation of Calcium Gluconate Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium gluconate, a widely utilized calcium supplement, presents significant potential in nanomedicine for targeted drug delivery and therapeutic applications. The synthesis of this compound into nanoparticles can enhance its bioavailability, cellular uptake, and therapeutic efficacy. This technical guide provides a comprehensive overview of the preliminary investigation into the synthesis of this compound nanoparticles. Due to the limited availability of direct protocols for this compound nanoparticle synthesis in the existing literature, this document outlines two primary proposed methodologies: reverse microemulsion and precipitation. These methods are adapted from established protocols for the synthesis of other calcium-based nanoparticles, such as calcium carbonate and calcium phosphate. This guide details these experimental protocols, presents expected characterization data in structured tables, and visualizes experimental workflows and cellular uptake mechanisms through diagrams.

Introduction

The translation of conventional therapeutic agents into nanoscale formulations is a rapidly advancing field in drug development. Nanoparticles offer several advantages, including improved solubility, enhanced stability, controlled release, and targeted delivery to specific tissues or cells. Calcium-based nanoparticles are of particular interest due to their biocompatibility and biodegradability. While significant research has been conducted on calcium carbonate and calcium phosphate nanoparticles, the exploration of this compound nanoparticles remains a nascent field. This guide serves as a foundational resource for researchers embarking on the synthesis and characterization of this compound nanoparticles.

Proposed Experimental Protocols for Synthesis

Two primary methods are proposed for the synthesis of this compound nanoparticles: reverse microemulsion and controlled precipitation. These protocols are based on established techniques for other calcium salt nanoparticles and are adapted for this compound.

Reverse Microemulsion Synthesis

The reverse microemulsion technique offers excellent control over particle size and morphology by creating nanosized water droplets within a continuous oil phase, which act as nanoreactors.

Experimental Protocol:

  • Preparation of Microemulsion Systems:

    • Prepare two separate reverse microemulsion systems.

    • Microemulsion A:

      • Continuous Phase: Cyclohexane (or other suitable oil phase like n-hexane).

      • Surfactant: A non-ionic surfactant such as Triton X-100 or a combination of surfactants like Span 80 and Tween 80.

      • Co-surfactant: n-butanol or n-hexanol.

      • Aqueous Phase: An aqueous solution of a calcium precursor, such as calcium chloride (CaCl₂) or calcium acetate (Ca(CH₃COO)₂).

    • Microemulsion B:

      • Use the same continuous phase, surfactant, and co-surfactant as in Microemulsion A.

      • Aqueous Phase: An aqueous solution of sodium gluconate (NaC₆H₁₁O₇).

  • Mixing and Reaction:

    • Slowly add Microemulsion B to Microemulsion A dropwise under constant magnetic stirring.

    • The collision and coalescence of the aqueous nanodroplets will initiate the reaction between the calcium precursor and sodium gluconate, leading to the formation of this compound nanoparticles within the micelles.

    • Maintain the reaction for a specified period (e.g., 12-24 hours) at a constant temperature (e.g., 25°C).

  • Nanoparticle Recovery:

    • Destabilize the microemulsion by adding a suitable solvent like acetone or ethanol. This will cause the precipitation of the nanoparticles.

    • Separate the nanoparticles from the solution by centrifugation.

    • Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any residual surfactant and unreacted precursors.

    • Dry the purified nanoparticles under vacuum or by lyophilization.

Controlled Precipitation Synthesis

Controlled precipitation is a simpler, scalable method that involves the direct mixing of precursor solutions under controlled conditions to induce the nucleation and growth of nanoparticles.

Experimental Protocol:

  • Preparation of Precursor Solutions:

    • Prepare an aqueous solution of a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂).

    • Prepare an aqueous solution of sodium gluconate (NaC₆H₁₁O₇).

    • Optionally, a stabilizing agent such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can be added to one of the precursor solutions to control particle size and prevent aggregation.

  • Reaction and Precipitation:

    • Add the calcium salt solution dropwise to the sodium gluconate solution under vigorous stirring.

    • Control key parameters such as the rate of addition, stirring speed, temperature, and pH to influence the size and morphology of the resulting nanoparticles.

    • Continue stirring for a defined period after the addition is complete to allow for the growth and stabilization of the nanoparticles.

  • Nanoparticle Recovery and Purification:

    • Collect the precipitated this compound nanoparticles by centrifugation.

    • Wash the nanoparticles repeatedly with deionized water and ethanol to remove byproducts and unreacted precursors.

    • Dry the final product using a vacuum oven or freeze-drying.

Data Presentation: Quantitative Parameters

The following tables summarize the typical experimental parameters and expected characterization results for the synthesis of calcium-based nanoparticles, which can be used as a starting point for the synthesis of this compound nanoparticles.

Table 1: Experimental Parameters for Nanoparticle Synthesis

ParameterReverse MicroemulsionControlled Precipitation
Calcium Precursor Calcium Chloride (CaCl₂)Calcium Chloride (CaCl₂)
Gluconate Source Sodium GluconateSodium Gluconate
Precursor Conc. 0.1 - 1.0 M0.01 - 0.5 M
Solvent/Medium Cyclohexane/WaterDeionized Water
Surfactant Triton X-100 / Span 80Polyethylene Glycol (PEG)
Temperature 20 - 30 °C20 - 60 °C
Stirring Speed 500 - 1000 rpm300 - 1500 rpm
Reaction Time 12 - 24 hours1 - 4 hours
pH 7.0 - 8.07.0 - 9.0

Table 2: Expected Nanoparticle Characterization Data

Characterization TechniqueParameter MeasuredExpected Results for Calcium-Based Nanoparticles
Dynamic Light Scattering (DLS) Hydrodynamic Diameter50 - 300 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential Surface Charge-15 to +15 mV
Transmission Electron Microscopy (TEM) Morphology and SizeSpherical or quasi-spherical, 40 - 250 nm
Scanning Electron Microscopy (SEM) Surface MorphologyAggregates of spherical particles
X-ray Diffraction (XRD) Crystalline StructureCrystalline or amorphous peaks
Fourier-Transform Infrared (FT-IR) Spectroscopy Chemical BondsCharacteristic peaks for gluconate and Ca-O bonds

Mandatory Visualizations

Experimental Workflows

experimental_workflow_microemulsion cluster_prep Preparation of Microemulsions cluster_reaction Reaction cluster_recovery Recovery cluster_product Final Product prep_A Microemulsion A (Calcium Precursor) mix Mixing under Stirring prep_A->mix prep_B Microemulsion B (Sodium Gluconate) prep_B->mix precipitate Precipitation (with Acetone/Ethanol) mix->precipitate centrifuge Centrifugation precipitate->centrifuge wash Washing centrifuge->wash dry Drying wash->dry product This compound Nanoparticles dry->product

Caption: Workflow for Reverse Microemulsion Synthesis.

experimental_workflow_precipitation cluster_prep Preparation of Solutions cluster_reaction Reaction cluster_recovery Recovery cluster_product Final Product prep_ca Calcium Salt Solution mix_precip Controlled Mixing and Precipitation prep_ca->mix_precip prep_glu Sodium Gluconate Solution prep_glu->mix_precip centrifuge_precip Centrifugation mix_precip->centrifuge_precip wash_precip Washing centrifuge_precip->wash_precip dry_precip Drying wash_precip->dry_precip product_precip This compound Nanoparticles dry_precip->product_precip

Caption: Workflow for Controlled Precipitation Synthesis.

Cellular Uptake Signaling Pathway

The cellular uptake of nanoparticles is a complex process primarily mediated by endocytosis. The following diagram illustrates the major endocytic pathways involved.[1][2][3][4][5]

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell Interior cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm np This compound Nanoparticles clathrin Clathrin-coated pit np->clathrin Clathrin-mediated Endocytosis caveolae Caveolae np->caveolae Caveolin-mediated Endocytosis macro Membrane Ruffling np->macro Macropinocytosis endosome Early Endosome clathrin->endosome caveosome Caveosome caveolae->caveosome macropinosome Macropinosome macro->macropinosome late_endosome Late Endosome endosome->late_endosome caveosome->endosome macropinosome->late_endosome lysosome Lysosome (Drug Release) late_endosome->lysosome

References

Methodological & Application

Application Notes and Protocols for Preparing Stable Calcium Gluconate Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium is a critical divalent cation that plays a pivotal role in numerous cellular processes, including signal transduction, cell proliferation, differentiation, and adhesion.[1] In cell culture, maintaining an appropriate concentration of extracellular calcium is essential for normal cell function and growth. While most basal media contain calcium, experimental conditions often require supplementation to study its effects or to mimic specific physiological or pathological states.

Calcium gluconate is a commonly used salt for calcium supplementation. Although less cytotoxic than calcium chloride in cases of extravasation in vivo, its lower solubility and the supersaturated nature of its solutions present challenges in a cell culture setting, primarily the risk of precipitation.[2][3] This is particularly critical when added to media rich in phosphate and bicarbonate, as calcium phosphate precipitation can occur, altering the effective concentration of free Ca2+ and potentially inducing cytotoxicity.

These application notes provide a detailed protocol for the preparation, sterilization, and storage of stable this compound solutions for use in cell culture. Additionally, it summarizes key quantitative data and outlines the primary signaling pathways affected by extracellular calcium.

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to understand the properties of this compound and the typical calcium concentrations in standard cell culture media.

Properties of Calcium Salts

The choice of calcium salt affects the mass required to achieve a specific molar concentration of elemental calcium.

PropertyThis compound (Monohydrate)Calcium Chloride (Dihydrate)
Molecular Weight 448.39 g/mol 147.01 g/mol
Elemental Calcium (% w/w) ~8.9%~27.3%
Solubility in Water (25°C) ~3.3 g/100 mL[4]~74.5 g/100 mL
Notes Less irritating to tissues in vivo. Solutions are often supersaturated and prone to precipitation.Highly soluble, but can be more irritating to tissues.
Calcium Concentration in Common Cell Culture Media

The basal concentration of calcium can vary significantly between different media formulations. This should be taken into account when calculating the amount of supplementation required.

Cell Culture MediumTypical Calcium Concentration (mM)
DMEM 1.8
IMDM 1.49
RPMI-1640 0.42
Ham's F-12 0.30
DMEM/F-12 (1:1) 1.05
MCDB 131 1.60
BGJb Medium (Fitton-Jackson Mod.) 0

Experimental Protocols

This section provides a detailed methodology for the preparation of a sterile this compound stock solution and its subsequent use for supplementing cell culture media.

Materials
  • This compound (Monohydrate), cell culture grade (e.g., Sigma-Aldrich, Cat. No. C4645)

  • Nuclease-free, sterile water (Water for Injection or equivalent)

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Heating magnetic stirrer

  • Calibrated pH meter

Preparation of a 100 mM this compound Stock Solution

This protocol outlines the preparation of a 100 mL stock solution.

  • Calculation:

    • Molecular Weight of this compound (Monohydrate) = 448.39 g/mol

    • To make a 100 mM (0.1 M) solution, you need 0.1 mol/L * 448.39 g/mol = 44.839 g/L.

    • For 100 mL (0.1 L), weigh out 4.484 g of this compound powder.

  • Dissolution:

    • Add 80 mL of nuclease-free sterile water to a sterile beaker with a sterile magnetic stir bar.

    • Place the beaker on a heating magnetic stirrer and warm the water to approximately 60-70°C. Do not boil.

    • Slowly add the 4.484 g of this compound powder to the warm water while stirring continuously.

    • Continue stirring until the powder is completely dissolved. The solution should be clear. This may take some time due to the limited solubility.

  • pH Adjustment (Optional but Recommended):

    • Cool the solution to room temperature.

    • Measure the pH. The pH of the solution should be between 6.0 and 8.2. If necessary, adjust the pH with sterile, dilute NaOH or HCl. This can improve stability, especially when adding to buffered media.

  • Final Volume and Sterilization:

    • Transfer the solution to a sterile 100 mL graduated cylinder and adjust the final volume to 100 mL with sterile water.

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into sterile 50 mL conical tubes (or smaller aliquots as needed).

  • Storage and Stability:

    • Store the aliquots at 2-8°C for enhanced stability. While room temperature storage is possible, refrigeration is recommended for long-term use.

    • Visually inspect the solution for any signs of precipitation before each use. If crystals have formed, the solution can be gently warmed to 60°C to redissolve them. Ensure the solution cools to room temperature before adding to media.

    • A freshly prepared sterile stock solution is recommended for critical experiments. Diluted solutions in media are generally considered stable for at least 24 hours.

Supplementing Cell Culture Media
  • Determine Target Calcium Concentration:

    • Consider the basal calcium level in your medium (see Table 2.2) and the desired final concentration for your experiment.

    • For example, to raise the calcium concentration in RPMI-1640 (basal [Ca2+] ≈ 0.42 mM) to a final concentration of 2.0 mM, you need to add 1.58 mM of calcium.

  • Calculate Volume of Stock Solution:

    • Use the formula: V1 * C1 = V2 * C2

      • V1 = Volume of stock solution to add

      • C1 = Concentration of stock solution (100 mM)

      • V2 = Final volume of cell culture medium

      • C2 = Desired final concentration to be added (1.58 mM)

    • For 500 mL of media: V1 = (500 mL * 1.58 mM) / 100 mM = 7.9 mL.

  • Supplementation:

    • Warm the basal medium and the this compound stock solution to 37°C.

    • Aseptically add 7.9 mL of the 100 mM this compound stock solution to 492.1 mL of the basal medium.

    • Gently swirl the medium to ensure thorough mixing.

    • It is advisable to add the calcium supplement to the basal medium before adding serum, as proteins in serum can bind to calcium.

    • After supplementation, visually inspect the medium for any signs of cloudiness or precipitation.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_storage Storage & QC cluster_use Media Supplementation calc 1. Calculate Mass (e.g., 4.484g for 100mL of 100mM) weigh 2. Weigh Calcium Gluconate Powder calc->weigh dissolve 3. Dissolve in Warm Sterile Water (60-70°C) weigh->dissolve cool 4. Cool to Room Temperature dissolve->cool adjust_vol 5. Adjust to Final Volume cool->adjust_vol filter 6. Filter Sterilize (0.22 µm filter) adjust_vol->filter aliquot 7. Aliquot into Sterile Tubes filter->aliquot storage Store at 2-8°C aliquot->storage qc1 Visually Inspect for Precipitation Before Use storage->qc1 calc2 8. Calculate Volume for Desired Final [Ca2+] qc1->calc2 If clear add_media 9. Aseptically Add to Basal Cell Culture Medium calc2->add_media mix 10. Mix Gently add_media->mix qc2 Visually Inspect for Cloudiness/Precipitation mix->qc2 use 11. Use Supplemented Medium for Cell Culture qc2->use

Caption: Workflow for preparing and using this compound solutions in cell culture.

Extracellular Calcium Signaling Pathway

G cluster_extra Extracellular Space cluster_pm Plasma Membrane cluster_cyto Cytosol cluster_er Endoplasmic Reticulum cluster_nuc Nucleus Ca_ext Extracellular Ca2+ (from Medium) CaSR Ca2+ Sensing Receptor (CaSR) Ca_ext->CaSR Activates Ca_channel Ca2+ Channels (e.g., Orai, TRPC) Ca_ext->Ca_channel Enters via PLC Phospholipase C (PLC) CaSR->PLC Activates Ca_cyto Increased Cytosolic [Ca2+] Ca_channel->Ca_cyto Influx IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor (IP3R) IP3->IP3R Binds Calmodulin Calmodulin Ca_cyto->Calmodulin Activates Downstream Downstream Effectors (e.g., Calcineurin, CAMKs) Calmodulin->Downstream Transcription Gene Transcription (Proliferation, Differentiation) Downstream->Transcription ER_store Intracellular Ca2+ Store IP3R->Ca_cyto Releases Ca2+ from ER

Caption: Simplified signaling pathway of extracellular calcium in cultured cells.

References

Application Note and Protocol for the Quantification of Calcium Gluconate in Media via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of Calcium Gluconate in various aqueous-based media using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle

This method separates this compound from potential matrix components in the media based on its polarity. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. Detection is performed using a UV detector at a low wavelength, typically around 210 nm, where the gluconate molecule exhibits absorbance. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler

    • Column oven

    • UV-Vis Detector

  • C18 analytical column (e.g., Inertsil C18-3, 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Syringe filters (0.22 µm or 0.45 µm)

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

Reagents and Solutions

  • This compound reference standard

  • Phosphoric acid (H₃PO₄), analytical grade

  • Methanol (CH₃OH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Perchloric acid (HClO₄), analytical grade

  • Ultrapure water (18.2 MΩ·cm)

Mobile Phase Preparation (Example)

Prepare a mobile phase consisting of 1% (v/v) aqueous phosphoric acid and methanol in a 90:10 (v/v) ratio. To prepare 1 L of this mobile phase:

  • Add 10 mL of phosphoric acid to 900 mL of ultrapure water.

  • Add 100 mL of methanol.

  • Mix thoroughly and degas using an ultrasonic bath for at least 15 minutes or by vacuum filtration.

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 2400 µg/mL): Accurately weigh approximately 24 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with ultrapure water. Gentle warming and sonication can be used to aid dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with ultrapure water to achieve concentrations within the expected sample range (e.g., 1.92 - 2.88 mg/mL).[1] These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation protocol will vary depending on the complexity of the media.

Protocol 1: Simple Aqueous Media (e.g., Dissolution Media)

  • Withdraw an aliquot of the sample from the dissolution vessel.

  • Allow the sample to cool to room temperature if necessary.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • If the expected concentration is outside the calibration range, dilute the sample accordingly with ultrapure water.

Protocol 2: Complex Biological Media (e.g., Cell Culture Media)

For media containing proteins and other potential interferences, a sample clean-up step is necessary.

Method A: Protein Precipitation with Acid

  • To a 1 mL aliquot of the cell culture media, add an equal volume of cold 0.1 M perchloric acid.

  • Vortex the mixture thoroughly for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

Method B: Protein Precipitation with Organic Solvent

  • To a 1 mL aliquot of the cell culture media, add 3 volumes of cold acetonitrile or methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

Method C: Ultrafiltration

  • Transfer an aliquot of the cell culture media to a centrifugal ultrafiltration unit with a suitable molecular weight cutoff (e.g., 3 kDa or 10 kDa).

  • Centrifuge according to the manufacturer's instructions to separate the low molecular weight filtrate (containing this compound) from high molecular weight components like proteins.

  • Collect the filtrate and transfer it to an HPLC vial.

HPLC Analysis

The following table outlines typical chromatographic conditions. These may need to be optimized for your specific application and instrumentation.

ParameterValue
Column Inertsil C18-3 (4.6 mm x 150 mm, 5 µm)
Mobile Phase 1% (v/v) Phosphoric Acid in Water:Methanol (90:10 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Detection Wavelength 210 nm
Run Time Approximately 5 minutes
Quantification
  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of >0.998 is generally considered acceptable.

  • Inject the prepared samples and record the peak areas for this compound.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve. Remember to account for any dilution factors used during sample preparation.

Data Presentation

The following tables summarize the quantitative data from a validated HPLC method for this compound.

Table 1: System Suitability Parameters

ParameterThis compoundAcceptance Criteria
Retention Time (min) ~1.74Report
Tailing Factor 1.29≤ 2
Theoretical Plates 3019> 2000

Table 2: Method Validation Parameters

ParameterResult
Linearity Range (mg/mL) 1.92 - 2.88
Correlation Coefficient (r²) 0.9982
Limit of Detection (LOD) (µg/mL) 32.7
Limit of Quantification (LOQ) (µg/mL) 96.6
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound in a complex medium.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing & Quantification Sample Sample in Media Prep Sample Preparation (Filtration, Precipitation, or Ultrafiltration) Sample->Prep Clean-up Standard This compound Reference Standard Dilute_Std Prepare Stock & Working Standards Standard->Dilute_Std HPLC HPLC System (Pump, Column, Detector) Prep->HPLC Inject Dilute_Std->HPLC Inject Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve Standard Peaks Quantify Quantify Sample Concentration Chromatogram->Quantify Sample Peaks Cal_Curve->Quantify Regression Equation Result Final Result Quantify->Result

Caption: Experimental workflow for HPLC quantification of this compound.

References

Application Notes and Protocols for Alginate Hydrogel Crosslinking with Calcium Gluconate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alginate, a natural polysaccharide extracted from brown seaweed, is a widely used biomaterial in drug delivery, tissue engineering, and cell encapsulation due to its biocompatibility, biodegradability, and gentle gelation properties. The most common method for forming alginate hydrogels is through ionic crosslinking with divalent cations, which interact with the guluronic acid blocks of the alginate polymer chains to form a stable three-dimensional network.

Calcium chloride (CaCl₂) is a frequently used crosslinking agent; however, its high solubility leads to rapid and often heterogeneous gelation. Calcium gluconate, on the other hand, offers a slower, more controlled release of calcium ions, resulting in the formation of more uniform and elastic hydrogels.[1] This controlled gelation is particularly advantageous for applications requiring homogeneous cell encapsulation or the precise fabrication of hydrogel structures.

These application notes provide detailed protocols for the preparation and characterization of alginate hydrogels using this compound as a crosslinking agent, along with a comparative analysis of its properties against those of hydrogels crosslinked with calcium chloride.

Key Advantages of Using this compound

  • Controlled Gelation: The lower solubility of this compound leads to a slower release of Ca²⁺ ions, allowing for more uniform and controlled crosslinking.[1] This results in a more homogenous hydrogel network.

  • Improved Elasticity: Hydrogels crosslinked with this compound tend to be softer and more elastic compared to the firmer, more brittle gels formed with calcium chloride.[1]

  • Enhanced Cell Viability: The slower gelation process can be less stressful for encapsulated cells, potentially leading to higher cell viability and better maintenance of their phenotype.

  • Nutrient Supplementation: The gluconate component may have a nutritive effect on encapsulated cells or microorganisms.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of alginate hydrogels crosslinked with this compound and calcium chloride.

ParameterThis compoundCalcium ChlorideReference
Alginate Concentration 1.5% (w/v)1.0 - 3.0% (w/v)[2][3]
Crosslinker Concentration 3% (in microspheres)2 - 4% (w/v)
Gelation Time ~3 minutes12 - 22 minutes (variable with concentration)
Compressive Modulus 123.6 kPa (with microspheres)18.7 kPa (alginate only)
ParameterThis compoundCalcium ChlorideReference
Swelling Ratio Dependent on alginate and crosslinker concentrationDecreases with increasing CaCl₂ concentration
Degradation Longer degradation time compared to alginate aloneDependent on crosslinker concentration and environment
Drug Release Slower, more controlled releaseFaster initial burst release

Experimental Protocols

Protocol 1: Preparation of Alginate Hydrogels using this compound (Internal Gelation Method)

This protocol describes the preparation of alginate hydrogels using a homogenous mixture of sodium alginate and a slowly dissolving calcium salt, this compound.

Materials:

  • Sodium alginate powder

  • This compound (C₁₂H₂₂CaO₁₄)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Spatula

  • Beakers

Procedure:

  • Prepare Sodium Alginate Solution:

    • Slowly dissolve 1.5 g of sodium alginate powder in 100 mL of deionized water while stirring continuously with a magnetic stirrer.

    • Continue stirring until the powder is fully dissolved and the solution is homogeneous. This may take several hours.

    • Allow the solution to stand to remove any air bubbles.

  • Prepare this compound Suspension:

    • In a separate beaker, prepare a 3% (w/v) suspension of this compound in deionized water (e.g., 3 g in 100 mL).

    • Stir the suspension vigorously to ensure a uniform distribution of the this compound particles.

  • Hydrogel Formation:

    • While stirring the sodium alginate solution, slowly add the this compound suspension. The ratio of alginate solution to this compound suspension can be varied to control the hydrogel properties. A common starting point is a 2:1 ratio (alginate solution:this compound suspension).

    • Continue stirring for a few minutes to ensure thorough mixing.

    • Pour the mixture into a mold of the desired shape.

    • Allow the mixture to stand at room temperature for gelation to occur. The gelation time will depend on the concentrations of alginate and this compound but is typically in the range of 3-10 minutes.

Protocol 2: Characterization of Alginate Hydrogels

A. Swelling Ratio Determination:

  • Prepare hydrogel samples of a known initial weight (Wᵢ).

  • Immerse the hydrogel samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Wₛ).

  • Calculate the swelling ratio using the following formula:

    • Swelling Ratio (%) = [(Wₛ - Wᵢ) / Wᵢ] x 100

B. In Vitro Degradation Study:

  • Prepare hydrogel samples of a known initial weight (Wᵢ).

  • Immerse the hydrogels in a degradation medium (e.g., PBS or cell culture medium) at 37°C.

  • At specific time points, remove the hydrogels, lyophilize them, and record the final dry weight (Wₑ).

  • Calculate the weight loss percentage:

    • Weight Loss (%) = [(Wᵢ - Wₑ) / Wᵢ] x 100

C. Mechanical Testing (Compressive Modulus):

  • Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Use a mechanical testing machine (e.g., Instron) with a parallel plate compression setup.

  • Apply a uniaxial compression to the hydrogel at a constant strain rate.

  • Record the stress-strain curve.

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve.

Visualizations

AlginateCrosslinking cluster_alginate Alginate Chains cluster_calcium Calcium Source cluster_hydrogel Crosslinked Hydrogel Network ('Egg-Box' Model) Alginate1 G-Block Ca Ca²⁺ Alginate2 M-Block Alginate3 G-Block G1 G-Block Ca_ion1 Ca²⁺ G1->Ca_ion1 G2 G-Block G2->Ca_ion1 G3 G-Block Ca_ion2 Ca²⁺ G3->Ca_ion2 G4 G-Block G4->Ca_ion2

Caption: Ionic crosslinking of alginate with calcium ions.

ExperimentalWorkflow cluster_characterization Characterization prep_alginate Prepare Sodium Alginate Solution mixing Mix Alginate and This compound prep_alginate->mixing prep_ca Prepare Calcium Gluconate Suspension prep_ca->mixing gelation Pour into Mold and Allow Gelation mixing->gelation hydrogel Alginate Hydrogel gelation->hydrogel swelling Swelling Ratio hydrogel->swelling degradation Degradation Rate hydrogel->degradation mechanical Mechanical Properties hydrogel->mechanical

Caption: Experimental workflow for hydrogel preparation and characterization.

References

Application Notes and Protocols: A Step-by-Step Guide to Calcium-Induced Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium, a ubiquitous second messenger, plays a pivotal role in regulating a myriad of cellular processes, including proliferation, apoptosis, and, critically, cell differentiation. The precise modulation of intracellular calcium concentration ([Ca2+]i) orchestrates the expression of lineage-specific genes and the morphological changes that define a cell's specialized function. While various calcium salts can be utilized to elevate extracellular calcium and trigger these differentiation cascades, this document focuses on the application of calcium, with specific considerations for the use of calcium gluconate, to induce differentiation in key cell types relevant to research and drug development.

This guide provides detailed protocols for inducing differentiation in keratinocytes, osteoblasts, and neuronal cells, supported by quantitative data on marker expression and visualizations of the underlying signaling pathways. Although much of the foundational research has been conducted using calcium chloride (CaCl2), these protocols can be adapted for this compound, bearing in mind the differences in elemental calcium content and bioavailability.

Understanding this compound vs. Calcium Chloride in Cell Culture

While both this compound and calcium chloride serve as sources of Ca2+ ions, they are not directly interchangeable on a gram-for-gram basis. It is crucial to consider the following:

  • Elemental Calcium Content: Calcium chloride (10% solution) contains approximately three times more elemental calcium per unit volume than a 10% solution of this compound.[1][2]

  • Bioavailability and Onset of Action: Both salts can rapidly increase serum calcium levels.[1] In a cell culture context, the dissociation to release free Ca2+ ions is the critical step.

  • Tissue Irritation: In clinical settings, this compound is preferred for peripheral administration due to a lower risk of tissue irritation compared to calcium chloride.[3] This property may be advantageous in sensitive cell culture systems.

Recommendation: When adapting protocols from CaCl2 to this compound, it is essential to calculate the molar equivalent of Ca2+ ions to achieve the desired final concentration in the culture medium. Empirical testing is recommended to determine the optimal concentration of this compound for your specific cell line and differentiation endpoint.

Section 1: Keratinocyte Differentiation

The differentiation of epidermal keratinocytes is a well-established in vitro model, primarily regulated by the concentration of extracellular calcium.[4] In culture, low calcium levels (around 0.03-0.07 mM) promote proliferation, while increasing the calcium concentration to over 0.1 mM initiates a cascade of events leading to terminal differentiation.

Key Signaling Pathways in Keratinocyte Differentiation

Calcium-induced keratinocyte differentiation is mediated by a complex interplay of signaling pathways. The activation of the calcium-sensing receptor (CaSR) by extracellular calcium triggers an increase in intracellular calcium. This intracellular calcium signal, in turn, activates Protein Kinase C (PKC) and the Wnt/β-catenin pathway, leading to the expression of differentiation-specific genes.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ca_ext Extracellular Ca²⁺ (this compound) CaSR Calcium-Sensing Receptor (CaSR) Ca_ext->CaSR Binds and Activates PLC Phospholipase C (PLC) CaSR->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_int Intracellular Ca²⁺ Release IP3->Ca_int Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_int->PKC Co-activates Wnt Wnt/β-catenin Pathway PKC->Wnt Modulates Gene_Expression ↑ Differentiation Gene Expression (Involucrin, Loricrin) PKC->Gene_Expression Leads to Wnt->Gene_Expression Leads to G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ca_ext Extracellular Ca²⁺ (this compound) Ca_channel Voltage-gated Ca²⁺ Channels Ca_ext->Ca_channel Opens Ca_int ↑ Intracellular Ca²⁺ Ca_channel->Ca_int Influx Calmodulin Calmodulin Ca_int->Calmodulin Binds to Wnt Wnt/β-catenin Pathway Ca_int->Wnt Modulates CaMK CaMK Calmodulin->CaMK Activates RUNX2 ↑ RUNX2 Expression and Activity CaMK->RUNX2 Phosphorylates & Activates Wnt->RUNX2 Interacts with Osteo_Genes ↑ Osteogenic Gene Expression (ALP, OPN, OCN) RUNX2->Osteo_Genes Promotes G cluster_0 Stimuli cluster_1 Cell Membrane cluster_2 Intracellular Signaling Depolarization Membrane Depolarization Ca_channel Voltage-gated Ca²⁺ Channels Depolarization->Ca_channel Activates NMDA_R NMDA Receptor Depolarization->NMDA_R Activates Ca_int ↑ Intracellular Ca²⁺ Ca_channel->Ca_int Influx NMDA_R->Ca_int Influx CaMK CaMK Pathway Ca_int->CaMK Activates PKC PKC Pathway Ca_int->PKC Activates CREB CREB Phosphorylation CaMK->CREB Leads to Cytoskeleton Cytoskeletal Remodeling CaMK->Cytoskeleton Regulates PKC->CREB Leads to PKC->Cytoskeleton Regulates Gene_Expression ↑ Neuronal Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes Neurite Neurite Outgrowth Cytoskeleton->Neurite Drives

References

Application Notes and Protocols: Calcium Gluconate in 3D Bioprinting Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium gluconate as a crosslinking agent in the fabrication of 3D bioprinted scaffolds, particularly with alginate-based bioinks. The information is intended to guide researchers in developing and optimizing scaffolds for tissue engineering and drug delivery applications.

Introduction

This compound serves as a biocompatible ionic crosslinking agent for anionic polymers like sodium alginate. In 3D bioprinting, it facilitates the transition of a liquid bioink into a stable hydrogel scaffold. The slower release of Ca²⁺ ions from this compound compared to salts like calcium chloride offers a more controlled and gradual gelation process, which can be advantageous for achieving higher shape fidelity and improved cell viability. This controlled crosslinking is particularly beneficial for creating complex and cell-laden constructs for tissue engineering applications, including cartilage and bone regeneration.

Mechanism of Action: Ionic Crosslinking

The crosslinking of sodium alginate with this compound is based on the "egg-box" model. The alginate polymer consists of blocks of (1,4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G). The G-blocks form ionic bonds with divalent cations, such as the Ca²⁺ ions released from this compound. These calcium ions displace the sodium ions in the guluronate residues, creating a three-dimensional network structure that results in the formation of a stable hydrogel. The slower dissociation of this compound allows for a more uniform distribution of crosslinks throughout the scaffold.

Quantitative Data on Scaffold Properties

The following tables summarize the quantitative data on the mechanical properties and cell viability of alginate-based scaffolds crosslinked with calcium ions. It is important to note that while this compound is a viable crosslinker, much of the existing literature on 3D bioprinted alginate scaffolds utilizes calcium chloride. Data for both are presented for comparison where available.

Table 1: Mechanical Properties of Alginate Scaffolds

Polymer CompositionCrosslinkerCompressive Modulus (kPa)Reference
1.5% Alginate with PCEC microspheresThis compound (released from microspheres)123.6[1]
1.5% Alginate (control)This compound (released from microspheres)18.7[1]
12% Alginate / 6% Gelatin300 mM Calcium Chloride~45[2][3]
12% Alginate / 6% Gelatin400 mM Calcium Chloride~48[2]
12% Alginate / 6% Gelatin500 mM Calcium Chloride~50

Table 2: Cell Viability in 3D Bioprinted Alginate Scaffolds

Cell TypeBioink CompositionCrosslinkerTime PointCell Viability (%)Reference
Human Adipose-Derived Stem Cells (hADSCs)Alginate/Tri-calcium silicateCalcium ChlorideDay 5>70%
Human Umbilical Vein Endothelial Cells (HUVECs)Alginate/GelatinCalcium ChlorideDay 7Not specified, but good viability observed
Mouse Fibroblast Cells (L929)2%, 5%, 10% AlginateNot specifiedNot specifiedRobust viability observed
Human Umbilical Vein Endothelial Cells (HUVECs)Alginate/GelatinNot specified48 hours>92%

Experimental Protocols

Protocol for Preparation of Alginate-Based Bioink

This protocol describes the preparation of a sodium alginate-based bioink. For cell-laden bioinks, all steps should be performed under sterile conditions in a biological safety cabinet.

Materials:

  • Sodium alginate powder

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile syringe (10 mL)

  • Luer-lock connectors

  • Sterile conical tube (50 mL)

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare the Solvent: Dispense the required volume of sterile PBS or cell culture medium into a sterile conical tube.

  • Dissolve Sodium Alginate: Slowly add the sodium alginate powder to the solvent while vortexing or stirring to prevent clumping. For example, to prepare a 5% (w/v) solution, add 2.5 g of sodium alginate to 50 mL of solvent.

  • Mixing: Continue mixing until the sodium alginate is completely dissolved. This may take several hours. For higher concentrations, gentle heating (e.g., to 37°C) can aid dissolution.

  • Degassing: Centrifuge the bioink solution to remove any air bubbles introduced during mixing.

  • Cell Encapsulation (if applicable): If preparing a cell-laden bioink, gently mix the cell suspension with the alginate solution to achieve the desired cell density. Avoid vigorous pipetting to minimize cell shear stress.

Protocol for Extrusion-Based 3D Bioprinting and Crosslinking with this compound

This protocol outlines the general steps for 3D bioprinting an alginate-based scaffold and crosslinking it with a this compound solution.

Materials:

  • Prepared alginate bioink

  • 3D bioprinter with an extrusion-based printhead

  • Sterile printing cartridge and nozzle

  • Sterile Petri dish or well plate

  • This compound

  • Sterile deionized water or PBS

Procedure:

  • Prepare the Crosslinking Solution: Prepare a sterile this compound solution. A typical starting concentration is 0.1 M, but this should be optimized for the specific application. Dissolve the this compound in sterile deionized water or PBS.

  • Load the Bioink: Transfer the prepared bioink into a sterile printing cartridge, ensuring no air bubbles are present.

  • Printer Setup: Attach the cartridge to the 3D bioprinter and install a sterile nozzle of the desired diameter.

  • Printing: Print the scaffold onto a sterile surface (e.g., a Petri dish) according to the desired CAD model.

  • Post-Printing Crosslinking: Immediately after printing, submerge the printed scaffold in the this compound crosslinking solution. The crosslinking time will depend on the concentration of the this compound solution and the desired mechanical properties of the scaffold. A typical starting point is 10-15 minutes.

  • Washing: After crosslinking, gently wash the scaffold with sterile PBS or cell culture medium to remove any excess this compound.

  • Cell Culture (if applicable): If the scaffold is cell-laden, add cell culture medium and incubate under standard cell culture conditions.

Signaling Pathways and Visualizations

The release of calcium ions from the crosslinking agent can influence cellular behavior, particularly in the context of bone and cartilage tissue engineering. Calcium ions can activate various signaling pathways that promote osteogenic and chondrogenic differentiation of mesenchymal stem cells (MSCs).

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Extracellular calcium ions can bind to the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor on the cell surface. Activation of the CaSR can trigger downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This can result in the release of intracellular calcium stores and the activation of protein kinase C (PKC), ultimately influencing gene expression related to cell differentiation.

CaSR_Signaling Calcium-Sensing Receptor (CaSR) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ca2+ Ca2+ CaSR CaSR Ca2+->CaSR Binds to PLC PLC CaSR->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Gene_Expression Gene Expression (e.g., Osteogenesis) IP3->Gene_Expression Influences PKC PKC DAG->PKC Activates PKC->Gene_Expression Influences

Caption: CaSR signaling pathway initiated by extracellular calcium ions.

General Osteogenic and Chondrogenic Differentiation Pathways

Calcium ions play a crucial role in both osteogenesis and chondrogenesis by influencing key signaling pathways such as the Wnt, BMP, and Runx2 pathways for bone formation, and the Sox9 pathway for cartilage formation.

Differentiation_Pathways Influence of Calcium on Stem Cell Differentiation cluster_osteo Osteogenesis cluster_chondro Chondrogenesis MSC Mesenchymal Stem Cell Osteoblast Osteoblast MSC->Osteoblast Chondrocyte Chondrocyte MSC->Chondrocyte Ca_ion Ca²⁺ Ions Wnt Wnt Pathway Ca_ion->Wnt BMP BMP Pathway Ca_ion->BMP Sox9 Sox9 Pathway Ca_ion->Sox9 Runx2 Runx2 Wnt->Runx2 BMP->Runx2 Runx2->Osteoblast Sox9->Chondrocyte

Caption: Simplified overview of calcium's influence on osteogenesis and chondrogenesis.

Experimental Workflow for 3D Bioprinting with this compound

The following diagram illustrates a typical workflow for fabricating and analyzing a 3D bioprinted scaffold using this compound as a crosslinker.

Experimental_Workflow Experimental Workflow for 3D Bioprinting cluster_characterization Characterization cluster_analysis Analysis A Bioink Preparation (Alginate + Cells) B 3D Bioprinting A->B C Crosslinking (this compound) B->C D Scaffold Characterization C->D E In Vitro Cell Culture C->E D1 Mechanical Testing D->D1 D2 Morphology (SEM) D->D2 F Analysis E->F F1 Cell Viability Assay F->F1 F2 Differentiation Assays F->F2

Caption: General experimental workflow for 3D bioprinting and analysis.

Applications in Drug Delivery

The porous nature of 3D bioprinted scaffolds makes them suitable for drug delivery applications. Drugs can be loaded into the bioink before printing or infused into the scaffold after crosslinking. The controlled degradation of the alginate scaffold can facilitate the sustained release of the encapsulated therapeutic agents. While specific studies on drug release from 3D bioprinted scaffolds crosslinked with this compound are limited, the principle of controlled release from alginate hydrogels is well-established. For instance, heparin has been shown to be released from this compound crosslinked alginate gels over a period of 10 days. The slower crosslinking with this compound may result in a more uniform drug distribution and predictable release profile.

Conclusion

This compound is a promising and biocompatible crosslinking agent for 3D bioprinting of alginate-based scaffolds. Its slower gelation kinetics offer advantages in terms of printability and potential for enhanced cell viability. While more research is needed to fully quantify its effects in comparison to other crosslinkers like calcium chloride in the context of 3D bioprinting, the available data and established principles of alginate crosslinking provide a strong foundation for its use in tissue engineering and drug delivery applications. The protocols and data presented here serve as a starting point for researchers to explore and optimize the use of this compound in their specific 3D bioprinting applications.

References

Application Notes and Protocols for Cell Encapsulation Using Calcium Gluconate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the encapsulation of cells in alginate hydrogels using calcium gluconate as a cross-linking agent. This method offers a biocompatible and efficient way to create three-dimensional (3D) cell culture systems for various applications, including drug delivery, tissue engineering, and regenerative medicine.

Introduction

Cell encapsulation in alginate hydrogels is a widely used technique to protect cells from the host immune system, provide a 3D environment that mimics native tissue, and allow for the controlled release of therapeutic molecules. The process involves the ionic cross-linking of sodium alginate, a natural polysaccharide, with divalent cations to form a stable hydrogel matrix around the cells. While calcium chloride is the most commonly used cross-linking agent, this compound presents a promising alternative with potential benefits for cell viability and stability of the encapsulated system.[1]

This compound's slower release of calcium ions can lead to a more uniform and elastic gel formation compared to the rapid gelation induced by calcium chloride.[2][3] This can be advantageous for creating more robust and cell-friendly microenvironments. Furthermore, studies have suggested that this compound can improve the survival and shelf-life of encapsulated microorganisms.[1]

These notes provide detailed protocols for preparing the necessary solutions and performing cell encapsulation using this compound, along with methods for assessing the viability and efficiency of the encapsulation process.

Data Presentation

The following tables summarize key quantitative data related to alginate-based cell encapsulation. While much of the existing literature focuses on calcium chloride, the provided data offers a comparative baseline for optimizing protocols with this compound.

Table 1: Cell Viability in Alginate Hydrogels

Cell TypeAlginate Concentration (% w/v)Cross-linking AgentViability (%)Assay MethodReference
3T3 Fibroblasts0.5% - 2%100 mM Calcium Chloride>90% after 4 days (for lower alginate concentrations)Live/Dead Staining, MTT Assay[4]
NIH/3T3Not SpecifiedCalcium vs. Barium~90% (Calcium), ~40-55% (Barium)Not Specified
Lacticaseibacillus paracaseiNot SpecifiedCalcium Chloride97.97%Plate Count
Chondrocytes1.5%This compound (from loaded microspheres)Proliferation observedNot Specified

Table 2: Mechanical Properties of Alginate Hydrogels

Alginate Concentration (% w/v)Cross-linking AgentParameterValueReference
Not SpecifiedCalcium IonsElastic Modulus1-100 kPa
Not Specified≤ 10 mM Ca²⁺Stiffness0.01 - 19 kPa
1.5%This compound (from loaded microspheres)Compressive Modulus123.6 kPa (with microspheres)

Table 3: Encapsulation Efficiency

Cell/Molecule TypeAlginate Concentration (% w/v)Cross-linking AgentEncapsulation Efficiency (%)Reference
Lacticaseibacillus paracaseiNot SpecifiedCalcium Chloride97.97%
L. rhamnosusNot SpecifiedCalcium Alginate81.78%
Yeast Cells3%0.05M Calcium ChlorideNot specified, but release was an issue

Experimental Protocols

Protocol 1: Preparation of Sterile Sodium Alginate Solution

This protocol describes the preparation of a sterile sodium alginate solution suitable for cell encapsulation.

Materials:

  • Sodium alginate powder

  • Calcium-free Dulbecco's Modified Eagle Medium (DMEM) or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tube or bottle

  • Heated magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of sodium alginate powder to prepare a 1% to 3% (w/v) solution. For example, for 25 mL of a 2.2% solution, use 0.55 g of sodium alginate.

  • In a sterile biosafety cabinet, transfer 25 mL of calcium-free DMEM or PBS into a sterile 50 mL container with a sterile magnetic stir bar.

  • Place the container on a heated magnetic stirrer set to a low heat (e.g., 60°C) and moderate stirring speed.

  • Slowly add the sodium alginate powder to the vortex of the stirring liquid to prevent clumping.

  • Continue stirring for approximately 1-2 hours, or until the alginate is completely dissolved and the solution is homogenous.

  • For sterilization, filter the alginate solution through a 0.22 µm syringe filter into a sterile container. This step may be challenging with higher viscosity solutions.

  • Store the sterile alginate solution at 4°C.

Protocol 2: Preparation of this compound Cross-linking Solution

This protocol details the preparation of the this compound solution for cross-linking the alginate hydrogel.

Materials:

  • This compound

  • Sterile distilled water or cell culture medium

  • Sterile container

  • Heater (optional)

Procedure:

  • Prepare a 3% (w/v) this compound solution by dissolving 3 g of this compound in 100 mL of sterile distilled water or cell culture medium.

  • Gentle heating may be required to fully dissolve the this compound.

  • Ensure the solution is cooled to room temperature before use for cell encapsulation.

  • The solution can be sterilized by filtration through a 0.22 µm filter.

Protocol 3: Cell Encapsulation in Alginate-Calcium Gluconate Beads

This protocol provides a step-by-step guide for encapsulating mammalian cells using the prepared sterile solutions. This is an adapted protocol based on standard alginate encapsulation techniques.

Materials:

  • Sterile 1-3% sodium alginate solution (from Protocol 1)

  • Sterile 3% this compound solution (from Protocol 2)

  • Suspension of viable cells at the desired concentration (e.g., 1 x 10⁶ cells/mL)

  • Sterile syringe (10 mL) with a 22-gauge needle

  • Sterile beaker or petri dish

  • Sterile washing solution (e.g., saline or cell culture medium)

Procedure:

  • In a sterile environment, gently resuspend the cell pellet in the sterile sodium alginate solution to achieve the desired final cell concentration. Mix thoroughly by gentle pipetting to ensure a homogenous cell distribution, avoiding the formation of air bubbles.

  • Draw the cell-alginate suspension into a 10 mL syringe fitted with a 22-gauge needle.

  • Place the sterile this compound solution in a sterile beaker or petri dish.

  • Extrude the cell-alginate mixture dropwise from the syringe into the this compound solution from a height of about 10-20 cm. The droplets will form spherical beads upon contact with the calcium ions.

  • Allow the beads to polymerize in the this compound solution for 10-20 minutes to ensure complete cross-linking.

  • Carefully remove the this compound solution.

  • Wash the alginate beads several times with a sterile washing solution to remove excess calcium ions.

  • The cell-encapsulated alginate beads are now ready for in vitro culture or other downstream applications.

Protocol 4: Assessment of Cell Viability in Alginate Beads

This protocol describes how to determine the viability of the encapsulated cells.

Materials:

  • Cell-encapsulated alginate beads

  • Depolymerization solution (e.g., 50 mM EDTA or 55 mM sodium citrate)

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Transfer a known number or volume of alginate beads to a sterile tube.

  • Add the depolymerization solution to dissolve the beads and release the encapsulated cells. Incubate at room temperature with gentle agitation until the beads are completely dissolved.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in a known volume of PBS or cell culture medium.

  • Mix a small volume of the cell suspension with an equal volume of trypan blue solution.

  • Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the cell viability as: Viability (%) = (Number of viable cells / Total number of cells) x 100.

Visualizations

Signaling and Workflow Diagrams

G cluster_prep Solution Preparation cluster_encap Encapsulation Process cluster_analysis Analysis alginate_sol Prepare Sterile Sodium Alginate Solution cell_suspension Resuspend Cells in Alginate Solution alginate_sol->cell_suspension ca_gluconate_sol Prepare Sterile This compound Solution extrusion Extrude Cell-Alginate Mixture into This compound ca_gluconate_sol->extrusion cell_suspension->extrusion crosslinking Ionic Cross-linking (Bead Formation) extrusion->crosslinking Gelation washing Wash Beads crosslinking->washing viability Assess Cell Viability washing->viability culture In Vitro Culture washing->culture

Caption: Experimental workflow for cell encapsulation.

G cluster_extracellular Extracellular cluster_hydrogel Alginate Hydrogel cluster_cell Encapsulated Cell ca_gluconate This compound ca_ion Ca²⁺ ca_gluconate->ca_ion Dissociation gel_matrix Cross-linked Alginate Gel Matrix ca_ion->gel_matrix cell Cell ca_ion->cell Influx alginate Sodium Alginate Chains alginate->gel_matrix Ionic Bonding gel_matrix->cell Encapsulation signaling Intracellular Ca²⁺ Signaling cell->signaling Activation

Caption: Mechanism of alginate cross-linking.

G *Hypothetical pathway based on findings in a different context ca_gluconate This compound wnt Wnt Signaling Pathway ca_gluconate->wnt Potential Activation* beta_catenin β-catenin Stabilization wnt->beta_catenin gene_expression Target Gene Expression beta_catenin->gene_expression cell_response Alleviation of Toxicity & Improved Viability gene_expression->cell_response

Caption: Hypothetical signaling pathway.

References

Enhancing Viral Transduction In Vitro with Calcium Gluconate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral vectors are indispensable tools in research and drug development for introducing genetic material into cells. However, achieving high transduction efficiency can be a significant challenge, particularly in cell types that are resistant to viral entry. This application note details a protocol utilizing calcium gluconate in a phosphate-buffered saline (PBS) solution to significantly enhance the efficiency of viral transduction in vitro. This method, which is based on the principles of calcium phosphate co-precipitation, offers a simple, cost-effective, and clinically relevant approach to boost gene delivery for various viral vectors. Notably, both this compound and PBS are clinically approved, making this method attractive for translational research.[1][2][3]

The underlying mechanism involves the formation of calcium phosphate-virus co-precipitates that facilitate the binding of viral particles to the cell surface, leading to increased viral uptake.[4][5] Furthermore, an increase in extracellular calcium concentration can modulate host cell signaling pathways, creating a more permissive environment for viral entry and subsequent gene expression. This protocol has been shown to increase adenoviral gene transfer by up to 300-fold in vitro.

Data Presentation

The following tables summarize quantitative data on the enhancement of viral transduction using a calcium-based method.

Table 1: Enhancement of Adenovirus Transduction with this compound

Cell LineVirusCalcium SaltConcentrationIncubation TimeFold Increase in Transgene ExpressionReference
A549 (Lung Adenocarcinoma)Adenovirus 5 (Ad5)This compound1.2 mg/ml in PBS30 minutesUp to 300-fold
A549 (Lung Adenocarcinoma)Adenovirus 5 (Ad5)Calcium Chloride3.1 mg/ml in PBS30 minutesUp to 75-fold

Table 2: Critical Parameters for Calcium Phosphate-Mediated Gene Delivery

ParameterOptimal Condition/ConsiderationRationaleReferences
pH of Buffer Critical, typically around 7.05 - 7.10Affects the formation and size of the calcium phosphate-DNA precipitate.
Temperature Room TemperatureLower temperatures can inhibit precipitate formation.
Concentrations DNA, Calcium, and Phosphate concentrations need to be optimized.These directly influence the size and quality of the precipitate.
Incubation Time Short (e.g., 1 minute) for precipitate formation.Longer times can lead to overly large aggregates that reduce efficiency.
Glycerol Shock Can increase efficiency in some cell types (e.g., CHO cells).Thought to enhance the uptake of the precipitate.
Serum Concentration Inverse relationship between serum concentration and transfection efficiency.Serum components can interfere with precipitate formation and uptake.

Experimental Protocols

Protocol 1: Enhancing Adenoviral Transduction using this compound

This protocol is optimized for the transduction of A549 cells with adenovirus type 5.

Materials:

  • This compound solution (e.g., 10% w/v)

  • Phosphate-Buffered Saline (PBS), sterile

  • Adenoviral vector stock

  • Target cells (e.g., A549) plated in 24-well plates

  • Complete cell culture medium

  • 1M NaOH, sterile

Procedure:

  • Cell Plating: The day before transduction, seed A549 cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Preparation of this compound-Virus Mixture:

    • In a sterile microcentrifuge tube, prepare the required dilution of this compound in PBS. For a final concentration of 1.2 mg/ml, dilute a 10% stock solution accordingly.

    • Add the adenoviral vector to the this compound-PBS mixture. The optimal multiplicity of infection (MOI) should be determined empirically, but a starting point of 100 viral particles (VP) per cell can be used.

    • Incubate the mixture for 30 minutes at room temperature to allow for the formation of the co-precipitate.

    • Vortex the mixture.

    • Adjust the pH of the mixture to 7.4 with 1M NaOH.

  • Transduction:

    • Aspirate the culture medium from the cells.

    • Add the this compound-virus mixture to the cells.

    • Incubate for 30 minutes at 37°C.

  • Post-Transduction:

    • After the incubation period, remove the transduction mixture and replace it with fresh, pre-warmed complete cell culture medium.

    • Incubate the cells for 24-48 hours to allow for transgene expression.

  • Analysis:

    • Assess transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase reporter).

Protocol 2: General Protocol for Enhancing Lentiviral and AAV Transduction

Materials:

  • This compound solution (e.g., 10% w/v)

  • Phosphate-Buffered Saline (PBS), sterile

  • Lentiviral or AAV vector stock

  • Target cells plated in multi-well plates

  • Complete cell culture medium

  • 1M NaOH, sterile

Procedure:

  • Cell Plating: Seed target cells the day before transduction to reach 50-70% confluency at the time of infection.

  • Preparation of this compound-Virus Mixture:

    • In a sterile tube, dilute this compound in PBS to achieve a range of final concentrations for optimization (e.g., 0.5, 1.0, 1.5, 2.0 mg/ml).

    • Add the lentiviral or AAV vector to the this compound-PBS solution. The optimal MOI should be determined based on previous experiments or literature for your cell type.

    • Incubate the mixture for 20-30 minutes at room temperature.

    • Gently vortex the mixture.

    • Check and adjust the pH to ~7.4 if necessary.

  • Transduction:

    • Remove the culture medium from the cells.

    • Add the this compound-virus mixture to the cells.

    • Incubate for 4-6 hours at 37°C.

  • Post-Transduction:

    • Aspirate the transduction mixture and replace it with fresh, complete culture medium.

    • Incubate for 48-72 hours to allow for transgene expression.

  • Analysis:

    • Evaluate transduction efficiency by measuring the percentage of transgene-expressing cells (e.g., by flow cytometry for fluorescent reporters) or by quantifying the level of gene expression.

Visualizations

Signaling Pathway of Calcium-Enhanced Viral Entry

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Virus Viral Particle CaPiVirus Ca-Pi-Virus Co-precipitate Virus->CaPiVirus CaGlu This compound in PBS CaGlu->CaPiVirus forms Orai1 Orai1 Channel CaGlu->Orai1 activates Receptor Viral Receptor CaPiVirus->Receptor enhances binding Endosome Endosome Receptor->Endosome endocytosis Ca_cytosol Increased Cytosolic Ca2+ Orai1->Ca_cytosol Ca2+ influx ViralReplication Enhanced Viral Replication & Gene Expression Endosome->ViralReplication viral genome release Signaling Downstream Signaling (e.g., PKC, Calcineurin) Ca_cytosol->Signaling Signaling->ViralReplication STIM1 STIM1 STIM1->Orai1 activates ER_Ca ER Ca2+ Store ER_Ca->STIM1 depletion activates

Caption: Calcium-mediated enhancement of viral entry.

Experimental Workflow for this compound-Enhanced Viral Transduction

G start Start plate_cells 1. Plate Target Cells (50-70% confluency) start->plate_cells prepare_mix 2. Prepare Ca-Gluconate/PBS and Virus Mixture plate_cells->prepare_mix incubate_mix 3. Incubate Mixture (20-30 min at RT) prepare_mix->incubate_mix transduce 4. Add Mixture to Cells and Incubate (30 min - 6 hr) incubate_mix->transduce change_media 5. Replace with Fresh Complete Medium transduce->change_media incubate_cells 6. Incubate Cells (24-72 hr) change_media->incubate_cells analyze 7. Analyze Transgene Expression incubate_cells->analyze end End analyze->end

References

Application Notes: Determination of Calcium Gluconate Concentration by Complexometric Titration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcium gluconate is a widely used calcium supplement and is administered for the treatment of hypocalcemia. Accurate determination of its concentration in pharmaceutical formulations is crucial for ensuring dosage accuracy and therapeutic efficacy. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a common and reliable method for quantifying this compound. This method is based on the formation of a stable complex between calcium ions (Ca²⁺) and EDTA.

Principle of the Method

The assay of this compound by complexometric titration relies on the reaction between calcium ions and a chelating agent, typically disodium EDTA. EDTA forms a highly stable, water-soluble 1:1 complex with calcium ions. The endpoint of the titration can be detected using a metal ion indicator, which changes color when all the free calcium ions have been complexed by the EDTA.

A common approach is a replacement or substitution titration. In this method, a known excess of a magnesium-EDTA complex is added to the this compound solution. Calcium ions, which form a more stable complex with EDTA than magnesium ions, displace the magnesium ions from the EDTA complex. The liberated magnesium ions are then titrated with a standard EDTA solution. This indirect approach is often favored as it can provide a sharper endpoint with certain indicators.[1][2]

An alternative direct titration involves titrating the this compound solution directly with a standard EDTA solution in the presence of an indicator that is sensitive to calcium ions.

Experimental Protocols

1. Preparation of Reagents

  • 0.05 M Disodium Edetate (EDTA) Solution: Dissolve approximately 18.61 g of disodium edetate in sufficient distilled water to produce 1000 mL. Standardize this solution against a primary standard calcium carbonate.

  • Ammonia Buffer Solution (pH 10): Dissolve 5.4 g of ammonium chloride in 20 mL of water, add 35 mL of 10 M ammonia solution, and dilute with water to 100 mL.[3]

  • Mordant Black II (Eriochrome Black T) Indicator Mixture: Triturate 0.2 g of Mordant Black II with 100 g of sodium chloride.

  • Hydroxy Naphthol Blue Indicator: Use a commercially available indicator powder.

  • 0.05 M Magnesium Sulfate Solution: Dissolve approximately 12.32 g of magnesium sulfate heptahydrate in distilled water to make 1000 mL.

  • Strong Ammonia Solution: Use a concentrated solution of ammonia (e.g., 25%).

  • 1 N Sodium Hydroxide: Dissolve 40 g of sodium hydroxide in distilled water to make 1000 mL.

  • 3 N Hydrochloric Acid: Carefully add 25.8 mL of concentrated hydrochloric acid to distilled water and dilute to 100 mL.

2. Protocol for Replacement Titration

This protocol is a common method used in pharmaceutical analysis.[1][2]

  • Sample Preparation: Accurately weigh about 0.5 g of the this compound sample.

  • Dissolve the sample in 50 mL of warm distilled water in a conical flask.

  • Cool the solution to room temperature.

  • Add 5.0 mL of 0.05 M magnesium sulfate solution and 10 mL of strong ammonia solution.

  • Add a small amount (approximately 30-50 mg) of Mordant Black II indicator mixture. The solution should turn a wine-red color.

  • Titration: Titrate the solution with 0.05 M disodium edetate solution until the color changes from wine-red to a clear blue.

  • Blank Titration: Perform a blank titration by taking 50 mL of distilled water and following the same procedure from step 4.

  • Calculation: Calculate the percentage of this compound in the sample using the following formula:

    Where:

    • V_s = Volume of EDTA solution consumed by the sample (mL)

    • V_b = Volume of EDTA solution consumed by the blank (mL)

    • M_EDTA = Molarity of the EDTA solution

    • F = Equivalence factor (Each mL of 0.05 M EDTA is equivalent to 22.42 mg of C₁₂H₂₂CaO₁₄·H₂O)

    • W = Weight of the this compound sample (mg)

3. Protocol for Direct Titration

This protocol is another widely accepted method.

  • Sample Preparation: Accurately weigh about 0.8 g of the this compound sample.

  • Dissolve the sample in 150 mL of distilled water containing 2 mL of 3 N hydrochloric acid in a conical flask.

  • While stirring, add approximately 30 mL of 0.05 M disodium edetate solution from a burette.

  • Add 15 mL of 1 N sodium hydroxide and approximately 300 mg of hydroxy naphthol blue indicator.

  • Titration: Continue the titration with the 0.05 M disodium edetate solution until the color changes to a distinct blue endpoint.

  • Calculation: Calculate the percentage of this compound using the formula provided in the replacement titration protocol, noting that a blank determination is not typically required for this direct method. The equivalence factor remains the same.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the titration experiments.

Table 1: Standardization of 0.05 M EDTA Solution

TrialWeight of CaCO₃ (g)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of EDTA (mL)Molarity of EDTA (M)
10.10020.0020.0520.050.0499
20.100520.0540.1520.100.0500
30.10010.0020.0020.000.0501
Average 0.0500

Table 2: Assay of this compound by Replacement Titration

Sample IDWeight of Sample (g)Volume of 0.05 M EDTA (Sample, mL)Volume of 0.05 M EDTA (Blank, mL)Net Volume of EDTA (mL)% Purity of this compound
CG-0010.501222.500.2022.3099.58
CG-0020.500522.450.2022.2599.59
CG-0030.502022.600.2022.4099.73
Average 99.63

Table 3: Assay of this compound by Direct Titration

Sample IDWeight of Sample (g)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of 0.05 M EDTA (mL)% Purity of this compound
CG-0040.80050.0035.8035.80100.18
CG-0050.80110.0035.8535.85100.21
CG-0060.80020.0035.7535.75100.04
Average 100.14

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_titration Titration Phase cluster_analysis Analysis Phase A Weigh this compound Sample D Dissolve Sample A->D B Prepare 0.05 M EDTA Solution F Titrate with EDTA Solution B->F C Prepare Buffer & Indicator Solutions E Add Buffer & Indicator C->E D->E E->F G Observe Endpoint Color Change F->G H Record Volume of EDTA Used G->H I Calculate Concentration H->I

Caption: Workflow for this compound Titration.

logical_relationship cluster_reactants Reactants cluster_products Products at Endpoint node_reagent node_reagent node_analyte node_analyte node_complex node_complex node_indicator node_indicator CaGluconate Ca²⁺ from This compound CaEDTA Ca-EDTA Complex CaGluconate->CaEDTA forms stable complex with EDTA EDTA EDTA->CaEDTA Indicator Indicator (e.g., Mordant Black II) Indicator->CaGluconate initially binds to FreeIndicator Free Indicator (Blue Color) CaEDTA->FreeIndicator displaces

Caption: Chemical Relationship in Complexometric Titration.

References

Application Notes and Protocols for Fabricating Calcium Gluconate-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Calcium gluconate, the calcium salt of gluconic acid, is a widely utilized compound in the pharmaceutical field.[1][2] Beyond its primary use as a mineral supplement to treat conditions like hypocalcemia, it serves as a versatile component in the fabrication of advanced drug delivery systems.[2][3][4] Its utility stems from its role as a source of divalent calcium ions (Ca²⁺), which can act as a cross-linking agent for anionic polymers like alginate, and as a formulation excipient in controlled-release matrices. This document provides detailed application notes and experimental protocols for three distinct types of this compound-based drug delivery systems: injectable in-situ forming hydrogels, prolonged-release matrix tablets, and sterile parenteral solutions.

Section 1: Injectable Alginate Hydrogels Cross-Linked by this compound-Loaded Microspheres

Application Note: Injectable, in-situ forming hydrogels are of great interest for tissue engineering and localized drug delivery because they can be administered via minimally invasive procedures to fill irregular defects. A novel approach involves using porous microspheres to carry this compound. These microspheres are mixed with a solution of sodium alginate, often containing therapeutic agents or cells (e.g., chondrocytes for cartilage repair). Upon injection, the this compound is released from the microspheres, providing the Ca²⁺ ions necessary to cross-link the alginate chains and form a stable hydrogel scaffold directly at the target site. This method allows for controlled and delayed gelation, providing sufficient time for injection and placement before the gel solidifies. The resulting hybrid hydrogel exhibits enhanced mechanical strength and can support tissue regeneration.

Experimental Protocol: Fabrication of Injectable MPs/Alginate Hybrid Hydrogel

This protocol is adapted from methodologies described for cartilage tissue engineering.

Part A: Preparation of Porous Poly(ε-caprolactone)–b-poly(ethylene glycol) (PCEC) Microspheres

  • Polymer Solution: Prepare a solution of the amphiphilic block copolymer PCEC in a suitable organic solvent.

  • Emulsification: Create an oil-in-water emulsion by dispersing the polymer solution in an aqueous phase containing a surfactant.

  • Solvent Evaporation: Stir the emulsion to allow the organic solvent to evaporate, leading to the formation of solid, porous microspheres.

  • Washing and Collection: Collect the formed microspheres by centrifugation, wash them repeatedly with distilled water to remove residual surfactant, and then lyophilize (freeze-dry) them.

Part B: Loading of this compound into Microspheres

  • Soaking: Immerse the lyophilized porous PCEC microspheres in a saturated solution of this compound in ethanol. The process should be repeated multiple times to ensure maximum loading.

  • Deposition: Decant the supernatant solution and add fresh ethanol to deposit the this compound crystals within the pores of the microspheres.

  • Drying: Dry the loaded microspheres under vacuum to remove all ethanol.

Part C: Formation of the Injectable Hydrogel

  • Alginate Solution: Prepare a sterile 1.5% (w/v) stock solution of sodium alginate in deionized water.

  • Homogenization: Mix approximately 50 mg of the this compound-loaded microspheres with 0.75 mL of the alginate stock solution. If encapsulating cells, they should be suspended in the alginate solution prior to mixing.

  • Injection: The resulting suspension is the injectable formulation. It should be homogenized immediately before being drawn into a syringe for administration.

  • In-situ Gelation: Upon injection into an aqueous environment (e.g., a tissue defect), the this compound dissolves and releases Ca²⁺ ions, which cross-link the alginate chains, forming a solid hydrogel in approximately 3 minutes.

Quantitative Data Summary

ParameterValueSource
Mean Pore Diameter of Hydrogel~195 µm
Gel Formation Time~3 minutes
Compressive Modulus (Alginate Only)18.7 kPa
Compressive Modulus (MPs/Alg Hybrid)123.6 kPa

Experimental Workflow Diagram

G cluster_0 Part A: Microsphere Fabrication cluster_1 Part B: Drug Loading cluster_2 Part C: Hydrogel Formation A1 Prepare PCEC Polymer Solution A2 Emulsification (Oil-in-Water) A1->A2 A3 Solvent Evaporation A2->A3 A4 Wash & Lyophilize A3->A4 B1 Soak Microspheres in Ca-Gluconate Solution A4->B1 B2 Vacuum Dry B1->B2 C2 Homogenize Loaded Microspheres with Alginate B2->C2 C1 Prepare 1.5% Alginate Solution (+ Cells) C1->C2 C3 Inject Suspension into Defect Site C2->C3 C4 In-Situ Gelation (Hydrogel Formation) C3->C4

Workflow for injectable hydrogel fabrication.

Section 2: Prolonged-Release Alginate Matrix Tablets

Application Note: Hydrophilic matrix tablets are a common and cost-effective method for achieving prolonged drug release. In this system, sodium alginate is used as the primary matrix-forming polymer. This compound is included in the formulation as a source of calcium ions. When the tablet comes into contact with dissolution media, the sodium alginate swells and the this compound dissolves. The released Ca²⁺ ions cross-link the alginate chains, forming a water-insoluble calcium alginate gel layer around the tablet. This gel barrier controls the influx of fluid and the efflux of the dissolved drug, thereby sustaining its release. The rate of drug release can be modulated by altering the ratio of sodium alginate to this compound; a higher concentration of calcium ions leads to a stronger gel and more sustained release. Additional polymers like hydroxypropylmethylcellulose (HPMC) can be incorporated to further prolong the release.

Experimental Protocol: Fabrication of Matrix Tablets by Direct Compression

This protocol is based on methods for preparing ketoprofen matrix tablets.

  • Material Preparation: Ensure all materials—the model drug (e.g., ketoprofen), sodium alginate (NaAlg), this compound (CaGlu), and HPMC (if used)—are finely powdered and passed through a sieve to ensure uniform particle size.

  • Blending: Accurately weigh the components according to the desired formulation ratios (see table below).

  • Homogenization: Thoroughly mix the powders in a blender to achieve a homogenous blend.

  • Direct Compression: Compress the powder blend into tablets using a tablet press. The compression force can influence tablet hardness and drug release, with typical forces ranging from 1000 to 3000 kg.

  • In-Vitro Release Testing: Perform dissolution studies using a USP apparatus. Typically, this involves an initial phase in an acidic medium (e.g., pH 1.2 for 2 hours) to simulate the stomach, followed by a prolonged phase in a phosphate buffer (e.g., pH 7.4) to simulate the intestine.

Quantitative Data Summary

Formulation (Ratio NaAlg:CaGlu)HPMC (%)Release Exponent (n)Drug Release ProfileSource
A1 (NaAlg only)01.045Zero-order release
C1 (1:0.25)100.901Near zero-order
C2 (1:0.5)100.835Non-Fickian diffusion
C3 (1:0.75)100.645Non-Fickian diffusion
C4 (1:1)100.811Non-Fickian diffusion
C5 (1:2)200.465Fickian diffusion
The release exponent 'n' from the power law model (Mt/M∞ = K·tⁿ) indicates the mechanism of drug release.

Logical Relationship Diagram

G Ratio Ratio of NaAlg : Ca-Gluconate Crosslink Cross-linking Density (Ca-Alginate formation) Ratio->Crosslink Increases HPMC HPMC Content Gel Gel Barrier Strength HPMC->Gel Increases Crosslink->Gel Increases Release Drug Release Rate Gel->Release Decreases Profile Release Profile (Prolonged / Constant) Release->Profile Determines

Factors influencing drug release from matrix tablets.

Section 3: Sterile this compound Injection

Application Note: The preparation of a sterile this compound injection is a fundamental pharmaceutical process for delivering calcium intravenously. A 10% w/v solution is common, but this compound has limited solubility in water, making it a supersaturated solution. To prevent crystallization during storage, a stabilizing agent such as calcium D-saccharate is often added. The pH of the final solution is critical and must be adjusted to a range of 6.0 to 8.2 to ensure stability and prevent venous irritation upon administration. The entire manufacturing process must be conducted under aseptic conditions, and the final product is terminally sterilized, typically by autoclaving.

Experimental Protocol: Preparation of 10% this compound Injection

This protocol is a generalized procedure based on standard pharmaceutical manufacturing guidelines.

  • Weighing: Accurately weigh the required amounts of this compound (e.g., 9.5-9.65 g) and a stabilizer like Calcium D-saccharate (e.g., 0.35-0.46 g) for a final volume of 100 mL.

  • Dissolution: Heat approximately 80% of the final volume of Water for Injection (WFI) to boiling. Slowly add the this compound and stabilizer powders while stirring continuously until fully dissolved.

  • Cooling & pH Adjustment: Allow the solution to cool to room temperature. Measure the pH using a calibrated meter. Adjust the pH to within the target range (6.0-8.2) using dilute HCl or NaOH as needed.

  • Volume Makeup: Add WFI to reach the final desired volume (e.g., 100 mL) and mix well.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterilizing filter into a sterile receiving vessel under aseptic conditions to remove any particulate matter and microorganisms.

  • Filling and Sealing: Aseptically fill the sterile solution into clean, sterilized Type I glass ampoules or vials and seal them.

  • Terminal Sterilization: Sterilize the sealed containers by autoclaving at 121°C and 15 psi for at least 15-30 minutes.

  • Quality Control: Perform final quality checks, including visual inspection for particulate matter, leakage testing, and sterility testing.

Quantitative Data Summary

ParameterSpecificationSource
Concentration10% w/v (100 mg/mL)
Elemental Calcium Content~9.3 mg/mL
pH Range6.0 - 8.2
Sterilization MethodAutoclaving (121°C, 15 psi, 15-30 min)
Container TypeType I Glass

Manufacturing Workflow Diagram

G A Weighing (Ca-Gluconate & Stabilizer) B Dissolution in Hot Water for Injection A->B C Cooling & pH Adjustment (6.0-8.2) B->C D Volume Makeup with WFI C->D E Sterile Filtration (0.22 µm filter) D->E F Aseptic Filling into Ampoules E->F G Sealing F->G H Terminal Sterilization (Autoclave) G->H I Final QC (Inspection, Sterility) H->I

References

Application Notes and Protocols: Utilizing Calcium Gluconate in Cardiac Cell Electrophysiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Calcium gluconate, a salt of calcium and gluconic acid, is a fundamental tool in the study of cardiac cell electrophysiology. While clinically recognized for its role in counteracting cardiotoxic effects of hyperkalemia, its application in a research setting is primarily as a readily available and biocompatible source of calcium ions (Ca²⁺) to modulate the extracellular calcium concentration ([Ca²⁺]ₑ). Variations in [Ca²⁺]ₑ have profound effects on the cardiac action potential, ion channel function, and excitation-contraction coupling. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in-vitro cardiac electrophysiology studies.

Principle of Application:

The fundamental principle behind using this compound in cardiac electrophysiology research is the controlled manipulation of the extracellular calcium concentration. [Ca²⁺]ₑ is a critical determinant of the electrochemical gradients that drive ion fluxes across the cardiomyocyte membrane, thereby influencing the activity of various ion channels and transporters. By preparing solutions with varying concentrations of this compound, researchers can systematically investigate the role of extracellular calcium in cardiac cellular function and its modulation by pharmacological agents.

Key Applications in Cardiac Electrophysiology:

  • Modulation of Action Potential Duration (APD): Increasing [Ca²⁺]ₑ is known to shorten the duration of the cardiac action potential.[1][2] This effect is primarily attributed to alterations in calcium-dependent inactivation of L-type calcium channels and modulation of potassium currents.[1][2]

  • Investigation of Ion Channel Function:

    • L-type Calcium Channels (I_Ca,L): As the primary carrier of the inward calcium current during the plateau phase of the action potential, the activity of L-type calcium channels is directly influenced by [Ca²⁺]ₑ.[3]

    • Sodium-Calcium Exchanger (NCX): The function of this exchanger, crucial for calcium homeostasis, is dependent on both intracellular and extracellular calcium and sodium concentrations.

    • Sodium Channels (I_Na): While less direct, changes in intracellular calcium, which can be modulated by extracellular calcium, may influence sodium channel function.

  • Studying Excitation-Contraction Coupling (ECC): The influx of calcium through L-type calcium channels is the trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, the fundamental process of ECC. Modulating [Ca²⁺]ₑ allows for the investigation of the gain and regulation of this process.

  • Modeling Hypercalcemia and Hypocalcemia: In-vitro models using varying concentrations of this compound can be employed to study the cellular electrophysiological consequences of systemic calcium imbalances.

  • Investigating Drug-Induced Cardiotoxicity: this compound can be used to explore whether alterations in extracellular calcium can mitigate or exacerbate the cardiotoxic effects of novel pharmaceutical compounds.

Data Presentation

Table 1: Effect of Extracellular Calcium Concentration on Cardiac Action Potential Duration (APD)

Extracellular Ca²⁺ Concentration (mM)Change in APD₉₀Species/Cell TypeReference
Increased (e.g., from 1.8 mM to 5.4 mM)DecreaseGuinea Pig Ventricular Myocytes
IncreasedDecreaseHuman Ventricular Myocytes (Computational Model)
IncreasedDecreaseCanine Purkinje Fibers

Table 2: Effect of Extracellular Calcium Concentration on L-type Calcium Current (I_Ca,L)

Extracellular Ca²⁺ Concentration (mM)Change in I_Ca,L AmplitudeSpecies/Cell TypeReference
2.0 mM-6.56 ± 0.38 pA/pFMouse Ventricular Myocytes (Control)
IncreasedEnhanced CurrentGeneral principle in patch clamp studies

Experimental Protocols

Protocol 1: Preparation of Extracellular Solutions with Varying this compound Concentrations

Objective: To prepare a range of extracellular (Tyrode's) solutions with defined free Ca²⁺ concentrations for use in patch-clamp experiments.

Materials:

  • This compound (C₁₂H₂₂CaO₁₄), molecular weight ~430.37 g/mol

  • NaCl, KCl, MgCl₂, Glucose, HEPES

  • Deionized water

  • pH meter

  • Osmometer

Procedure:

  • Prepare a Calcium-Free Tyrode's Solution:

    • Dissolve the following in 800 mL of deionized water:

      • NaCl: 140 mM

      • KCl: 5.4 mM

      • MgCl₂: 1 mM

      • Glucose: 10 mM

      • HEPES: 10 mM

    • Adjust the pH to 7.4 with NaOH.

    • Bring the final volume to 1 L with deionized water.

    • Filter-sterilize the solution.

  • Prepare a 1 M Stock Solution of this compound:

    • Dissolve 43.04 g of this compound in 100 mL of deionized water. Gentle heating may be required to fully dissolve the salt.

    • Allow the solution to cool to room temperature.

    • Filter-sterilize the stock solution.

  • Prepare Working Extracellular Solutions:

    • To aliquots of the Calcium-Free Tyrode's solution, add the appropriate volume of the 1 M this compound stock solution to achieve the desired final free Ca²⁺ concentration (e.g., 0.5 mM, 1.0 mM, 1.8 mM, 3.6 mM, 5.4 mM).

    • Example for 1.8 mM Ca²⁺ solution: Add 1.8 mL of the 1 M this compound stock solution to 998.2 mL of Calcium-Free Tyrode's solution.

    • Verify the pH of each working solution and adjust to 7.4 if necessary.

    • Measure the osmolarity of the solutions and adjust with sucrose or mannitol if needed to ensure consistency across conditions.

Protocol 2: Whole-Cell Patch-Clamp Recording of Action Potentials and Ion Currents

Objective: To measure the effects of varying extracellular calcium concentrations on action potentials and specific ion currents in isolated cardiomyocytes.

Materials:

  • Isolated primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

  • Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular solutions with varying this compound concentrations (from Protocol 1)

  • Intracellular (pipette) solution (see composition below)

  • Perfusion system

Intracellular Solution Composition (Example for K⁺ currents and APs):

  • K-aspartate or K-gluconate: 120 mM

  • KCl: 20 mM

  • MgCl₂: 1 mM

  • EGTA: 10 mM

  • HEPES: 10 mM

  • Mg-ATP: 4 mM

  • Adjust pH to 7.2 with KOH.

Procedure:

  • Cell Preparation: Plate isolated cardiomyocytes on glass coverslips suitable for patch-clamp recording and allow them to adhere.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with cardiomyocytes to the recording chamber on the microscope stage.

    • Perfuse the chamber with the control extracellular solution (e.g., 1.8 mM Ca²⁺).

    • Approach a single, healthy cardiomyocyte with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Action Potential Recording (Current-Clamp Mode):

    • Switch the amplifier to current-clamp mode.

    • Record spontaneous action potentials or elicit action potentials by injecting brief suprathreshold current pulses.

    • After obtaining a stable baseline recording, switch the perfusion to an extracellular solution with a different this compound concentration.

    • Allow several minutes for the solution exchange to complete and for the cell to stabilize.

    • Record action potentials under the new condition.

    • Repeat for a range of calcium concentrations.

  • Ion Current Recording (Voltage-Clamp Mode):

    • Switch the amplifier to voltage-clamp mode.

    • Apply specific voltage protocols to isolate and record the ion current of interest (e.g., I_Ca,L, I_Na). Pharmacological blockers for other currents may be necessary.

    • Record the current in the control extracellular solution.

    • Perfuse with a test concentration of this compound and repeat the voltage protocol.

    • Analyze changes in current amplitude, kinetics, and voltage-dependence.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Extracellular Solutions (Varying [this compound]) patch_clamp Perform Whole-Cell Patch-Clamp prep_solutions->patch_clamp isolate_cells Isolate Cardiomyocytes isolate_cells->patch_clamp record_control Record Baseline APs/Currents (Control [Ca²⁺]) patch_clamp->record_control perfuse_test Perfuse with Test Solution (Test [Ca²⁺]) record_control->perfuse_test record_test Record APs/Currents (Test [Ca²⁺]) perfuse_test->record_test analyze_apd Analyze Action Potential Duration (APD) record_test->analyze_apd analyze_currents Analyze Ion Current Properties record_test->analyze_currents dose_response Generate Dose-Response Curves analyze_apd->dose_response analyze_currents->dose_response signaling_pathway CaGlu Extracellular This compound ExtraCa ↑ [Ca²⁺]ₑ CaGlu->ExtraCa Dissociation LType L-type Ca²⁺ Channel Influx Inactivation ExtraCa->LType:in ↑ Driving Force ExtraCa->LType:out ↑ Ca²⁺-dependent Inactivation KChannel K⁺ Channels ExtraCa->KChannel Modulation CICR Ca²⁺-Induced Ca²⁺ Release (CICR) LType:in->CICR Trigger APD ↓ Action Potential Duration (APD) LType:out->APD Contraction Myofilament Contraction CICR->Contraction SR Sarcoplasmic Reticulum (SR) SR->CICR Ca²⁺ Release KChannel->APD

References

Application Notes and Protocols for the Incorporation of Calcium Gluconate into Bone Cements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymethyl methacrylate (PMMA) bone cements are extensively used in orthopedic procedures for the fixation of implants and stabilization of fractures. However, traditional PMMA cements are bio-inert and can exhibit high polymerization temperatures, potentially leading to tissue necrosis. To enhance their biocompatibility and promote osseointegration, there is a growing interest in modifying these cements with bioactive compounds. Calcium gluconate, a soluble calcium salt, presents a promising additive to confer bioactivity to bone cements. The release of calcium ions from the cement matrix can stimulate osteoblast proliferation and differentiation, encouraging new bone formation at the bone-cement interface.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into a standard PMMA bone cement formulation. The subsequent experimental procedures are designed to characterize the physicochemical and biological properties of the modified cement.

Materials and Equipment

Materials:

  • Poly(methyl methacrylate) (PMMA) powder (particle size: ~80-120 µm)

  • Methyl methacrylate (MMA) monomer (stabilized with hydroquinone)

  • Benzoyl peroxide (BPO) (initiator)

  • N,N-dimethyl-p-toluidine (DMPT) (accelerator)

  • This compound powder (pharmaceutical grade, fine powder)

  • Barium sulfate (BaSO₄) (radiopacifier)

  • Phosphate-buffered saline (PBS)

  • Simulated body fluid (SBF)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Human osteoblast-like cells (e.g., MG-63 or Saos-2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Alkaline phosphatase (ALP) assay kit

  • Alizarin Red S staining solution

Equipment:

  • Analytical balance

  • Mixing bowl and spatula (stainless steel or ceramic)

  • Molds for specimen fabrication (Teflon or stainless steel)

  • Thermocouple with data logger

  • Universal testing machine

  • Incubator (37°C, 5% CO₂)

  • Sterile cell culture plates and flasks

  • Microplate reader

  • Inductively coupled plasma optical emission spectrometry (ICP-OES)

  • Scanning electron microscope (SEM)

Experimental Protocols

Protocol 1: Preparation of this compound-Modified PMMA Bone Cement

This protocol outlines the preparation of PMMA bone cement with varying concentrations of this compound.

  • Preparation of the Powder Component:

    • Accurately weigh the PMMA powder, benzoyl peroxide (BPO), and barium sulfate (BaSO₄). A typical formulation consists of approximately 98% PMMA, 1% BPO, and 1% BaSO₄ by weight.

    • Weigh the desired amount of this compound powder to achieve final concentrations of 5%, 10%, and 15% by weight of the total powder component.

    • Thoroughly mix the powders in a clean, dry vessel until a homogenous mixture is obtained.

  • Preparation of the Liquid Component:

    • The liquid component consists of methyl methacrylate (MMA) monomer.

    • Add N,N-dimethyl-p-toluidine (DMPT) accelerator to the MMA monomer, typically at a concentration of 1-2% by volume.

  • Mixing and Curing:

    • The standard powder-to-liquid ratio for PMMA bone cement is 2:1 (g/mL).

    • In a well-ventilated area, add the pre-weighed powder component to the measured liquid component in a mixing bowl.

    • Immediately begin mixing with a spatula for 60-90 seconds until a uniform, dough-like paste is formed.

    • Transfer the paste into the desired molds for subsequent characterization before the cement begins to harden.

    • Allow the cement to cure at 37°C for 24 hours.

Protocol 2: Characterization of Setting Properties

This protocol details the measurement of setting time and maximum polymerization temperature.

  • Setting Time Measurement:

    • Prepare the cement as described in Protocol 1.

    • Immediately after mixing, place a thermocouple into the center of a cement sample in a cylindrical mold.

    • Record the temperature at regular intervals until the peak temperature is reached and then begins to decline.

    • The setting time is defined as the time from the start of mixing to the point where the temperature is halfway between the ambient and maximum temperatures. For orthopedic applications, an initial setting time of around 8 minutes and a final setting time of approximately 15 minutes are often considered suitable[1].

  • Maximum Temperature Measurement:

    • Using the data from the thermocouple, identify the highest temperature reached during the polymerization reaction.

Protocol 3: Evaluation of Mechanical Properties

This protocol describes the assessment of the compressive strength of the cured cement.

  • Specimen Preparation:

    • Prepare cylindrical specimens (e.g., 6 mm diameter, 12 mm height) of the cured cement as per Protocol 1.

    • Ensure the ends of the specimens are flat and parallel.

  • Compressive Strength Testing:

    • Place the specimen in a universal testing machine.

    • Apply a compressive load at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.

    • The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen. For bone cements, a compressive strength of at least 70 MPa is generally required[2].

Protocol 4: In Vitro Bioactivity and Calcium Ion Release

This protocol outlines the assessment of the cement's ability to form an apatite layer and release calcium ions.

  • Apatite Formation in SBF:

    • Immerse cured cement discs in simulated body fluid (SBF) at 37°C for various time points (e.g., 7, 14, and 21 days).

    • After each time point, remove the samples, gently rinse with deionized water, and dry.

    • Examine the surface morphology for the formation of a hydroxyapatite layer using a scanning electron microscope (SEM).

  • Calcium Ion Release:

    • Immerse pre-weighed, cured cement samples in a known volume of PBS (pH 7.4) at 37°C.

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 21 days), collect the supernatant and replace it with fresh PBS.

    • Measure the concentration of calcium ions in the collected supernatant using inductively coupled plasma optical emission spectrometry (ICP-OES).

Protocol 5: In Vitro Biocompatibility and Osteogenic Potential

This protocol details the evaluation of the cement's effect on osteoblast viability and differentiation.

  • Cement Extract Preparation:

    • Prepare cement extracts by incubating cured and sterilized cement samples in a cell culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin) at a surface area-to-volume ratio of 1.25 cm²/mL for 24 hours at 37°C.

    • Collect the extract and filter-sterilize it.

  • Cell Viability (MTT Assay):

    • Seed human osteoblast-like cells into 96-well plates and allow them to adhere for 24 hours.

    • Replace the culture medium with the prepared cement extracts (undiluted and serial dilutions).

    • After 24 and 72 hours of incubation, perform an MTT assay to assess cell viability.

  • Osteogenic Differentiation (ALP Activity and Mineralization):

    • Culture osteoblast-like cells in the presence of cement extracts for up to 21 days.

    • At specific time points (e.g., 7, 14, and 21 days), measure the alkaline phosphatase (ALP) activity of the cell lysates using an ALP assay kit.

    • At day 21, fix the cells and stain with Alizarin Red S to visualize calcium deposition, indicating mineralization.

Data Presentation

Table 1: Physicochemical Properties of this compound-Modified PMMA Bone Cement

Cement FormulationSetting Time (min)Maximum Temperature (°C)Compressive Strength (MPa)
Control PMMA8 - 1270 - 9070 - 110
5% this compound9 - 1465 - 8565 - 100
10% this compound10 - 1660 - 8060 - 90
15% this compound12 - 1855 - 7550 - 80

Note: The data presented are hypothetical and represent expected trends. Actual values will depend on the specific materials and experimental conditions.

Table 2: In Vitro Biological Properties of this compound-Modified PMMA Bone Cement

Cement FormulationCell Viability (% of Control at 72h)ALP Activity (U/mg protein at day 14)Calcium Ion Release (ppm at day 7)
Control PMMA100%Baseline< 5
5% this compound> 95%Increased10 - 20
10% this compound> 90%Significantly Increased20 - 40
15% this compound> 85%Markedly Increased40 - 60

Note: The data presented are hypothetical and represent expected trends. Actual values will depend on the specific materials and experimental conditions.

Signaling Pathways and Experimental Workflow

The release of calcium ions from the modified bone cement is hypothesized to stimulate osteoblast differentiation through several key signaling pathways.

G cluster_0 Calcium Ion Release from Bone Cement cluster_1 Osteoblast Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Nuclear Transcription cluster_4 Osteogenic Response Ca_ion Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca_ion->CaSR VGCC Voltage-Gated Ca²⁺ Channel Ca_ion->VGCC PLC PLC CaSR->PLC CaM Calmodulin (CaM) VGCC->CaM Intracellular Ca²⁺ Increase IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG IP3->CaM ER Ca²⁺ Release PKC PKC DAG->PKC ERK ERK/MAPK Pathway PKC->ERK CaMKII CaMKII CaM->CaMKII Calcineurin Calcineurin CaM->Calcineurin Runx2 Runx2 CaMKII->Runx2 NFAT NFAT Calcineurin->NFAT NFAT->Runx2 ERK->Runx2 Osterix Osterix (Osx) Runx2->Osterix Differentiation Osteoblast Differentiation Osterix->Differentiation Mineralization Matrix Mineralization Differentiation->Mineralization

Caption: Calcium signaling pathways in osteoblasts.

G cluster_physicochemical Physicochemical Characterization cluster_biological Biological Characterization start Start: Materials Procurement prep_powder Prepare Powder Component (PMMA, BPO, BaSO₄, Ca-Gluconate) start->prep_powder prep_liquid Prepare Liquid Component (MMA, DMPT) start->prep_liquid mix_cure Mix Components & Fabricate Specimens (Powder:Liquid = 2:1 g/mL) prep_powder->mix_cure prep_liquid->mix_cure setting_props Setting Properties (Time & Temperature) mix_cure->setting_props mech_props Mechanical Properties (Compressive Strength) mix_cure->mech_props ion_release Bioactivity & Ion Release (SBF Immersion, ICP-OES) mix_cure->ion_release extract_prep Prepare Cement Extracts mix_cure->extract_prep end End: Data Analysis & Reporting setting_props->end mech_props->end ion_release->end cell_viability Cell Viability (MTT Assay) extract_prep->cell_viability osteo_diff Osteogenic Differentiation (ALP Activity, Alizarin Red S) extract_prep->osteo_diff cell_viability->end osteo_diff->end

Caption: Experimental workflow for cement characterization.

References

Application Notes and Protocols: The Use of Calcium Gluconate in Plant Tissue Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calcium is an essential macronutrient for plant growth and development, playing a crucial role in cell wall structure, membrane integrity, and as a second messenger in various signal transduction pathways. In plant tissue culture, the choice of calcium salt in the culture medium can significantly impact the success of cell growth, proliferation, and differentiation. While calcium chloride (CaCl₂) is the most commonly used source of calcium in basal media like Murashige and Skoog (MS) medium, it can sometimes lead to issues such as chloride toxicity in sensitive plant species. Calcium gluconate, an organic calcium salt, presents a valuable alternative, offering a readily available source of calcium without the associated risk of high chloride concentrations.

These application notes provide a comprehensive overview of the use of this compound in plant tissue culture media. They include a summary of its applications, a comparison with other calcium sources, detailed experimental protocols, and an illustrative representation of the calcium signaling pathway.

Applications of this compound in Plant Tissue Culture

This compound is primarily utilized in plant tissue culture to:

  • Prevent Physiological Disorders: It is particularly effective in mitigating physiological disorders such as shoot tip necrosis (STN), a common problem in the micropropagation of many woody and herbaceous plants. STN is often linked to localized calcium deficiency in rapidly growing tissues.

  • Reduce Chloride Toxicity: For plant species sensitive to high chloride levels, this compound serves as a non-toxic source of calcium, preventing symptoms like leaf yellowing and reduced growth.

  • Improve Explant Quality: In some cases, the addition of this compound has been shown to improve the overall quality of explants by reducing vitrification (hyperhydricity).

Data Presentation: Effects of Calcium Supplementation

The following tables summarize the quantitative data from various studies on the effects of this compound and calcium chloride on different plant species in vitro.

Table 1: Effect of this compound on Preventing Shoot Tip Necrosis (STN)

Plant SpeciesBasal MediumThis compound ConcentrationObserved Effects
Pistacia veraModified MS15 mMCompletely prevented STN development when combined with periodic inversion of culture tubes.
Primocane-fruiting raspberryMS1 g/LEfficiently controlled shoot necrosis.[1]

Table 2: Comparative Effects of Calcium Chloride on Plant Growth and Development in Vitro

Plant SpeciesBasal MediumCalcium Chloride (CaCl₂·2H₂O) ConcentrationObserved Effects on Growth Parameters
Lavandula angustifoliaMS440 mg/L (Standard MS)Higher incidence of shoot-tip necrosis and hyperhydricity.[2][3]
1320 mg/L (3x standard)Decreased shoot-tip necrosis and hyperhydricity.[2][3]
Date Palm (cv. Mejhoul)MS147 mg/LLower shoot bud proliferation.
220 mg/LStimulated shoot bud proliferation (average of 15.3 buds/explant).
440 mg/L (Standard MS)Did not further increase shoot bud proliferation.
Grapevine (cv. Gök Üzüm)MS0 mg/L (Control)Low shoot formation and high STN.
120 mg/LIncreased shoot number (2.83/explant) and length (2.63 cm).
180 mg/LHigh shoot formation rate (100%) and complete elimination of STN.
240 mg/LHigh shoot formation (94.44%), complete elimination of STN, and highest root fresh weight.
Potato (callus culture)MS3 mMMaximum K⁺ accumulation.
6 mMMaximum relative growth rate and water content.
9 mMMaximum Ca²⁺ accumulation.

Experimental Protocols

Preparation of Murashige and Skoog (MS) Medium Supplemented with this compound

This protocol describes the preparation of 1 liter of MS medium where calcium chloride is replaced or supplemented with this compound.

Materials:

  • MS basal salt mixture (without calcium chloride if replacing)

  • This compound (Ca(C₆H₁₁O₇)₂)

  • Sucrose

  • myo-Inositol

  • Vitamins (e.g., as a stock solution)

  • Plant growth regulators (e.g., auxins, cytokinins) as required

  • Gelling agent (e.g., agar)

  • Distilled or deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Dissolve Macronutrients and Micronutrients: In a 2-liter beaker, dissolve the MS basal salt mixture (if using one without CaCl₂) in approximately 800 mL of distilled water with continuous stirring. If preparing from stock solutions, add the macronutrient and micronutrient stocks, omitting the calcium chloride stock.

  • Add this compound: Weigh the desired amount of this compound (e.g., for a 15 mM solution, use approximately 6.45 g/L) and dissolve it in the medium. Gentle heating may be required for complete dissolution.

  • Add Organic Supplements: Add myo-inositol and sucrose to the medium and stir until dissolved.

  • Add Vitamins and Plant Growth Regulators: Add the required volumes of vitamin and plant growth regulator stock solutions.

  • Adjust Volume: Bring the total volume of the medium to 1 liter with distilled water.

  • Adjust pH: While stirring, adjust the pH of the medium to the desired level (typically 5.7-5.8) using 0.1 N HCl or 0.1 N NaOH.

  • Add Gelling Agent: If a solid or semi-solid medium is required, add the gelling agent (e.g., 8 g/L agar) and heat the medium to boiling to dissolve the agar completely.

  • Dispense and Sterilize: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 20 minutes.

  • Cooling: Allow the medium to cool and solidify in a sterile environment before use.

Experimental Workflow for Evaluating the Effect of this compound

The following workflow outlines a typical experiment to assess the impact of different this compound concentrations on plant tissue culture.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_culture Phase 2: In Vitro Culture cluster_data Phase 3: Data Collection and Analysis prep_media Prepare Basal Medium (e.g., MS) add_ca Supplement with different concentrations of this compound (e.g., 0, 5, 10, 15, 20 mM) prep_media->add_ca sterilize Dispense and Sterilize Media add_ca->sterilize inoculate Inoculate Explants onto Media sterilize->inoculate prep_explants Prepare and Sterilize Plant Explants prep_explants->inoculate incubate Incubate under controlled conditions (light, temperature) inoculate->incubate subculture Subculture periodically incubate->subculture measure Measure Growth Parameters (e.g., shoot number, length, fresh weight, STN incidence) subculture->measure analyze Statistically Analyze Data measure->analyze conclude Draw Conclusions analyze->conclude

Caption: Experimental workflow for assessing this compound's effects.

Calcium Signaling Pathway in Plant Nutrient Stress

Calcium acts as a ubiquitous second messenger in plant cells, transducing various extracellular stimuli, including nutrient stress, into intracellular responses. A simplified diagram of the calcium signaling pathway in response to nutrient deficiency is presented below. The influx of Ca²⁺ into the cytosol, triggered by the stress, is perceived by calcium sensor proteins, which in turn activate downstream targets to regulate gene expression and restore cellular homeostasis.

calcium_signaling_pathway cluster_perception Stimulus Perception cluster_transduction Signal Transduction cluster_response Cellular Response stimulus Nutrient Deficiency (e.g., Low Ca²⁺) ca_channel Ca²⁺ Channels/Pumps stimulus->ca_channel activates ca_influx ↑ Cytosolic Ca²⁺ ('Calcium Signature') ca_channel->ca_influx leads to ca_sensors Ca²⁺ Sensors (Calmodulin, CBLs, CDPKs) ca_influx->ca_sensors activates protein_kinases Downstream Protein Kinases ca_sensors->protein_kinases activate transcription_factors Activation of Transcription Factors protein_kinases->transcription_factors phosphorylate gene_expression Expression of Stress-Responsive Genes transcription_factors->gene_expression regulate physiological_response Physiological Response (e.g., improved nutrient uptake, stress tolerance) gene_expression->physiological_response results in

Caption: Simplified calcium signaling pathway in plant nutrient stress.

This compound is a valuable supplement in plant tissue culture media, particularly for preventing physiological disorders like shoot tip necrosis and for culturing chloride-sensitive species. The provided protocols and data serve as a guide for researchers to optimize their culture media for improved plant growth and development. Understanding the underlying calcium signaling pathways further aids in troubleshooting and refining tissue culture systems. Further research is warranted to expand the comparative data on this compound versus other calcium sources across a wider range of plant species and developmental stages.

References

Formulation and Evaluation of Topical Gels Containing Calcium Gluconate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the formulation, characterization, and evaluation of topical gels containing calcium gluconate. Primarily known for its critical role as a first-aid treatment for hydrofluoric (HF) acid burns, this compound's topical applications are a subject of ongoing research.[1][2][3][4] These application notes detail the necessary components, formulation procedures, and analytical methods to develop and assess this compound gels for research purposes. The provided protocols are intended to serve as a foundational guide for scientists engaged in dermatological and toxicological studies.

Introduction

This compound is the calcium salt of gluconic acid and is utilized in medicine to treat conditions such as low blood calcium, high blood potassium, and magnesium toxicity.[5] In topical formulations, its most prominent use is as a 2.5% gel to neutralize hydrofluoric acid burns. The fluoride ions from HF acid penetrate the skin, causing severe pain and tissue damage by binding to calcium and magnesium. Topical this compound provides a source of calcium ions to react with and neutralize the fluoride ions, forming insoluble and non-toxic calcium fluoride, thereby mitigating further damage.

Beyond its use as an antidote, research into the properties of this compound in topical delivery systems is warranted. For instance, studies have explored how calcium-gluconate-based nanoparticles can influence the skin permeation of other active pharmaceutical ingredients (APIs). This document outlines the essential methodologies for preparing and testing topical this compound gels to ensure reproducibility and accuracy in a research setting.

Formulation of this compound Gels

The development of a stable and effective topical gel requires careful selection of excipients. The key components include a gelling agent, preservatives, and the active ingredient, this compound. The pH of the final formulation should be adjusted to be compatible with the skin, generally within a range of 5.0 to 8.0.

Key Formulation Components

A summary of common components used in the formulation of this compound gels is presented in the table below.

Component CategoryExample(s)Typical Concentration (% w/w)Purpose
Active Ingredient This compound, USP2.5Provides calcium ions to neutralize fluoride ions or for other therapeutic effects.
Gelling Agent Carbomer (e.g., Carbopol® 934), Hydroxyethyl Cellulose, Xanthan Gum, Poloxamer 4070.5 - 2.0Provides the gel structure and viscosity.
Solvent Purified Waterq.s. to 100Vehicle for dissolving/dispersing other components.
pH Adjuster Sodium Hydroxide, TriethanolamineAs neededTo neutralize the gelling agent and adjust the final pH to a skin-compatible range.
Preservative Methylparaben, Propylparaben, Potassium Sorbate, Phenoxyethanol0.01 - 0.5Prevents microbial growth and ensures product stability.
Humectant Glycerin1 - 5Moisturizes the skin and can improve gel feel.
Penetration Enhancer Propylene Glycol, Oleic Acid, Ethanol1 - 10To facilitate the transport of the active ingredient through the stratum corneum.
Example Formulations

The following table provides example formulations for research purposes. Formulation A is a basic carbomer-based gel, while Formulation B utilizes a thermosensitive polymer, Poloxamer 407, which is liquid at refrigerated temperatures and gels at skin temperature.

IngredientFormulation A (% w/w)Formulation B (% w/w)
This compound2.52.5
Carbomer 9341.0-
Poloxamer 407-16.0
Methylparaben0.2-
Propylparaben0.02-
Sodium Hydroxide (10% soln.)q.s. to pH 7.0-
Purified Waterq.s. to 100q.s. to 100

Experimental Protocols

Preparation of a Carbomer-Based this compound Gel (Formulation A)

This protocol outlines the steps for preparing a 100g batch of a 2.5% this compound gel using Carbomer 934.

Materials:

  • This compound (2.5 g)

  • Carbomer 934 (1.0 g)

  • Methylparaben (0.2 g)

  • Propylparaben (0.02 g)

  • Sodium Hydroxide solution (10% w/v)

  • Purified Water

  • Beakers, magnetic stirrer, overhead propeller mixer, pH meter, weighing balance.

Protocol:

  • Preservative Solution: In a beaker, heat approximately 30 mL of purified water to 60°C. Add and dissolve the methylparaben and propylparaben with stirring. Cool the solution to room temperature.

  • Gelling Agent Dispersion: In a separate larger beaker containing 60 mL of purified water, slowly sprinkle the Carbomer 934 powder while mixing with an overhead propeller mixer at a moderate speed (e.g., 400-600 rpm). Avoid clump formation. Continue mixing until a uniform, lump-free dispersion is achieved.

  • Incorporate Preservatives: Add the cooled preservative solution to the carbomer dispersion and mix until homogeneous.

  • Incorporate Active Ingredient: In a separate beaker, dissolve the this compound in a small amount of purified water (approximately 5-10 mL) with gentle heating if necessary. Cool to room temperature and add this solution to the main mixture while stirring.

  • Neutralization and Gel Formation: Slowly add the 10% sodium hydroxide solution dropwise to the mixture while continuously monitoring the pH. Continue addition until the pH reaches approximately 7.0. The mixture will thicken and form a clear gel.

  • Final Weight Adjustment: Add purified water to make up the final weight to 100 g and mix thoroughly to ensure uniformity.

  • Deaeration: Allow the gel to stand for several hours or place it in a desiccator under vacuum to remove any entrapped air bubbles.

G cluster_output Final Product I Final 2.5% this compound Gel A A D D A->D E E D->E B B B->D C C C->E F F E->F G G F->G H H G->H H->I

Physicochemical Characterization of Topical Gels

Proper characterization is essential to ensure the quality and performance of the formulated gel.

1. Visual Inspection:

  • Protocol: Visually inspect the prepared gel for color, clarity, homogeneity, and the presence of any particulate matter or phase separation.

  • Acceptance Criteria: A clear, homogenous gel, free from lumps or aggregates.

2. pH Measurement:

  • Protocol: Disperse 1 g of the gel in 10 mL of deionized water. Measure the pH of the dispersion using a calibrated pH meter at room temperature.

  • Acceptance Criteria: pH should be within the target range (e.g., 6.5 - 7.5).

3. Spreadability:

  • Protocol: Place 0.5 g of the gel on the center of a glass slide. Place another glass slide on top. Place a 100 g weight on the top slide for 1 minute. Measure the diameter of the circle formed by the spread gel.

  • Data Presentation: Report the spreadability in millimeters (mm). Higher values indicate better spreadability.

4. Viscosity Measurement:

  • Protocol: Measure the viscosity of the gel using a rotational viscometer (e.g., Brookfield viscometer) with an appropriate spindle (e.g., T-bar spindle) at a controlled temperature (e.g., 25°C). Take readings at different rotational speeds (e.g., 10, 20, 50 rpm) to assess the rheological behavior.

  • Data Presentation: Report viscosity in centipoise (cP) or Pascal-seconds (Pa·s) at specified shear rates.

5. Drug Content Uniformity:

  • Protocol: Accurately weigh 1 g of the gel and dissolve it in a suitable solvent (e.g., 100 mL of purified water). Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or titration.

  • Acceptance Criteria: Drug content should be within 90-110% of the label claim.

ParameterFormulation A (Example Data)Formulation B (Example Data)Acceptance Criteria
Appearance Clear, homogenous gelClear, liquid (refrigerated)Homogenous, free of particulates
pH 7.1 ± 0.16.9 ± 0.26.5 - 7.5
Viscosity (20 rpm, 25°C) 15,000 cP500 cP (liquid phase)Formulation-dependent
Spreadability (100g) 25 mmN/A (gels on contact)Formulation-dependent
Drug Content 99.5% ± 1.5%100.2% ± 1.8%90% - 110%
In Vitro Release Testing (IVRT)

IVRT is performed to assess the rate at which the active ingredient is released from the gel matrix.

Protocol:

  • Apparatus: Franz diffusion cell system.

  • Membrane: Synthetic membrane (e.g., polysulfone, cellulose acetate).

  • Receptor Medium: Phosphate buffered saline (PBS) pH 7.4, maintained at 32 ± 0.5°C.

  • Procedure:

    • Mount the synthetic membrane on the Franz diffusion cell, separating the donor and receptor compartments.

    • Fill the receptor compartment with pre-warmed and deaerated receptor medium and ensure no air bubbles are trapped beneath the membrane.

    • Apply a known quantity (e.g., 300 mg) of the this compound gel uniformly on the surface of the membrane in the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment for analysis.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

    • Analyze the samples for this compound concentration using a validated analytical method.

  • Data Analysis: Plot the cumulative amount of drug released per unit area (μg/cm²) against time.

G A 1. Assemble Franz Diffusion Cell with Synthetic Membrane B 2. Fill Receptor Compartment with PBS (pH 7.4) at 32°C A->B C 3. Apply Gel to Donor Compartment B->C D 4. Start Experiment (Stirring, Temperature Control) C->D E 5. Withdraw Samples at Predetermined Time Points D->E F 6. Replenish Receptor Medium E->F Maintain sink conditions G 7. Analyze Samples for This compound Concentration E->G F->D H 8. Plot Cumulative Release vs. Time G->H

Ex Vivo Skin Permeation Testing

This test provides insight into how this compound permeates through the skin layers.

Protocol:

  • Apparatus: Franz diffusion cell system.

  • Tissue: Excised animal or human skin (e.g., rat, porcine, or human cadaver skin) of known thickness.

  • Receptor Medium: PBS pH 7.4, maintained at 32 ± 0.5°C.

  • Procedure:

    • Prepare the excised skin by removing subcutaneous fat and hair. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

    • Follow the same procedure as for IVRT (steps 2-7).

  • Data Analysis: Calculate the steady-state flux (Jss) and permeability coefficient (Kp). After the experiment, the skin can be sectioned to determine drug retention in the epidermis and dermis.

Mechanism of Action in HF Burns

The primary therapeutic action of topical this compound in HF burns is not based on a complex biological signaling pathway but on a direct chemical neutralization reaction.

G cluster_skin Skin Layers cluster_reaction Chemical Reaction HF Hydrofluoric Acid (HF) Penetrates Skin Ions Dissociation into Ca²⁺ and F⁻ ions HF->Ions releases F⁻ Tissue Deep Tissue CaGluconate Topical this compound Gel [Ca(C6H11O7)2] CaGluconate->Ions releases Ca²⁺ Reaction Ca²⁺ + 2F⁻ → CaF₂ (Precipitation) Ions->Reaction Result Insoluble, Non-toxic Calcium Fluoride (CaF₂) Reaction->Result Result->Tissue Prevents further tissue damage

Conclusion

The formulation of topical gels containing this compound for research requires a systematic approach to development and evaluation. The protocols and data presented in this document provide a framework for researchers to prepare and characterize these formulations consistently. By controlling the formulation variables and thoroughly evaluating the physicochemical and performance characteristics, scientists can ensure the development of reliable and effective topical systems for further investigation in both preclinical and clinical research settings.

References

Application Notes and Protocols: Creating Calcium Gluconate Gradients in Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for creating calcium gluconate gradients within hydrogel scaffolds. Such gradients are instrumental in various tissue engineering and drug delivery applications, as they can mimic physiological ionic concentrations and guide cellular behavior, such as migration, differentiation, and proliferation. The following protocols are primarily focused on alginate hydrogels, a commonly used biomaterial that crosslinks in the presence of divalent cations like calcium.

Introduction to this compound Gradients

Calcium ions (Ca²⁺) are critical second messengers in numerous cellular signaling pathways, influencing processes from cell motility to gene expression. Creating a spatial gradient of calcium within a hydrogel scaffold can direct cell fate and tissue formation, making it a valuable tool in regenerative medicine. This compound is often used as a calcium source due to its slower release of calcium ions compared to salts like calcium chloride, which allows for more controlled gelation and gradient formation.

Methods for Gradient Formation

There are several methods to generate a this compound gradient in a hydrogel. The choice of method will depend on the desired gradient profile (continuous vs. steep), the hydrogel material, and the specific application. Here, we detail three common techniques:

  • Diffusion-Based Method: A simple and effective method for creating a continuous gradient.

  • Layered Hydrogel Method: For creating a step-wise or steep gradient.

  • Microsphere-Based Method: For generating localized gradients and controlling the release of calcium ions.

Protocol 1: Diffusion-Based Method for a Continuous Gradient

This protocol describes the creation of a continuous this compound gradient in an alginate hydrogel slab through diffusion from a source gel to a sink gel.

Experimental Protocol
  • Preparation of Alginate Solution:

    • Prepare a sterile 2% (w/v) solution of sodium alginate in deionized water or a suitable cell culture medium.

    • Stir the solution at room temperature until the alginate is fully dissolved. To remove bubbles, allow the solution to stand or centrifuge it briefly.

  • Preparation of this compound Source Gel:

    • Mix the 2% sodium alginate solution with a sterile solution of this compound to achieve a final concentration of 1% (w/v) alginate and a desired starting concentration of this compound (e.g., 50 mM).

    • Quickly cast this mixture into a mold and allow it to fully crosslink. This will serve as the this compound source.

  • Preparation of the Gradient Gel:

    • Place the fully crosslinked this compound source gel at one end of a larger mold.

    • Pour the plain 2% sodium alginate solution into the rest of the mold, ensuring it makes direct contact with the source gel.

    • Allow the this compound to diffuse from the source gel into the alginate solution, which will cause it to slowly crosslink and form a hydrogel with a this compound gradient.

    • The diffusion process can be carried out for a specific duration (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C) to influence the steepness of the gradient.

  • Washing and Equilibration:

    • After the desired diffusion time, carefully remove the hydrogel from the mold.

    • Wash the gradient hydrogel with deionized water or cell culture medium to remove any excess, un-crosslinked alginate and to stabilize the gradient.

Experimental Workflow

Diffusion_Workflow A Prepare 2% Sodium Alginate Solution B Prepare this compound Source Gel (1% Alginate, 50 mM Ca-Gluconate) A->B E Add Plain Alginate Solution to Mold A->E C Cast Source Gel in Mold B->C D Place Source Gel in Larger Mold C->D D->E F Allow Diffusion (e.g., 1-4 hours at 37°C) E->F G Remove and Wash Gradient Hydrogel F->G

Caption: Workflow for creating a continuous this compound gradient via diffusion.

Protocol 2: Layered Hydrogel Method for a Step-Wise Gradient

This method involves casting sequential layers of hydrogel with decreasing concentrations of this compound to create a step-wise gradient.

Experimental Protocol
  • Preparation of Alginate and this compound Solutions:

    • Prepare a sterile 2% (w/v) solution of sodium alginate.

    • Prepare a series of sterile this compound solutions with decreasing concentrations (e.g., 50 mM, 25 mM, 12.5 mM, and 0 mM).

  • Casting the Layers:

    • Mix the 2% sodium alginate solution with the 50 mM this compound solution at a 1:1 ratio and pour the first layer into a mold.

    • Allow this layer to partially crosslink. The timing is critical to ensure proper adhesion between layers.

    • Prepare the next mixture using the 25 mM this compound solution and carefully pour it on top of the first layer.

    • Repeat this process with the remaining this compound solutions, ending with a final layer of plain alginate.

  • Complete Crosslinking and Washing:

    • Allow the multi-layered hydrogel to fully crosslink.

    • Remove the hydrogel from the mold and wash it as described in the previous protocol.

Logical Relationship of Layers

Layered_Gradient cluster_0 Hydrogel Layers L4 Layer 4: 0 mM Ca-Gluconate L3 Layer 3: 12.5 mM Ca-Gluconate L3->L4 Decreasing Concentration L2 Layer 2: 25 mM Ca-Gluconate L2->L3 Decreasing Concentration L1 Layer 1: 50 mM Ca-Gluconate L1->L2 Decreasing Concentration

Caption: Layered hydrogel structure with a step-wise this compound gradient.

Protocol 3: Microsphere-Based Method for Localized Gradients

This advanced method uses biodegradable microspheres loaded with this compound to create localized gradients within an injectable hydrogel.

Experimental Protocol
  • Fabrication of Porous Microspheres:

    • Fabricate biodegradable porous microspheres from a polymer like poly(ε-caprolactone)–b-poly(ethylene glycol)–b-poly(ε-caprolactone) (PCEC) using a double-emulsion solvent evaporation method.

  • Loading Microspheres with this compound:

    • Soak the porous microspheres in a 3% (w/v) this compound solution.

    • Use ethanol to deposit the this compound particles within the pores of the microspheres.

    • Repeat this process to achieve the desired loading concentration.

  • Preparation of Injectable Hydrogel:

    • Prepare a 1.5% (w/v) sodium alginate solution.

    • Mix the this compound-loaded microspheres with the alginate solution. The release of calcium ions from the microspheres will initiate crosslinking.

    • To create a gradient, the distribution of the microspheres within the alginate solution can be spatially controlled before complete gelation.

Quantitative Data Summary
ParameterDiffusion MethodLayered MethodMicrosphere Method
Initial Alginate Conc. 2% (w/v)2% (w/v)1.5% (w/v)
Initial Ca-Gluconate Conc. 50 mM (in source)50 mM, 25 mM, 12.5 mM3% (w/v) for loading
Resulting Gradient Profile Continuous, non-linearStep-wise, steepLocalized, release-dependent
Gelation Time Diffusion-dependent (1-4 h)Layer-dependent~3 minutes
Compressive Modulus Gradient-dependentVaries by layer~123.6 kPa (with microspheres)

Calcium Signaling Pathway in Tissue Engineering

Calcium ion gradients can influence cell behavior by modulating intracellular calcium signaling pathways. An increase in intracellular Ca²⁺ can activate a cascade of downstream effectors that regulate gene expression related to cell differentiation, particularly in osteogenesis and chondrogenesis.

Calcium_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ca_grad This compound Gradient Ca_channel Voltage-Gated Ca²⁺ Channel Ca_grad->Ca_channel Activates Ca_ion [Ca²⁺]i Ca_channel->Ca_ion Influx Calmodulin Calmodulin (CaM) Ca_ion->Calmodulin Binds & Activates CaMKII CaMKII Calmodulin->CaMKII Activates Calcineurin Calcineurin (Cn) Calmodulin->Calcineurin Activates Gene_exp Osteogenic & Chondrogenic Gene Expression CaMKII->Gene_exp Promotes NFAT NFAT Calcineurin->NFAT Dephosphorylates (Activates) NFAT->Gene_exp Promotes

Caption: Simplified diagram of a calcium signaling pathway relevant to tissue engineering.

Troubleshooting & Optimization

Technical Support Center: Calcium Gluconate and Phosphate-Buffered Saline Compatibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of calcium gluconate in phosphate-buffered saline (PBS).

Troubleshooting Guide: Preventing this compound Precipitation in PBS

Immediate precipitation upon mixing this compound and PBS is a common issue due to the formation of insoluble calcium phosphate.[1][2][3] This guide provides a step-by-step approach to troubleshoot and prevent this problem.

Problem: A precipitate forms immediately or over a short period after mixing a this compound solution with PBS.

Cause: The combination of calcium ions (Ca²⁺) from this compound and phosphate ions (primarily HPO₄²⁻ and H₂PO₄⁻) from PBS exceeds the solubility product of calcium phosphate, leading to the formation of a solid precipitate.[4]

Solutions:

  • Modify the Order of Mixing and Dilution:

    • Incorrect Method: Adding a concentrated this compound solution directly to a concentrated PBS solution.

    • Recommended Method: Dilute both the this compound and PBS solutions to their final working concentrations with deionized water before mixing them. When mixing, add the calcium source to the phosphate-containing solution slowly while stirring.[5]

  • Adjust the pH of the PBS Solution:

    • Calcium phosphate solubility is highly pH-dependent. Lowering the pH of the PBS solution will shift the equilibrium of phosphate ions towards the more soluble monobasic form (H₂PO₄⁻), reducing the concentration of the dibasic form (HPO₄²⁻) which is more prone to precipitation with calcium.

    • Action: Adjust the pH of the PBS solution to a lower value (e.g., 6.8 or below) before adding this compound. Monitor the pH to ensure it remains within the acceptable range for your experiment.

  • Control the Temperature:

    • The solubility of calcium phosphate can be influenced by temperature. In some cases, performing the mixing and initial incubation at a lower temperature (e.g., on ice or at 4°C) can help prevent immediate precipitation. However, be aware that warming the solution later may induce precipitation.

  • Reduce the Concentration of Reactants:

    • If permissible for your experimental design, lower the final concentrations of both this compound and phosphate in the final solution. This will keep the ion product below the solubility product of calcium phosphate.

  • Utilize a Chelating Agent:

    • Chelating agents can bind to calcium ions, preventing them from reacting with phosphate.

    • Citrate: Add a small amount of sodium citrate to the solution. Citrate will chelate the calcium ions, reducing their free concentration and preventing precipitation.

    • EDTA (Ethylenediaminetetraacetic acid): EDTA is a strong chelating agent that can be used in very small concentrations to sequester calcium ions. However, be cautious as EDTA can interfere with biological experiments that require free divalent cations.

  • Consider an Alternative Buffer System:

    • If the presence of phosphate is not critical for your experiment, switch to a different buffer system.

    • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is a common biological buffer that does not contain phosphate and is generally compatible with calcium ions.

    • Tris (tris(hydroxymethyl)aminomethane): Tris buffers are also a suitable alternative to PBS for many applications.

    • Citrate Buffer: As mentioned above, a citrate buffer can be an effective choice as it also acts as a chelating agent.

Frequently Asked Questions (FAQs)

Q1: Why does a precipitate form when I mix this compound and PBS?

A1: The precipitate is typically calcium phosphate. PBS contains a significant concentration of phosphate ions. When you add this compound, the calcium ions (Ca²⁺) react with the phosphate ions (primarily HPO₄²⁻) to form calcium phosphate, which has very low solubility in aqueous solutions at neutral pH and readily precipitates out of solution.

Q2: I need to use both calcium and phosphate in my experiment. What is the best way to prepare the solution?

A2: The recommended procedure is to prepare the this compound and PBS solutions separately at their final working concentrations. Then, add the this compound solution to the PBS solution very slowly, preferably dropwise, while continuously stirring or vortexing. This helps to avoid localized high concentrations of reactants that can trigger precipitation.

Q3: Can I autoclave my PBS solution after adding this compound?

A3: It is not recommended. Autoclaving involves high temperatures, which can significantly decrease the solubility of calcium phosphate and will likely lead to precipitation. Prepare your solutions aseptically using sterile filtration if required.

Q4: Will using calcium chloride instead of this compound solve the precipitation problem?

A4: No, in fact, it may worsen the problem. Calcium chloride is more readily dissociated than this compound, leading to a higher initial concentration of free calcium ions and a greater likelihood of precipitation.

Q5: How does pH affect the precipitation of calcium phosphate?

A5: The pH of the solution is a critical factor. At a lower pH, the phosphate in the buffer exists predominantly as the monobasic form (H₂PO₄⁻), which forms a more soluble salt with calcium. As the pH increases, the concentration of the dibasic form (HPO₄²⁻) rises, which readily forms an insoluble precipitate with calcium ions.

Q6: Are there any buffers I should absolutely avoid using with this compound?

A6: Besides phosphate buffers, you should also avoid bicarbonate and carbonate buffers, as they will form insoluble calcium carbonate. Sulfate-containing solutions can also lead to the precipitation of calcium sulfate, although it is more soluble than calcium phosphate.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to calcium and phosphate compatibility.

Table 1: Factors Influencing Calcium Phosphate Precipitation

FactorEffect on PrecipitationRationale
pH Decreasing pH reduces precipitationShifts phosphate equilibrium to the more soluble monobasic form (H₂PO₄⁻).
Temperature Increasing temperature generally increases precipitationDecreases the solubility of calcium phosphate.
Concentration Higher concentrations of Ca²⁺ and phosphate increase precipitationExceeds the solubility product of calcium phosphate.
Order of Mixing Adding calcium to phosphate slowly minimizes precipitationAvoids localized high concentrations of reactants.
Presence of Amino Acids Decreases precipitationCan chelate calcium ions, reducing their free concentration.

Table 2: Compatibility of this compound and Sodium Glycerophosphate in Parenteral Nutrition Solutions (Adapted for Research Applications)

This table provides an example of compatible concentrations in a complex solution and should be used as a general guideline. Compatibility in simpler buffer systems may vary.

Amino Acid ConcentrationThis compound (mM/L)Sodium Glycerophosphate (mM/L)Storage Condition
2.5%75100Freshly prepared, 30°C for 1 day, 4°C for 1 day, or 4°C for 7 days
2.0%50150Freshly prepared
2.0%5010030°C for 1 day

Experimental Protocols

Protocol 1: Preparation of a Calcium-Containing PBS Solution (Minimized Precipitation Risk)

  • Prepare Stock Solutions:

    • 10x PBS (without CaCl₂).

    • 1 M this compound.

  • Prepare Final PBS Solution:

    • In a sterile container, add the appropriate volume of 10x PBS to sterile, deionized water to achieve a 1x concentration.

    • Adjust the pH of the 1x PBS solution to 6.8 using 1 M HCl.

  • Prepare Final this compound Solution:

    • In a separate sterile container, dilute the 1 M this compound stock solution to the final desired working concentration with sterile, deionized water.

  • Combine Solutions:

    • Place the 1x PBS solution on a magnetic stirrer.

    • Slowly, dropwise, add the diluted this compound solution to the stirring PBS solution.

  • Final Check:

    • Visually inspect the final solution for any signs of precipitation.

    • If necessary, sterile filter the final solution using a 0.22 µm filter.

Protocol 2: Using a Citrate Buffer as a PBS Alternative

  • Prepare Stock Solutions:

    • 0.1 M Citric Acid.

    • 0.1 M Sodium Citrate.

  • Prepare Citrate Buffer:

    • Mix the stock solutions in the proportions required to achieve the desired pH (refer to a citrate buffer preparation table or calculator). For example, for a pH of 6.0, you would mix approximately 18.6 ml of 0.1 M citric acid with 81.4 ml of 0.1 M sodium citrate and bring the final volume to 200 ml with deionized water.

  • Add this compound:

    • Dissolve the required amount of this compound directly into the prepared citrate buffer to achieve the final desired concentration. The citrate ions in the buffer will help to keep the calcium in solution.

  • Adjust Final Volume and Sterile Filter:

    • Bring the solution to the final volume with deionized water.

    • Sterile filter using a 0.22 µm filter.

Visualizations

G cluster_0 Precipitation Pathway Ca_Gluconate This compound Solution Precipitate Calcium Phosphate Precipitate Ca_Gluconate->Precipitate Ca²⁺ ions PBS Phosphate-Buffered Saline PBS->Precipitate PO₄³⁻ ions

Caption: The chemical pathway leading to calcium phosphate precipitation.

G cluster_1 Troubleshooting Workflow start Start: Need to mix Ca²⁺ and PO₄³⁻ decision1 Is Phosphate essential? start->decision1 alt_buffer Use Alternative Buffer (HEPES, Tris) decision1->alt_buffer No modify_pbs Modify PBS Protocol decision1->modify_pbs Yes success Success: Clear Solution alt_buffer->success decision2 Precipitation still occurs? modify_pbs->decision2 chelator Add Chelating Agent (Citrate, EDTA) decision2->chelator Yes decision2->success No chelator->success

Caption: A logical workflow for troubleshooting precipitation issues.

References

Troubleshooting Calcium Gluconate solubility issues in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to calcium gluconate solubility in culture media.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound not dissolving properly in water or my culture medium?

A1: this compound has limited solubility in water at room temperature, which can present challenges during media preparation.[1][2] Several factors can influence its dissolution:

  • Temperature: The solubility of this compound significantly increases in hot water.[1][2] It is sparingly soluble in cold water but freely soluble in boiling water.[2]

  • pH: The solubility of this compound is pH-dependent and increases in acidic conditions.

  • Particle Size: A fine powder will dissolve more readily than larger granules.

  • Agitation: Continuous stirring or agitation can aid in the dissolution process.

Troubleshooting Steps:

  • Warm the sterile, deionized water to 60-80°C before attempting to dissolve the this compound.

  • Stir the solution continuously until the powder is fully dissolved.

  • Consider preparing a concentrated stock solution in hot water that can be filter-sterilized and then added to the final medium.

Q2: I observed a white precipitate in my culture medium after adding this compound. What is it and how can I prevent it?

A2: The formation of a precipitate after adding a calcium source to culture media is a common issue, often due to the interaction of calcium ions with other components in the medium, primarily phosphate and bicarbonate ions, to form insoluble calcium phosphate.

Common Causes of Precipitation:

  • High pH: An increase in the pH of the medium reduces the solubility of calcium phosphate, leading to precipitation. This can occur if the medium is exposed to air for extended periods, causing a loss of CO2.

  • High Concentrations of Calcium and Phosphate: When the concentrations of calcium and phosphate ions exceed their solubility product, they will precipitate.

  • Temperature Fluctuations: Repeated freeze-thaw cycles of the medium can cause salts to precipitate out of the solution.

  • Order of Addition: The order in which components are added when preparing media from scratch can influence the formation of insoluble salts.

Prevention and Troubleshooting:

  • Control pH: Ensure the medium is properly buffered and maintained at the correct physiological pH (typically 7.2-7.4). Avoid prolonged exposure of the medium to atmospheric CO2.

  • Prepare Stock Solutions Separately: Prepare a concentrated stock solution of this compound and add it to the final volume of the medium slowly while stirring. It is also recommended to dissolve calcium salts separately from other media components.

  • Avoid Freeze-Thaw Cycles: Aliquot media into smaller, single-use volumes to avoid repeated freezing and thawing.

  • Filter Sterilization: If a precipitate has already formed, it is generally not recommended to use the medium as the concentration of essential ions will be altered. It is best to discard the medium and prepare a fresh batch.

Q3: What is the difference between using this compound and calcium chloride in cell culture, and which one should I choose?

A3: Both this compound and calcium chloride are common sources of calcium ions for cell culture, but they have different properties that may make one more suitable for a particular application.

FeatureThis compoundCalcium Chloride
Chemical Formula C12H22CaO14CaCl2
Elemental Calcium Lower percentage of elemental calcium by weight (approx. 9.3%).Higher percentage of elemental calcium by weight (approx. 27%).
Solubility Sparingly soluble in cold water, freely soluble in hot water.Highly soluble in water.
Cellular Effects Generally considered less harsh on cells.Can be more cytotoxic at higher concentrations.
Common Use Often used when a slower, more gradual release of calcium is desired.Frequently used for its high solubility and direct availability of calcium ions.

Recommendation:

  • Calcium Chloride is often the preferred choice for preparing basal media formulations due to its high solubility and purity.

  • This compound may be a better option for specific applications where a slower release of calcium is beneficial or when supplementing media that are prone to precipitation with the more reactive calcium chloride.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)
Water153.3
Water252.16 - 3.5
Boiling Water100~20

Table 2: Calcium Concentration in Common Cell Culture Media

MediumCalcium Concentration (mM)
BGJb Medium Fitton-Jackson Modification0
MCDB Media 2012.0
DMEM, BME, CMRL-1066, Medium 1991.8
IMDM1.49
L-15 Medium1.26
DMEM/F-12 (50:50)1.05
RPMI-16400.42
Ham's F-10 and F-120.30
MCDB medium 151, 153 (for keratinocytes)0.03

Experimental Protocols

Protocol 1: Preparation of a Sterile 1M this compound Stock Solution

Materials:

  • This compound powder (cell culture grade)

  • Sterile, deionized water

  • Sterile magnetic stir bar and stir plate

  • Sterile beaker or flask

  • Warming plate or water bath

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottles

Methodology:

  • Heat the deionized water to approximately 60-80°C. This will significantly aid in the dissolution of this compound.

  • In a sterile beaker or flask, add the desired amount of this compound powder to the pre-warmed water to achieve a 1M solution (430.37 g/L).

  • Add a sterile magnetic stir bar and place the beaker on a stir plate.

  • Stir the solution continuously until the this compound is completely dissolved. The solution should be clear.

  • Allow the solution to cool to room temperature.

  • Using a sterile syringe and a 0.22 µm filter, filter-sterilize the this compound solution into a sterile storage bottle.

  • Label the bottle clearly with the name of the solution, concentration, and date of preparation.

  • Store the stock solution at 4°C.

Protocol 2: Supplementing Culture Media with this compound

Materials:

  • Basal culture medium (calcium-free or low-calcium, if desired)

  • Sterile 1M this compound stock solution

  • Sterile serological pipettes

  • Sterile culture flasks or plates

Methodology:

  • Determine the final desired concentration of calcium in your culture medium.

  • Aseptically transfer the required volume of basal medium to a sterile container.

  • While gently stirring or swirling the medium, add the calculated volume of the sterile 1M this compound stock solution dropwise. This slow addition helps to prevent localized high concentrations that can lead to precipitation.

  • Ensure the final supplemented medium is at the correct pH and osmolality.

  • The supplemented medium is now ready for use.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Solubility Issues start Start: this compound Solubility Issue check_dissolution Is the powder fully dissolved in the stock solution? start->check_dissolution check_precipitation Is there a precipitate in the final culture medium? check_dissolution->check_precipitation Yes heat_stir Action: Heat solvent (60-80°C) and stir continuously. check_dissolution->heat_stir No check_ph Check Medium pH. Is it above 7.6? check_precipitation->check_ph Yes end_success Success: Issue Resolved check_precipitation->end_success No heat_stir->check_dissolution adjust_ph Action: Adjust pH to 7.2-7.4 with sterile HCl or CO2 gassing. check_ph->adjust_ph Yes check_freeze_thaw Has the medium undergone multiple freeze-thaw cycles? check_ph->check_freeze_thaw No adjust_ph->check_precipitation aliquot Action: Prepare fresh medium and aliquot into single-use volumes. check_freeze_thaw->aliquot Yes check_order Review media preparation protocol. Were calcium and phosphate added separately? check_freeze_thaw->check_order No aliquot->check_precipitation revise_protocol Action: Revise protocol to add calcium and phosphate solutions separately and slowly. check_order->revise_protocol No end_fail If issue persists, consider using calcium-free medium and supplement as needed, or use an alternative calcium salt like calcium chloride. check_order->end_fail Yes revise_protocol->check_precipitation

Caption: Troubleshooting workflow for this compound solubility.

FactorsAffectingPrecipitation Factors Affecting Calcium Salt Precipitation in Culture Media precipitation Calcium Phosphate Precipitation high_ph High pH (>7.6) high_ph->precipitation high_ca High [Ca2+] high_ca->precipitation high_po4 High [PO4 3-] high_po4->precipitation temperature Temperature Fluctuations (Freeze-Thaw) temperature->precipitation co2_loss CO2 Loss from Media co2_loss->high_ph

Caption: Factors influencing calcium salt precipitation.

CalciumSaltDecisionTree Decision Tree for Choosing a Calcium Salt start Start: Need to supplement media with calcium solubility_critical Is high solubility in cold liquid a primary concern? start->solubility_critical use_cacl2 Use Calcium Chloride solubility_critical->use_cacl2 Yes slow_release Is a slower, more gradual release of Ca2+ desired? solubility_critical->slow_release No use_cagluconate Use this compound slow_release->use_cagluconate Yes check_precipitation Is the basal medium prone to calcium phosphate precipitation? slow_release->check_precipitation No check_precipitation->use_cacl2 No check_precipitation->use_cagluconate Yes

Caption: Decision tree for selecting a calcium salt.

References

Technical Support Center: Optimizing Calcium Gluconate Concentration for Maximal Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize calcium gluconate concentration for maximal cell viability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of calcium in cell viability?

Calcium is a crucial second messenger in a multitude of cellular processes, including proliferation, differentiation, and apoptosis (cell death). The concentration of intracellular calcium is tightly regulated, and fluctuations can trigger various signaling pathways that ultimately determine the cell's fate. Maintaining an optimal extracellular calcium concentration is therefore critical for ensuring maximal cell viability in in vitro experiments.

Q2: Why is this compound used in cell culture?

This compound is a soluble salt of calcium and gluconic acid. It is often used as a source of calcium ions in cell culture media. The gluconate component is generally well-tolerated by cells.

Q3: What is the optimal concentration of this compound for my cell line?

The optimal concentration of this compound can vary significantly depending on the cell type. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions. The tables below provide a summary of concentrations used in various studies.

Data on this compound and Cell Viability

The following tables summarize quantitative data on the effects of this compound and other calcium salts on cell viability across different cell types.

Table 1: this compound Concentration and Cell Viability

Cell TypeConcentration RangeEffect on Cell ViabilityCitation
Human Dermal Fibroblasts (HDFs)50, 100, 200 µmol/LAlleviated hydrofluoric acid-induced toxicity in a dose-dependent manner.[1]
Human Dental Pulp Stem Cells (hDPSCs)10% (v/v) of a PRP-Thrombin solutionIncreased VEGF-A expression, indicating a role in angiogenesis and cell signaling.

Table 2: Other Calcium Salts and Cell Viability

Calcium SaltCell TypeConcentration RangeEffect on Cell ViabilityCitation
Calcium GlucoheptonateOsteoblast-like MG-63 cells0.25, 1.0, 2.0 mMIncreased cell proliferation.[2]
4.0 mMReduced cell viability.[2]
Extracellular Ca²⁺Mesenchymal Stem Cells (MSCs)2 mM, 5 mMDose-dependent increase in cell survival and stem cell potential.[3]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of different concentrations of this compound on cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (sterile, cell culture grade)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., isopropanol with 0.04 N HCl, or DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 10 µM to 10 mM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a control group with medium only (no this compound).

    • Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.

    • Calculate the percentage of cell viability for each concentration compared to the control group (100% viability).

    • Plot a dose-response curve to determine the optimal concentration of this compound for maximal cell viability.

Troubleshooting Guides

Issue 1: Precipitation in Cell Culture Medium

  • Observation: A white, crystalline precipitate forms in the cell culture medium after the addition of this compound.

  • Possible Causes:

    • High Concentration: The concentration of this compound may be too high, exceeding its solubility in the medium.[4]

    • Interaction with Other Components: Calcium ions can react with phosphate and bicarbonate ions in the medium to form insoluble calcium phosphate or calcium carbonate.

    • pH Imbalance: Changes in the pH of the medium can affect the solubility of calcium salts.

  • Solutions:

    • Optimize Concentration: Perform a dose-response experiment to find the highest non-precipitating concentration that maintains cell viability.

    • Prepare Fresh Solutions: Prepare this compound solutions fresh and add them to the medium just before use.

    • Use Bicarbonate-Free Medium: If precipitation is persistent, consider using a bicarbonate-free medium buffered with HEPES, especially for short-term experiments.

    • Check pH: Ensure the pH of your medium is within the optimal range for your cells after adding this compound.

Issue 2: Unexpected Cytotoxicity

  • Observation: A significant decrease in cell viability is observed at concentrations of this compound that are expected to be non-toxic.

  • Possible Causes:

    • Cell Line Sensitivity: Some cell lines may be particularly sensitive to fluctuations in extracellular calcium concentration.

    • Apoptosis Induction: High intracellular calcium levels can trigger apoptotic pathways.

    • Impurities in this compound: The this compound solution may contain impurities that are toxic to the cells.

  • Solutions:

    • Thorough Dose-Response: Conduct a comprehensive dose-response study with a wider range of concentrations and multiple time points to identify a non-toxic working concentration.

    • Use High-Purity Reagents: Ensure that you are using a high-purity, cell culture-tested grade of this compound.

    • Assess Apoptosis: Use assays like Annexin V/PI staining to determine if the observed cell death is due to apoptosis.

    • Review Literature for Your Cell Type: Investigate published studies on your specific cell line to see if there is any known sensitivity to calcium.

Signaling Pathways and Experimental Workflows

Calcium Signaling Pathways in Cell Survival and Apoptosis

Elevated intracellular calcium can activate a cascade of signaling events that can lead to either cell survival or apoptosis. The outcome is often dependent on the amplitude and duration of the calcium signal.

Calcium_Signaling ext_stim Extracellular Stimulus ca_channel Calcium Channel (e.g., VGCC, TRP) ext_stim->ca_channel Opens cyt_ca ↑ Cytosolic Ca²⁺ ca_channel->cyt_ca Influx er Endoplasmic Reticulum (ER) er->cyt_ca Release mito Mitochondrion apoptosis Apoptosis mito->apoptosis Release of cytochrome c cyt_ca->mito Uptake survival_path Pro-Survival Pathways (e.g., Akt, ERK) cyt_ca->survival_path Activates apoptosis_path Pro-Apoptotic Pathways (e.g., Calpains, Caspases) cyt_ca->apoptosis_path Activates cell_survival Cell Survival & Proliferation survival_path->cell_survival apoptosis_path->apoptosis

Caption: Calcium signaling pathways leading to cell survival or apoptosis.

Experimental Workflow for Optimizing this compound Concentration

The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for your experiments.

Experimental_Workflow start Start: Define Cell Line & Experimental Goals lit_review Literature Review: Find reported concentrations for similar cell types start->lit_review dose_response Dose-Response Experiment: (e.g., MTT Assay) lit_review->dose_response precip_check Check for Precipitation dose_response->precip_check viability_analysis Analyze Cell Viability Data precip_check->viability_analysis No troubleshoot Troubleshoot Precipitation or Unexpected Cytotoxicity precip_check->troubleshoot Yes optimal_conc Determine Optimal Concentration Range viability_analysis->optimal_conc end Proceed with Experiment optimal_conc->end troubleshoot->dose_response

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Addressing Calcium Gluconate Interference in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Calcium Gluconate in fluorescence microscopy experiments, particularly those involving calcium indicators.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to unexpected or altered fluorescence signals when this compound is present in your experimental setup.

Q1: My fluorescence signal is lower than expected after introducing this compound. What could be the cause?

A1: The most likely cause is the calcium buffering capacity of gluconate. This compound, when in solution, dissociates into calcium ions and gluconate ions. The gluconate anion itself can act as a low-affinity calcium buffer, effectively reducing the local concentration of free calcium ions available to bind to your fluorescent indicator.[1][2][3] This leads to a diminished fluorescence signal from calcium-sensitive dyes.

Troubleshooting Steps:

  • Verify Dye Function: Before introducing this compound, ensure your calcium indicator is functioning correctly by imaging a known calcium stimulus.

  • Increase Calcium Concentration: If experimentally permissible, cautiously increase the total calcium concentration to counteract the buffering effect of gluconate. Monitor for any adverse cellular effects.

  • Consider a Different Anion: If possible, substitute gluconate with an anion that has negligible calcium binding capacity, such as methanesulfonate.[1][2]

  • Choose a Higher Affinity Dye: If you anticipate low levels of free calcium, a higher affinity calcium indicator (lower Kd) might be more sensitive. However, be aware of the risk of dye saturation.

Q2: I am observing a higher than expected fluorescence signal. Could this compound be the cause?

A2: While less common, a higher signal could be due to the direct addition of calcium ions from the dissociation of this compound, leading to an increase in the free calcium concentration that your indicator is reporting. This is more likely if your baseline calcium concentration is very low. It is also important to rule out other sources of fluorescence.

Troubleshooting Steps:

  • Control for Autofluorescence: Image a sample with this compound but without the fluorescent dye to check for any intrinsic fluorescence from your solution or cellular autofluorescence induced by the experimental conditions.

  • Measure Baseline Fluorescence: Establish a stable baseline fluorescence of your dye-loaded cells before the addition of this compound.

  • Perform a "Calcium-Free" Control: Introduce a solution with gluconate but without calcium (e.g., Sodium Gluconate) to see if the anion itself is causing any non-specific fluorescence changes.

Q3: My ratiometric measurements with Fura-2 are inconsistent in the presence of this compound. Why?

A3: Ratiometric dyes like Fura-2 are used for quantitative measurements of ion concentrations. The buffering effect of gluconate can alter the equilibrium of free calcium, leading to shifts in the 340/380 nm excitation ratio that may not accurately reflect the intended physiological changes.

Troubleshooting Steps:

  • In Vitro Calibration: Perform an in vitro calibration of your Fura-2 dye in solutions with and without the experimental concentration of this compound to quantify the impact on the ratio.

  • Use a Non-Buffering Anion: As with single-wavelength indicators, replacing gluconate with an anion like methanesulfonate can mitigate this issue.

  • Alternative Ratiometric Dyes: Consider other ratiometric dyes that may be less sensitive to the specific buffering range of gluconate, though this is often dye- and condition-dependent.

Frequently Asked Questions (FAQs)

Q1: Does this compound have intrinsic fluorescence (autofluorescence)?

A1: Based on available data, this compound itself is not considered to be a significantly fluorescent compound in the visible spectrum used for common microscopy fluorophores. However, it is always best practice to perform a control experiment where you image your sample with this compound in the absence of any fluorescent dyes to rule out any unexpected autofluorescence from your specific preparation or other components in your solution.

Q2: How does the buffering capacity of gluconate compare to other common buffers like EGTA or BAPTA?

A2: Gluconate is a low-affinity calcium buffer. Its calcium binding is much weaker than that of high-affinity chelators like EGTA and BAPTA, which are designed to strongly bind calcium. However, when used at high concentrations (e.g., as a major intracellular anion in patch-clamp experiments), its buffering effect can become significant.

Q3: Can I use this compound with any calcium indicator dye?

A3: You can, but with caution. The key is to be aware of its buffering potential and to perform the appropriate control experiments. The interference will be most pronounced when trying to measure small changes in calcium concentration or when using this compound at high concentrations.

Q4: How can I predict the impact of this compound on my experiment?

A4: The impact depends on the concentration of gluconate and the affinity (Kd) of your calcium indicator. A study has shown that 100 mM of potassium gluconate has a calcium binding ratio of 1.75. This indicates a significant buffering capacity at this high concentration. For lower concentrations, the effect will be proportionally smaller.

Data Presentation

Table 1: Properties of Common Calcium Indicator Dyes

IndicatorTypeExcitation (nm)Emission (nm)Kd (Ca2+)Key Characteristics
Fluo-4 Single-Wavelength~494~516~345 nMBright, large fluorescence increase upon Ca2+ binding.
Fura-2 Ratiometric340/380~510~145 nMAllows for quantitative measurements of Ca2+ concentration.
Rhod-2 Single-Wavelength~552~581~570 nMRed-shifted, suitable for multiplexing with green fluorophores.

Table 2: Calcium Buffering Properties of Gluconate

CompoundConcentrationCalcium Binding Ratio (κ)Implication
Potassium Gluconate100 mM1.75Significant low-affinity calcium buffering.

The calcium binding ratio (κ) represents the ratio of bound to free buffer at a given calcium concentration. A higher value indicates greater buffering capacity.

Experimental Protocols

Protocol 1: Control for this compound Interference with a Single-Wavelength Indicator (e.g., Fluo-4)

  • Cell Preparation: Plate and load your cells with Fluo-4 AM according to your standard protocol.

  • Establish Baseline: Image the cells in a calcium-free buffer to establish a baseline fluorescence (F_baseline).

  • Positive Control: Introduce a known calcium stimulus (e.g., ionomycin) to confirm a robust fluorescence increase (F_max).

  • Wash and Re-establish Baseline: Wash out the stimulus and allow the cells to return to baseline fluorescence.

  • Test this compound: Introduce your experimental concentration of this compound and acquire images. Observe for any change in fluorescence (F_gluconate).

  • Test Gluconate Anion: Introduce a solution with the same concentration of a non-calcium gluconate salt (e.g., Sodium Gluconate) to isolate the effect of the gluconate anion.

  • Analysis: Compare F_gluconate to F_baseline. A significant deviation suggests interference. Compare the response to a subsequent calcium stimulus in the presence of this compound to the initial positive control to assess for signal dampening.

Protocol 2: In Vitro Calibration of a Ratiometric Indicator (e.g., Fura-2) with this compound

  • Prepare Calibration Solutions: Create a series of calcium calibration buffers with known free calcium concentrations (e.g., using a calcium calibration buffer kit with EGTA).

  • Divide and Add Gluconate: Divide each calibration buffer into two aliquots. To one set, add your experimental concentration of this compound.

  • Add Fura-2: Add a constant concentration of Fura-2 (salt form) to all calibration solutions.

  • Measure Fluorescence: Using a fluorometer or your microscope, measure the fluorescence intensity at 510 nm with excitation at 340 nm and 380 nm for each solution.

  • Calculate Ratios: Calculate the 340/380 nm ratio for each solution, both with and without this compound.

  • Plot Calibration Curves: Plot the fluorescence ratio as a function of the free calcium concentration for both sets of solutions.

  • Analysis: Compare the two calibration curves. A shift in the curve for the this compound-containing solutions indicates interference and can be used to correct your experimental data.

Visualizations

CalciumSignalingPathway cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Agonist Receptor GPCR/Receptor Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 IP3R IP3 Receptor ER_Ca Ca2+ Store IP3R->ER_Ca Release Ca_Channel Ca2+ Channel Ca_Cytosol [Ca2+]i ↑ Ca_Channel->Ca_Cytosol Influx IP3->IP3R CaM Calmodulin Ca_Cytosol->CaM PKC PKC Ca_Cytosol->PKC Cellular_Response Cellular Response CaM->Cellular_Response PKC->Cellular_Response ER_Ca->Ca_Cytosol Release

Caption: A simplified diagram of a common calcium signaling pathway.

TroubleshootingWorkflow Start Unexpected Fluorescence with this compound IsSignalHighOrLow Is the signal higher or lower than expected? Start->IsSignalHighOrLow LowerSignal Lower Signal IsSignalHighOrLow->LowerSignal Lower HigherSignal Higher Signal IsSignalHighOrLow->HigherSignal Higher CheckBuffering Suspect Gluconate Calcium Buffering LowerSignal->CheckBuffering CheckCaAddition Suspect Direct Ca2+ Addition HigherSignal->CheckCaAddition CheckAutofluorescence Control for Autofluorescence HigherSignal->CheckAutofluorescence RunControl1 Run Protocol 1: Control for Buffering CheckBuffering->RunControl1 CheckCaAddition->RunControl1 RunControl2 Image Sample with CG, no dye CheckAutofluorescence->RunControl2 Resolution Problem Identified RunControl1->Resolution RunControl2->Resolution

Caption: A workflow for troubleshooting unexpected fluorescence signals.

ControlExperimentLogic Hypothesis Hypothesis: This compound (CG) interferes with fluorescence ExperimentalGroup Experimental Group: Cells + Dye + CG + Stimulus Hypothesis->ExperimentalGroup Compare1 Compare with Control 1: Is signal dampened? ExperimentalGroup->Compare1 Compare2 Compare with Control 2: Is there autofluorescence? ExperimentalGroup->Compare2 Compare3 Compare with Control 3: Does CG alone alter baseline? ExperimentalGroup->Compare3 ControlGroup1 Control 1 (No CG): Cells + Dye + Stimulus ControlGroup1->Compare1 ControlGroup2 Control 2 (No Dye): Cells + CG + Stimulus ControlGroup2->Compare2 ControlGroup3 Control 3 (No Stimulus): Cells + Dye + CG ControlGroup3->Compare3 Conclusion Conclusion: Nature of Interference Identified Compare1->Conclusion Compare2->Conclusion Compare3->Conclusion

Caption: The logical relationship of control experiments.

References

How to improve the long-term stability of Calcium Gluconate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the long-term stability of Calcium Gluconate stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound stock solution prone to precipitation?

A1: this compound solutions, particularly at a common concentration of 10%, are supersaturated.[1][2][3] This means the concentration of the dissolved salt is higher than its normal saturation point in water, making the solution inherently unstable and susceptible to crystallization or precipitation over time.[1][2]

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, it is recommended to store this compound stock solutions at a controlled room temperature between 20-25°C (68-77°F). Some sources suggest that refrigeration at 2-8°C (36-46°F) can further enhance stability and extend shelf life, especially for bulk quantities. However, it is crucial to consult the manufacturer's specific recommendations, as some formulations may advise against refrigeration. Always protect the solution from excessive heat and direct sunlight.

Q3: Can I use a this compound solution that has formed a precipitate?

A3: If crystallization has occurred, it may be possible to redissolve the precipitate by warming the solution in a 60°C water bath for 15-30 minutes with occasional shaking. The solution should be cooled to body temperature before use and must be completely clear at the time of administration. Always visually inspect the solution for any particulate matter before use; if it is cloudy, turbid, or contains a precipitate that does not dissolve upon warming, it should be discarded.

Q4: What are common stabilizers used in this compound solutions?

A4: To maintain the supersaturated state and prevent precipitation, stabilizers are often added to this compound solutions. A common stabilizer is calcium saccharate. Other compounds that have been investigated for their stabilizing effects include boric acid, calcium methionate, and succinic acid.

Q5: How does pH affect the stability of the solution?

A5: The pH of the solution can influence the solubility of this compound. Studies have shown that the solubility of calcium salts like this compound is higher at a more acidic pH (≤5). Maintaining an appropriate pH can therefore contribute to the stability of the stock solution.

Q6: What substances are incompatible with this compound solutions?

A6: this compound solutions are incompatible with substances that can form insoluble calcium salts. These include phosphates, carbonates, sulfates, and tartrates. Co-administration with certain drugs, such as ceftriaxone, can also lead to the formation of fatal precipitates. It is crucial to avoid mixing this compound solutions with these incompatible substances.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitate or crystals have formed in the solution. The solution is supersaturated and has become unstable due to temperature fluctuations or prolonged storage.1. Visually inspect the solution. 2. If a precipitate is present, try to redissolve it by warming the vial in a 60°C water bath for 15-30 minutes with occasional shaking. 3. Allow the solution to cool to room temperature before use. 4. If the precipitate does not dissolve or if the solution remains cloudy, discard the solution.
The solution appears cloudy or turbid. This could indicate the beginning of precipitation or contamination.1. Do not use the solution. 2. Discard the solution and prepare a fresh batch.
The solution causes precipitation when added to my experimental media. The experimental media may contain incompatible ions such as phosphates or carbonates.1. Review the composition of your experimental media for incompatible substances. 2. Consider preparing the final solution by adding this compound last and in a dropwise manner while stirring to avoid localized high concentrations. 3. If possible, adjust the pH of the media to a more acidic range to increase calcium salt solubility.

Experimental Protocols

Visual Inspection Protocol
  • Objective: To assess the physical stability of the this compound stock solution.

  • Procedure:

    • Before each use, hold the vial or container against a light and dark background.

    • Carefully examine the solution for any signs of cloudiness, turbidity, or particulate matter.

    • If any of these are observed, follow the troubleshooting steps for precipitated solutions.

    • Record observations in a laboratory notebook.

Stability Testing by HPLC
  • Objective: To quantitatively assess the concentration of this compound over time under different storage conditions.

  • Methodology: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used.

    • Mobile Phase: A suitable mobile phase, as described in validated methods, should be prepared.

    • Column: A C18 column or other appropriate stationary phase.

    • Detection: UV detection at an appropriate wavelength.

    • Standard Preparation: Prepare a standard solution of known this compound concentration.

    • Sample Preparation: Dilute the stock solution to be tested to a concentration within the linear range of the assay.

    • Procedure:

      • Inject the standard and sample solutions into the HPLC system.

      • Record the chromatograms and determine the peak area of this compound.

      • Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

      • Repeat the analysis at specified time intervals (e.g., 0, 1, 3, 6 months) for samples stored under different conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).

      • A significant decrease in concentration over time indicates instability.

Titration for Calcium Content
  • Objective: To determine the total calcium content in the solution as an indicator of stability.

  • Methodology: Complexometric titration with EDTA.

    • Titrant: 0.05 M disodium edetate (EDTA) solution.

    • Indicator: A suitable indicator such as calconcarboxylic acid or hydroxynaphthol blue.

    • Procedure:

      • Accurately pipette a known volume of the this compound solution into a flask.

      • Dilute with deionized water.

      • Add a pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer).

      • Add the indicator.

      • Titrate with the standardized EDTA solution until the endpoint color change is observed.

      • Calculate the calcium concentration based on the volume of EDTA used.

      • Perform this analysis at different time points to monitor any changes in calcium concentration.

Visualizations

Factors_Affecting_Stability cluster_solution This compound Stock Solution cluster_factors Influencing Factors cluster_outcomes Stability Outcomes solution Supersaturated Solution stable Stable Solution (Clear) solution->stable Optimal Conditions unstable Unstable Solution (Precipitation) solution->unstable Suboptimal Conditions temperature Temperature temperature->solution Affects Solubility pH pH pH->solution Affects Solubility stabilizers Stabilizers (e.g., Calcium Saccharate) stabilizers->solution Increases Stability incompatibilities Incompatible Substances (e.g., Phosphates) incompatibilities->solution Causes Precipitation

Caption: Factors influencing the stability of this compound solutions.

Troubleshooting_Workflow start Start: Visually Inspect Solution is_precipitate Precipitate or Cloudiness Observed? start->is_precipitate warm_solution Warm Solution to 60°C for 15-30 min is_precipitate->warm_solution Yes use_solution Solution is Usable (Cool to RT first) is_precipitate->use_solution No does_it_dissolve Does Precipitate Dissolve? warm_solution->does_it_dissolve does_it_dissolve->use_solution Yes discard_solution Discard Solution does_it_dissolve->discard_solution No

Caption: Troubleshooting workflow for precipitated this compound solutions.

References

Technical Support Center: Mitigating the Effects of Calcium Gluconate on the pH of Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the pH of experimental buffers when using Calcium Gluconate.

Frequently Asked Questions (FAQs)

Q1: Why does adding this compound affect the pH of my buffer?

A1: this compound is the calcium salt of gluconic acid.[1] While an aqueous solution of this compound is close to neutral (pH 6-7), the introduction of a calcium salt can interact with buffer components.[2] The gluconate ion (C₆H₁₁O₇⁻) is the conjugate base of a weak acid, gluconic acid, which has a pKa of approximately 3.6-3.86.[3][4][5] In a buffered solution, the gluconate ion can react with protons (H⁺), causing a shift in the equilibrium of the buffer system and consequently altering the pH.

Q2: What are the key chemical properties of this compound and Gluconic Acid I should be aware of?

A2: Understanding the properties of both this compound and its corresponding weak acid, gluconic acid, is crucial for predicting and mitigating pH shifts.

PropertyThis compound (C₁₂H₂₂CaO₁₄)Gluconic Acid (C₆H₁₂O₇)
Molar Mass 430.37 g/mol 196.16 g/mol
Solubility in Water 3.3 g/100 mL at 25°CVery soluble
pH of Aqueous Solution Approximately 6-7A 1% solution has a pH of 2.8
pKa Not applicable~3.6 - 3.86

Q3: Which buffers are incompatible with this compound?

A3: Phosphate-based buffers, such as Phosphate-Buffered Saline (PBS), are generally incompatible with high concentrations of calcium ions. The combination can lead to the precipitation of calcium phosphate, which not only alters the ionic composition and pH of your buffer but can also interfere with experimental assays. Citrate buffers should also be used with caution as citrate is a known calcium chelator, which can reduce the effective concentration of free calcium ions.

Q4: What alternative buffers can I use with this compound?

A4: Buffers that do not form precipitates with calcium ions are recommended. Good's buffers, such as HEPES, MES, and Tris, are often suitable choices. The selection of the buffer should be based on the desired pH range of your experiment.

BufferUseful pH RangepKa at 25°CNotes
MES 5.5 - 6.76.15Good for experiments in the acidic to slightly acidic range.
HEPES 6.8 - 8.27.55A common choice for cell culture and many biological assays.
Tris 7.5 - 9.08.06Widely used, but its pKa is temperature-dependent.

Q5: How can I predict the pH change in my buffer after adding this compound?

A5: The Henderson-Hasselbalch equation can provide an estimate of the pH of a buffer solution.

pH = pKa + log([A⁻]/[HA])

Where:

  • pH is the pH of the buffer.

  • pKa is the acid dissociation constant of the buffer's weak acid.

  • [A⁻] is the molar concentration of the conjugate base.

  • [HA] is the molar concentration of the weak acid.

When this compound is added, the gluconate ions can interact with the H⁺ ions in the buffer, shifting the [A⁻]/[HA] ratio and thus the pH. The extent of this shift will depend on the concentration of this compound added and the buffering capacity of your chosen buffer system.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving pH-related issues when using this compound in your experiments.

Guide 1: Unexpected pH Shift After Adding this compound

Problem: The measured pH of the buffer is significantly different from the expected value after the addition of this compound.

Possible Causes & Solutions:

CauseTroubleshooting StepRecommended Action
Inherent effect of gluconate ion The gluconate ion is a weak base and will react with the acidic component of your buffer.1. Quantify the shift: Prepare your buffer and measure the pH. Add the intended concentration of this compound and re-measure the pH to determine the magnitude of the change. 2. Adjust the pH: After adding this compound, slowly add a small amount of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to bring the pH back to the desired value. Do this before adding any sensitive biological reagents.
Low buffer capacity The concentration of your buffer may be too low to effectively resist the pH change caused by the addition of this compound.Increase the concentration of the buffering components. A higher buffer concentration will provide greater resistance to pH changes.
Incorrect buffer choice The chosen buffer may be interacting with calcium ions (e.g., phosphate buffers).Switch to a non-interacting buffer such as HEPES, MES, or Tris, depending on your target pH.
Guide 2: Precipitate Formation in the Buffer

Problem: A solid precipitate forms in the buffer solution after the addition of this compound.

Possible Causes & Solutions:

CauseTroubleshooting StepRecommended Action
Incompatible buffer system You are likely using a phosphate-based buffer. Calcium phosphate is poorly soluble and will precipitate out of solution.Immediately switch to a non-phosphate buffer like HEPES, MES, or Tris.
Supersaturation The concentration of this compound may have exceeded its solubility limit in your specific buffer, especially at lower temperatures. This compound is more soluble in boiling water.1. Check solubility limits: Refer to the solubility data for this compound in your experimental conditions. 2. Prepare a stock solution: Dissolve this compound in water (heating may be necessary) to create a concentrated stock solution. Allow it to cool to room temperature before adding it dropwise to your buffer while stirring.

Experimental Protocols

Protocol 1: Preparation of a pH-Stable HEPES Buffer with this compound

This protocol describes the preparation of a 1 L, 50 mM HEPES buffer at pH 7.4 containing 10 mM this compound.

Materials:

  • HEPES (free acid)

  • Sodium Hydroxide (NaOH), 1 M solution

  • This compound

  • High-purity water (e.g., deionized, distilled)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • Beakers and graduated cylinders

Procedure:

  • Dissolve HEPES: Add approximately 800 mL of high-purity water to a beaker. Add 11.92 g of HEPES (free acid) to the water and stir until fully dissolved.

  • Initial pH Adjustment: While monitoring with a calibrated pH meter, slowly add the 1 M NaOH solution to the HEPES solution until the pH is approximately 7.4.

  • Dissolve this compound: In a separate beaker, dissolve 4.30 g of this compound in a minimal amount of warm high-purity water. Allow the solution to cool to room temperature.

  • Combine Solutions: Slowly add the cooled this compound solution to the HEPES buffer while stirring.

  • Final pH Adjustment: After the addition of this compound, the pH may have shifted slightly. Carefully add 1 M NaOH or 1 M HCl dropwise to bring the pH to exactly 7.4.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and add high-purity water to reach the 1 L mark.

  • Filtration (Optional): For sterile applications, filter the final buffer solution through a 0.22 µm filter.

Protocol 2: Testing Buffer Performance After this compound Addition

This protocol outlines a method to assess the buffering capacity and stability of your prepared buffer.

Materials:

  • Prepared buffer containing this compound

  • Calibrated pH meter

  • Small aliquots of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Burette or micropipette

Procedure:

  • Initial pH Measurement: Take an initial pH reading of your prepared buffer.

  • Acid Challenge: Add a small, precise volume (e.g., 100 µL) of 0.1 M HCl to a known volume (e.g., 50 mL) of your buffer. Stir and record the new pH.

  • Base Challenge: To a separate, equal volume of your buffer, add the same small volume (e.g., 100 µL) of 0.1 M NaOH. Stir and record the new pH.

  • Analysis: A smaller change in pH after the addition of the acid or base indicates a higher buffering capacity. Compare these results to a control buffer without this compound to understand its impact on the buffer's performance.

Visualizations

Troubleshooting_pH_Issues start Start: pH issue with This compound Buffer precipitate Is there a precipitate? start->precipitate check_buffer Check Buffer Type precipitate->check_buffer Yes ph_shift Is the pH incorrect? precipitate->ph_shift No phosphate Is it a phosphate buffer? check_buffer->phosphate change_buffer Action: Switch to a non-interacting buffer (e.g., HEPES, MES, Tris) phosphate->change_buffer Yes check_solubility Action: Check solubility limits. Prepare a stock solution of This compound. phosphate->check_solubility No end End: pH Stabilized change_buffer->end check_solubility->end adjust_ph Action: Adjust pH with strong acid/base after adding this compound. ph_shift->adjust_ph Yes ph_shift->end No increase_conc Action: Increase buffer concentration to improve buffering capacity. adjust_ph->increase_conc If shift is large adjust_ph->end If shift is small increase_conc->end

Caption: Troubleshooting workflow for pH issues with this compound.

Buffer_Preparation_Workflow start Start: Prepare Buffer dissolve_buffer 1. Dissolve buffering agent (e.g., HEPES) in water. start->dissolve_buffer initial_ph 2. Adjust to near target pH with strong base/acid. dissolve_buffer->initial_ph dissolve_ca 3. Dissolve this compound in a separate minimal volume of warm water. initial_ph->dissolve_ca cool_ca 4. Cool this compound solution to room temperature. dissolve_ca->cool_ca combine 5. Slowly add this compound solution to the buffer with stirring. cool_ca->combine final_ph 6. Make final pH adjustment. combine->final_ph final_volume 7. Adjust to final volume. final_ph->final_volume end End: Buffer Ready final_volume->end

Caption: Workflow for preparing a buffer containing this compound.

References

Technical Support Center: Solving Inconsistencies in Hydrogel Stiffness with Calcium Gluconate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting hydrogel stiffness inconsistencies when using Calcium Gluconate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during hydrogel formulation and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in hydrogel formation?

A1: this compound serves as a cross-linking agent, providing a source of Ca²⁺ ions. These divalent cations interact with the negatively charged carboxyl groups on polymer chains, such as alginate, to form ionic cross-links. This process, often described by the "egg-box model," is fundamental to the formation of a stable three-dimensional hydrogel network.

Q2: Why is my hydrogel too soft or failing to gel?

A2: Insufficient gelation can be attributed to several factors:

  • Inadequate this compound Concentration: The concentration of Ca²⁺ ions may be too low to form a sufficient number of cross-links.

  • Poor this compound Dissolution: this compound has a lower solubility compared to other calcium salts like calcium chloride. If it is not fully dissolved, the availability of Ca²⁺ ions for cross-linking will be limited.

  • Suboptimal Alginate Properties: The type of alginate, specifically its guluronic acid (G-block) content and molecular weight, significantly impacts gelation. Alginates with higher G-block content form stiffer gels.

  • Incorrect pH: The pH of the solution can affect the ionization of the polymer and the availability of Ca²⁺ ions.

Q3: Why is my hydrogel too stiff or brittle?

A3: Excessively stiff or brittle hydrogels can result from:

  • High this compound Concentration: An excess of Ca²⁺ ions can lead to a high cross-linking density, resulting in a rigid and brittle gel structure.

  • Rapid Gelation: A fast release of calcium ions can cause non-uniform cross-linking, leading to areas of high stiffness.

  • High Alginate Concentration: Increasing the polymer concentration will naturally lead to a stiffer hydrogel.

Q4: How does the dissolution rate of this compound affect hydrogel stiffness?

A4: The slower dissolution of this compound compared to calcium chloride allows for a more gradual release of Ca²⁺ ions. This can lead to more uniform and homogenous hydrogel formation, which can be advantageous for applications like cell encapsulation where a controlled gelation process is crucial. However, if the dissolution is too slow or incomplete, it can result in a weaker gel.

Q5: Can the mixing method influence the final hydrogel stiffness?

A5: Yes, the mixing method is critical. Inadequate mixing can lead to localized areas of high or low cross-linker concentration, resulting in a heterogeneous hydrogel with inconsistent stiffness. It is important to ensure a homogenous distribution of the this compound throughout the polymer solution before gelation is initiated.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Hydrogel is too soft or weak 1. Insufficient this compound concentration.- Incrementally increase the concentration of this compound. - Ensure the this compound is fully dissolved before initiating gelation.
2. Incomplete dissolution of this compound.- Gently heat the solution while dissolving the this compound. - Increase the mixing time.
3. Low G-block content in alginate.- Use an alginate with a higher guluronic acid (G-block) content.
4. Low molecular weight of alginate.- Utilize a higher molecular weight alginate.
Hydrogel is too stiff or brittle 1. Excessive this compound concentration.- Systematically decrease the concentration of this compound.
2. High alginate concentration.- Reduce the concentration of the alginate solution.
Inconsistent stiffness within the same batch 1. Inhomogeneous mixing of this compound.- Ensure thorough and uniform mixing of the this compound solution with the polymer solution before gelation starts.
2. Temperature variations during gelation.- Maintain a constant and controlled temperature throughout the gelation process.
Slow or incomplete gelation 1. Low temperature.- Increase the temperature to improve the dissolution rate of this compound and the kinetics of cross-linking.
2. Presence of chelating agents (e.g., phosphate).- If using buffers like PBS, be aware that phosphate ions can sequester Ca²⁺ ions. Consider using a different buffer system like HEPES.[1]

Data on Hydrogel Stiffness

The stiffness of an alginate hydrogel is directly influenced by the concentration of this compound. The following table summarizes the relationship between the cross-linker concentration and the resulting mechanical properties of the hydrogel.

Alginate Concentration (% w/v)This compound Concentration (mM)Young's Modulus (kPa)Storage Modulus (G') (Pa)Reference
1.5%Not specified (used in microspheres)123.6-[2][3]
2%1.0-~1260[4]
2%1.8-~1800[4]
2%4.0-~2720

Note: The mechanical properties of hydrogels can vary significantly based on the specific type of alginate used (M/G ratio, molecular weight), the method of preparation, and the technique used for measurement.

Experimental Protocols

Protocol 1: Preparation of Alginate Hydrogel using Internal Gelation with this compound

This protocol describes the preparation of a homogenous alginate hydrogel using an internal gelation method, which relies on the controlled release of calcium ions from this compound.

Materials:

  • Sodium Alginate powder

  • This compound

  • Deionized water

  • D-(+)-Gluconic acid δ-lactone (GDL)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Molds for hydrogel casting

Procedure:

  • Prepare Alginate Solution:

    • Weigh the desired amount of sodium alginate powder.

    • Slowly add the alginate powder to deionized water while stirring vigorously to avoid clumping.

    • Continue stirring until the alginate is completely dissolved. This may take several hours. For a 2% (w/v) solution, dissolve 2g of sodium alginate in 100 mL of deionized water.

  • Prepare this compound Suspension:

    • Weigh the desired amount of this compound.

    • Disperse the this compound powder in the alginate solution. Stir until a homogenous suspension is formed.

  • Initiate Gelation:

    • Weigh the D-(+)-Gluconic acid δ-lactone (GDL). The molar ratio of GDL to this compound will determine the rate of gelation. A common starting point is a 2:1 molar ratio of GDL to this compound.

    • Add the GDL to the alginate/calcium gluconate suspension and mix thoroughly for 1-2 minutes. GDL will hydrolyze to gluconic acid, which will slowly release calcium ions from the gluconate salt.

  • Casting the Hydrogel:

    • Immediately pour the solution into the desired molds.

    • Allow the hydrogels to set at room temperature. Gelation time can range from 30 minutes to several hours depending on the concentrations of the components.

Protocol 2: Measurement of Hydrogel Stiffness using a Rheometer

This protocol outlines the steps for characterizing the mechanical properties (stiffness) of the prepared hydrogel using a rotational rheometer.

Equipment and Materials:

  • Rotational rheometer with parallel plate geometry

  • Hydrogel sample

  • Spatula

Procedure:

  • Sample Preparation:

    • Prepare a hydrogel sample with a flat, uniform surface and a thickness suitable for the rheometer geometry (typically 1-2 mm).

  • Loading the Sample:

    • Carefully place the hydrogel sample onto the lower plate of the rheometer.

    • Lower the upper plate until it makes contact with the surface of the hydrogel. A small normal force should be applied to ensure proper contact without compressing the sample significantly.

  • Strain Sweep Test:

    • Perform a strain sweep to determine the linear viscoelastic region (LVER) of the hydrogel. This is the range of strain over which the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Select a strain value within the LVER for subsequent frequency sweep tests.

  • Frequency Sweep Test:

    • Perform a frequency sweep at the selected strain from the previous step. This will measure the storage modulus (G') and loss modulus (G'') as a function of frequency.

    • The storage modulus (G') at a specific frequency (e.g., 1 Hz) is often reported as a measure of the hydrogel's stiffness.

  • Data Analysis:

    • The Young's Modulus (E) can be estimated from the storage modulus (G') using the following equation for incompressible materials (Poisson's ratio ν ≈ 0.5): E ≈ 3G'.

Visualizations

Signaling Pathway and Molecular Interaction

G Mechanism of Alginate Cross-linking with Calcium Ions cluster_0 This compound Dissociation cluster_1 Alginate Polymer Chains cluster_2 Ionic Cross-linking ('Egg-Box' Model) This compound This compound Ca2+ Ca2+ This compound->Ca2+ Release of Gluconate- Gluconate- This compound->Gluconate- Crosslinked_Alginate Cross-linked Hydrogel Network Ca2+->Crosslinked_Alginate Ionic Bonding Alginate_Chain_1 Alginate Chain (G-blocks) Alginate_Chain_1->Crosslinked_Alginate Alginate_Chain_2 Alginate Chain (G-blocks) Alginate_Chain_2->Crosslinked_Alginate

Caption: Ionic cross-linking of alginate with calcium ions.

Experimental Workflow

G Experimental Workflow for Hydrogel Preparation and Stiffness Measurement Start Start Prepare_Alginate_Solution Prepare Alginate Solution Start->Prepare_Alginate_Solution Add_Ca_Gluconate Add this compound Prepare_Alginate_Solution->Add_Ca_Gluconate Add_GDL Add GDL to Initiate Gelation Add_Ca_Gluconate->Add_GDL Cast_Hydrogel Cast Hydrogel in Mold Add_GDL->Cast_Hydrogel Gelation Allow for Gelation Cast_Hydrogel->Gelation Measure_Stiffness Measure Stiffness (Rheometer) Gelation->Measure_Stiffness End End Measure_Stiffness->End

Caption: Workflow for hydrogel synthesis and characterization.

Troubleshooting Logic

G Troubleshooting Inconsistent Hydrogel Stiffness Inconsistent_Stiffness Inconsistent Stiffness Observed Too_Soft Hydrogel Too Soft? Inconsistent_Stiffness->Too_Soft Too_Stiff Hydrogel Too Stiff? Inconsistent_Stiffness->Too_Stiff Variable_Within_Batch Variable Within Batch? Inconsistent_Stiffness->Variable_Within_Batch Increase_Ca Increase [Ca Gluconate] or use higher G-block alginate Too_Soft->Increase_Ca Yes Check_Dissolution Ensure complete dissolution of Ca Gluconate Too_Soft->Check_Dissolution Yes Decrease_Ca Decrease [Ca Gluconate] or [Alginate] Too_Stiff->Decrease_Ca Yes Check_Mixing Improve mixing homogeneity Control_Temp Control gelation temperature Variable_Within_Batch->Check_Mixing Yes Variable_Within_Batch->Control_Temp Yes

Caption: Decision tree for troubleshooting hydrogel stiffness.

References

How to avoid Calcium Gluconate-induced cytotoxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate and avoid cytotoxicity associated with the use of calcium gluconate in primary cell cultures.

Troubleshooting Guide

This section addresses common problems encountered when using this compound in primary cell cultures.

Issue 1: Unexpectedly High Cell Death After Treatment

Question: I added this compound to my primary cells, and I'm observing significant cytotoxicity and apoptosis. What could be the cause, and how can I fix it?

Answer: High cell death is typically caused by two main factors: calcium overload, which triggers intrinsic cell death pathways, or the formation of cytotoxic precipitates.

Possible Causes and Solutions:

Symptom Probable Cause Recommended Solution
Rapid cell death, signs of apoptosis (e.g., membrane blebbing).Calcium Overload: Excess intracellular calcium activates cytotoxic enzymes and triggers mitochondrial- or ER stress-mediated apoptosis.[1][2][3]Optimize Concentration: Perform a dose-response experiment to find the highest non-toxic concentration. Start with a wide logarithmic dilution series (e.g., 10 µM to 10 mM) to identify the cytotoxic threshold for your specific cell type.[4]
Fine or crystalline particles visible in the medium; cell death concentrated in specific areas.Calcium Phosphate Precipitation: Calcium ions from this compound are reacting with phosphate in your culture medium (e.g., DMEM) to form insoluble calcium phosphate particles.[5] These particles are taken up by cells and can cause lysosomal rupture and necrosis.Improve Solution Preparation: Prepare a concentrated stock of this compound in sterile, deionized water, not in phosphate-containing buffers. When adding to the medium, ensure rapid and thorough mixing to avoid localized high concentrations. See Protocol 3.2 for details.
Cell stress observed even at low concentrations.Cell-Type Sensitivity: Primary cells, especially primary neurons, are highly sensitive to changes in their micro-environment and can be difficult to transfect or treat.Gradual Adaptation: If possible, adapt cells to slightly elevated calcium levels over time. Ensure optimal plating density and culture health before beginning experiments. For neurons, using a specialized medium like Neurobasal is recommended.
Issue 2: Precipitate or Cloudiness in Culture Medium

Question: After adding my this compound solution, my cell culture medium turned cloudy. What is this precipitate and is it harmful?

Answer: The cloudiness is almost certainly due to the formation of insoluble calcium phosphate. This occurs when the concentration of calcium and phosphate ions exceeds the solubility product. These precipitates are known to be cytotoxic and will invalidate your experimental results.

Troubleshooting Steps:

  • Check Your Reagents:

    • Medium: Standard media like DMEM and RPMI are rich in phosphate. Be aware that using these increases the risk of precipitation.

    • Serum: Serum contains fibrinogen and other components that can precipitate after freeze-thaw cycles.

    • Additives: Ensure no other additives are contributing to the insolubility.

  • Review Your Preparation Technique:

    • Order of Addition: Never mix concentrated calcium and phosphate solutions directly. Dissolve this compound in water first.

    • Temperature: Thaw frozen media or serum slowly at 4°C to minimize protein and salt precipitation. Avoid repeated freeze-thaw cycles.

    • pH Control: Ensure the pH of your final medium is stable and within the optimal physiological range. High pH can increase the likelihood of precipitation.

  • Workflow for Prevention:

    • Use pre-warmed medium for all experiments.

    • Add the this compound stock solution dropwise to the culture medium while gently swirling the plate or flask.

    • If using a large volume, add the calcium solution to the medium before adding it to the cells.

Below is a decision tree to help diagnose the source of cytotoxicity.

G start Experiencing High Cytotoxicity? precipitate Is there visible precipitate in the medium? start->precipitate Yes no_issue No Apparent Issue start->no_issue No cause_precipitate Cause: Calcium Phosphate Precipitation Cytotoxicity precipitate->cause_precipitate Yes cause_overload Cause: Intrinsic Calcium Toxicity (Overload) precipitate->cause_overload No solution_precipitate Solution: 1. Review solution preparation (Protocol 3.2). 2. Check medium pH and temperature. 3. Add Ca2+ solution slowly to medium. cause_precipitate->solution_precipitate solution_overload Solution: 1. Perform dose-response assay (Protocol 3.1). 2. Determine cytotoxic threshold (IC50). 3. Use optimal, non-toxic concentration. cause_overload->solution_overload

Caption: Troubleshooting decision tree for cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: There are two primary mechanisms. 1) Extracellular Precipitation: Calcium ions react with phosphates in the culture medium to form calcium phosphate nanoparticles. These particles are ingested by cells, leading to lysosomal damage and necrotic cell death. 2) Intracellular Calcium Overload: If soluble calcium enters the cells in excessive amounts, it disrupts homeostasis. This leads to mitochondrial stress, activation of caspases and calpains (calcium-dependent proteases), and ultimately triggers programmed cell death (apoptosis).

Q2: What is a "safe" starting concentration for this compound in primary cell cultures?

A2: There is no universal "safe" concentration, as it is highly dependent on the primary cell type, cell density, and culture medium. For sensitive cells like primary neurons, concentrations in physiological buffers are often kept between 2-4 mM. For other applications, concentrations as low as 50-200 µM have been used without apparent toxicity. It is mandatory to perform a dose-response cytotoxicity assay to determine the optimal concentration for your specific experimental setup. The table below provides suggested ranges for initial screening.

Table 2: Suggested Starting Concentrations for Screening

Cell Type Suggested Screening Range (Logarithmic Scale) Notes
Primary Neurons 100 µM - 5 mM Highly sensitive to excitotoxicity. Use serum-free, specialized media.
Human Dermal Fibroblasts (HDFs) 50 µM - 10 mM Generally more robust than neurons.
Splenocytes / Immune Cells 100 µM - 10 mM Proliferation and cytokine release can be sensitive to Ca2+ levels.

| Other Primary Cells | 10 µM - 20 mM | A broad range is recommended for initial characterization of a new cell type. |

Q3: How do I determine the optimal, non-toxic concentration of this compound for my specific cells?

A3: The best method is to perform a cell viability assay to generate a dose-response curve. This will allow you to determine key values like the IC50 (concentration that inhibits 50% of cell viability). A common and reliable method is the MTT assay, which measures the metabolic activity of viable cells. See Protocol 3.1 for a detailed methodology.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10x Serial Dilutions of this compound add_compound Add Dilutions & Controls (Vehicle, Max Kill) to Wells prep_stock->add_compound seed_cells Seed Primary Cells in 96-well Plate seed_cells->add_compound incubate Incubate for Desired Time (e.g., 24, 48, 72 hours) add_compound->incubate add_mtt Add MTT Reagent (Incubate 1-4 hours) incubate->add_mtt solubilize Add Solubilization Solution to Dissolve Formazan add_mtt->solubilize read_plate Read Absorbance (e.g., 570 nm) solubilize->read_plate plot_curve Plot Dose-Response Curve (Viability % vs. Log[Ca2+]) read_plate->plot_curve determine_ic50 Determine IC50 and Optimal Concentration plot_curve->determine_ic50

Caption: Workflow for determining optimal this compound concentration.

Key Experimental Protocols

Protocol 3.1: Determining the Cytotoxic Threshold (IC50) using an MTT Assay

This protocol provides a method for assessing cell viability across a range of this compound concentrations.

Materials:

Reagent Description
This compound Test compound.
Primary Cells The specific cell type being investigated.
96-well Plates Opaque-walled plates are recommended for colorimetric assays.
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Solubilization Solution e.g., DMSO or a solution of 0.01 M HCl in 10% SDS.

| Plate Reader | Capable of measuring absorbance at 570 nm. |

Methodology:

  • Cell Seeding: Seed your primary cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare Dilutions: Prepare a series of this compound dilutions (e.g., 10-fold serial dilutions) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle-only" (medium without calcium) controls and "maximum kill" controls (e.g., treated with a detergent like Triton X-100).

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 1-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize Crystals: Add 100 µL of solubilization solution to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 3.2: Preparation of Calcium-Containing Solutions to Avoid Precipitation

This protocol outlines the best practices for preparing and adding this compound to phosphate-rich cell culture media.

  • Prepare Concentrated Stock: Dissolve this compound powder in sterile, deionized water (not PBS or medium) to create a concentrated stock solution (e.g., 1 M). Filter-sterilize this solution through a 0.22 µm filter.

  • Pre-warm Medium: Warm the required volume of your complete cell culture medium to 37°C.

  • Dilute Stock: Create an intermediate dilution of your this compound stock in a small volume of sterile water if necessary.

  • Add to Medium: While gently swirling the flask of pre-warmed medium, add the this compound stock solution drop-by-drop. This ensures rapid dispersal and prevents localized high concentrations that can initiate precipitation.

  • Visual Inspection: After addition, hold the medium up to a light source to check for any signs of cloudiness or precipitate before adding it to your cells.

Signaling Pathways in Calcium-Induced Cytotoxicity

Elevated intracellular calcium is a potent trigger for apoptosis, primarily through pathways involving the endoplasmic reticulum (ER) and mitochondria.

G cluster_mito Mitochondrial Pathway cluster_er ER Stress Pathway compound High Extracellular Calcium (e.g., this compound) influx Increased Cytosolic Ca2+ [Ca2+]i compound->influx mito_uptake Mitochondrial Ca2+ Overload influx->mito_uptake er_stress ER Stress influx->er_stress mptp mPTP Opening mito_uptake->mptp cyto_c Cytochrome c Release mptp->cyto_c caspases Caspase Cascade Activation cyto_c->caspases calpain Calpain Activation er_stress->calpain calpain->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Key signaling pathways in calcium-induced apoptosis.

An overload of cytosolic calcium is taken up by the mitochondria, which can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c. Simultaneously, high cytosolic calcium can induce endoplasmic reticulum (ER) stress, which activates calcium-dependent enzymes such as calpains. Both pathways converge on the activation of the caspase cascade, which executes the final stages of apoptosis.

References

Best practices for storing and handling research-grade Calcium Gluconate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling research-grade calcium gluconate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

Supersaturated solutions of this compound are prone to precipitation.[1][2][3] The following table summarizes common problems, potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms in the solution The solution is supersaturated and has cooled.[1][2]Warm the solution in a 60°C water bath for 15-30 minutes with occasional shaking to redissolve the precipitate. Cool to body temperature before use. Ensure the solution is clear at the time of use.
Incompatibility with other reagents.Do not mix with solutions containing phosphates, carbonates, sulfates, or tartrates. Avoid simultaneous administration with sodium bicarbonate.
pH of the solution is not optimal.The pH of a 5% solution should be between 6.0 and 8.0. Adjust the pH if necessary using hydrochloric acid or sodium hydroxide.
Difficulty dissolving the powder Insufficient solvent or inadequate mixing.This compound is soluble in water but insoluble in alcohol. Use an appropriate amount of water and stir thoroughly. Heating can aid dissolution.
The powder has absorbed moisture and clumped.Store the powder in a tightly sealed container in a dry environment to prevent moisture absorption.
Inconsistent experimental results Degradation of the compound.Store this compound under recommended conditions to maintain its stability. Avoid exposure to excessive heat and direct sunlight.
Inaccurate concentration due to precipitation.Ensure any precipitate is redissolved before use to maintain the correct concentration.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid research-grade this compound? A1: Solid this compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container. It is stable in air. The recommended storage temperature is typically room temperature, between 20-25°C (68-77°F). For long-term storage, refrigeration at 2-8°C (36-46°F) can enhance stability. It is important to protect it from moisture to prevent clumping.

  • Q2: How should I handle this compound powder safely in the laboratory? A2: When handling this compound powder, it is important to limit unnecessary personal contact and use it in a well-ventilated area. To prevent inhalation of dust, local exhaust ventilation may be necessary. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. After handling, wash your hands thoroughly with soap and water. Avoid eating, drinking, or smoking in areas where chemicals are handled.

  • Q3: Can I store this compound solutions at room temperature? A3: While this compound solutions can be stored at room temperature, they are often supersaturated and prone to precipitation. It is advisable to inspect the solution for any precipitate before use. Storing below 30°C and avoiding refrigeration for ampoules is also recommended.

Experimental Protocols

  • Q4: My this compound solution has formed a precipitate. Is it still usable? A4: Yes, in many cases, the solution is still usable. This compound is a supersaturated solution and can precipitate. You can often redissolve the precipitate by warming the solution in a 60°C water bath for 15-30 minutes with occasional shaking. It is crucial that the injection is clear at the time of use.

  • Q5: What substances are incompatible with this compound solutions? A5: this compound solutions are incompatible with substances that can form precipitates with calcium ions. These include phosphates, carbonates, sulfates, and tartrates. It is also reported to be incompatible with intravenous solutions containing various drugs, and it can inactivate tetracycline antibiotics. Do not mix this compound with ceftriaxone, as this can lead to the formation of precipitates.

  • Q6: What is a standard method for preparing a this compound solution for injection? A6: A common preparation for a 10% this compound injection involves dissolving this compound in sterile water for injection. To stabilize the supersaturated solution, calcium saccharate may be added. The pH may be adjusted to between 6.0 and 8.2 with hydrochloric acid or sodium hydroxide. The solution should be clear and free of particulate matter.

Visual Guides

TroubleshootingWorkflow Troubleshooting this compound Precipitation start Precipitate Observed in This compound Solution warm Warm solution in 60°C water bath for 15-30 mins with shaking start->warm inspect Inspect solution for clarity warm->inspect use Solution is ready for use (cool to body temperature first) inspect->use Clear discard Discard solution or consult manufacturer's guidelines inspect->discard Precipitate remains

Caption: A workflow for resolving precipitation in this compound solutions.

StorageBestPractices Best Practices for Storing this compound storage Storage Location cool_dry Cool, Dry, Well-Ventilated Area storage->cool_dry no_sunlight Away from Direct Sunlight storage->no_sunlight container Container tightly_sealed Tightly Sealed container->tightly_sealed moisture_resistant Moisture-Resistant container->moisture_resistant temperature Temperature room_temp Room Temperature (20-25°C) temperature->room_temp refrigerated Refrigerated (2-8°C) for long-term stability temperature->refrigerated

Caption: Key considerations for the proper storage of research-grade this compound.

References

Identifying and removing impurities from commercial Calcium Gluconate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial Calcium Gluconate. Our goal is to help you identify and remove impurities effectively to ensure the quality and safety of your research and product development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial-grade this compound?

A1: Commercial this compound may contain several types of impurities, including:

  • Related Organic Substances: These can include unreacted starting materials or by-products from the manufacturing process such as glucuronic acid, glucuronolactone, D-glucose-delta lactone, D-glucose-gamma lactone, and 5-hydroxymethyl furfural.[1]

  • Elemental Impurities: Heavy metals and other elemental impurities like lead, arsenic, and aluminum can be present.[2][3] Aluminum is a particular concern for parenteral preparations.[4][5]

  • Inorganic Salts: Chlorides, sulfates, and oxalates may be present as residual impurities.

  • Other Cations: Traces of magnesium and alkali metals can also be found.

Q2: How can I get a quick assessment of the purity of my this compound sample?

A2: A simple initial assessment can be made by dissolving 1.0 g of this compound in 50 mL of warm water. A clear solution indicates the absence of significant insoluble impurities. Further preliminary tests for acidity/alkalinity and the presence of chlorides and sulfates can be performed as described in pharmacopeial monographs.

Q3: My HPLC chromatogram for related substances shows poor peak separation. What should I do?

A3: Poor peak separation in HPLC can be caused by several factors. Consider the following troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase is critical. For the analysis of related substances in this compound, a pH between 2 and 4 is often recommended.

  • Column Choice: A C18 column is commonly used. Ensure your column is in good condition.

  • Flow Rate: Adjusting the flow rate can sometimes improve resolution. A flow rate of 0.5-2.0 ml/min is a typical range to work within.

  • Ion-Pair Reagent: The use of an ion-pair reagent, such as sodium alkyl sulfonate, in the mobile phase can enhance the separation of charged analytes.

Q4: I am having difficulty determining the endpoint of my complexometric titration for the this compound assay. What could be the issue?

A4: Endpoint determination in complexometric titrations can be tricky. Here are some potential solutions:

  • Indicator Choice: Ensure you are using the correct indicator. Mordant Black II mixture is commonly used for this titration.

  • pH of the Solution: The pH of the titration mixture is crucial for the indicator's color change and the stability of the metal-EDTA complex. An ammonia buffer is typically used to maintain the correct pH.

  • Magnesium Sulfate Addition: The addition of a small amount of magnesium sulfate can sharpen the endpoint. EDTA will complex with the free calcium ions first, and then with the magnesium, leading to a more distinct color change of the indicator.

Q5: What is the most effective method for removing heavy metal impurities?

A5: Recrystallization is a highly effective method for reducing the concentration of many impurities, including heavy metals. For specific elemental impurities like aluminum, specialized filtration systems using an immobilized chelator have been shown to be very effective, removing over 85% of the aluminum content.

Troubleshooting Guides

HPLC Analysis of Related Substances
Problem Potential Cause Troubleshooting Action
No peaks detected Incorrect detector settings or lamp failure.Verify detector wavelength (e.g., 210 nm) and check lamp status.
Sample concentration too low.Prepare a more concentrated sample solution.
Peak tailing Column degradation.Replace the HPLC column.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase; a range of 2-4 is often effective.
Inconsistent retention times Fluctuation in mobile phase composition or flow rate.Ensure proper mixing of the mobile phase and check the pump for consistent flow.
Temperature variations.Use a column oven to maintain a stable temperature.
Recrystallization for Purification
Problem Potential Cause Troubleshooting Action
Low yield of crystals Incomplete dissolution of the starting material.Ensure the this compound is fully dissolved in the hot solvent.
Cooling the solution too quickly.Allow the solution to cool slowly to promote crystal growth.
Insufficient concentration.Concentrate the solution by evaporating some of the solvent before cooling.
Oily precipitate instead of crystals Presence of significant impurities that inhibit crystallization.Perform a preliminary purification step, such as treatment with activated carbon.
Supersaturation is too high.Add seed crystals to induce crystallization.
Discolored crystals Presence of colored impurities.Treat the hot solution with activated carbon before filtration to adsorb colored impurities.

Experimental Protocols

Protocol 1: Identification of Organic Impurities by HPLC
  • Mobile Phase Preparation: Prepare an aqueous solution containing an appropriate ion-pair reagent (e.g., sodium hexane sulfonate). Adjust the pH to between 2 and 4 using a suitable acid.

  • Standard Solution Preparation: Accurately weigh and dissolve reference standards of known impurities (e.g., glucuronic acid, 5-hydroxymethylfurfural) in the mobile phase to prepare a standard solution of known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a final concentration of approximately 5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 3-5 µm particle size.

    • Detector: UV detector at 210 nm.

    • Flow Rate: 0.5-2.0 mL/min.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms. Identify the impurities in the sample by comparing the retention times with those of the standards. Quantify the impurities using the peak areas.

Protocol 2: Assay of this compound by Complexometric Titration
  • Preparation of 0.05 M Disodium EDTA Solution: Accurately weigh and dissolve a suitable amount of disodium edetate in deionized water to produce a 0.05 M solution.

  • Sample Preparation: Accurately weigh about 0.5 g of the this compound sample, dissolve it in 50 mL of warm water, and then cool to room temperature.

  • Titration Procedure:

    • To the sample solution, add 5.0 mL of 0.05 M magnesium sulfate and 10 mL of a strong ammonia buffer solution.

    • Add a small amount of Mordant Black II indicator mixture.

    • Titrate with the 0.05 M disodium edetate solution until the color changes from wine red to a clear blue endpoint.

    • Perform a blank titration using the same procedure but without the this compound sample.

  • Calculation: Calculate the percentage purity of this compound based on the volume of EDTA solution consumed.

Protocol 3: Purification of this compound by Recrystallization
  • Dissolution: Dissolve the commercial this compound in a minimal amount of hot purified water (e.g., at 80-90 °C).

  • Decolorization: If the solution is colored, add a small amount of activated carbon (e.g., 1-1.5% by weight) and stir for 30 minutes at the elevated temperature.

  • Hot Filtration: While still hot, filter the solution to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For improved crystallization, the solution can be further cooled to 10-20 °C and stirred for several hours. Seeding with a small crystal of pure this compound can initiate crystallization.

  • Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of cold absolute ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in an oven at a suitable temperature (e.g., 80 °C) until a constant weight is achieved.

Visual Workflows

G cluster_0 Impurity Identification Workflow A Receive Commercial This compound B Preliminary Purity Assessment (e.g., solubility, pH) A->B C HPLC Analysis for Related Organic Substances B->C D Complexometric Titration for Assay B->D E ICP-MS or AAS for Elemental Impurities B->E F Pharmacopeial Tests for Inorganics (Cl-, SO4--) B->F G Review and Compare Results to Specifications C->G D->G E->G F->G

Workflow for identifying impurities in this compound.

G cluster_1 Purification Workflow H Dissolve Impure This compound in Hot Water I Add Activated Carbon (for colored impurities) H->I J Hot Filtration I->J K Slow Cooling and Crystallization J->K L Isolate Crystals by Filtration K->L M Wash Crystals with Cold Ethanol L->M N Dry Purified Crystals M->N O Perform Purity Analysis on Final Product N->O

General workflow for the purification of this compound.

References

Technical Support Center: Overcoming Challenges of Calcium Gluconate in Automated Liquid Handling Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Calcium Gluconate in automated liquid handling systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges of using this compound in automated liquid handling systems?

A1: The main challenges stem from this compound's physicochemical properties, which can lead to:

  • Precipitation: this compound is a supersaturated solution that is prone to precipitation, especially with changes in temperature, pH, or when it comes into contact with incompatible substances.[1] This can cause clogging of tubing, valves, and dispensing needles.

  • Viscosity: While not excessively high at standard concentrations, the viscosity of this compound solutions can affect dispensing accuracy and precision, particularly at higher concentrations or lower temperatures.[2][3]

  • Inaccurate Dispensing: Precipitation or viscosity issues can lead to inaccurate and imprecise dispensing of volumes, compromising experimental results.[3]

  • Material Incompatibility: Prolonged contact with certain materials can lead to leaching or degradation of components in the liquid handling system.

Q2: What is the solubility of this compound in water?

A2: this compound is sparingly soluble in cold water but its solubility increases significantly in boiling water.[4] It is generally soluble in water to the extent of about 1 gram in 30 mL of cold water and 1 gram in 5 mL of boiling water. The 10% solution is a supersaturated solution stabilized by the addition of calcium saccharate.

Q3: How does temperature affect the solubility of this compound?

A3: Higher temperatures generally increase the solubility of this compound. Conversely, a decrease in temperature can lead to precipitation from a saturated or supersaturated solution.

Q4: How does pH affect the solubility and stability of this compound?

A4: The pH of the solution is a critical factor. The optimal pH range for this compound solutions is typically between 6.0 and 8.2 to ensure stability and prevent precipitation. Acidic conditions (pH ≤ 5) can increase solubility, while more alkaline conditions can decrease it.

Q5: What substances are incompatible with this compound and can cause precipitation?

A5: this compound is incompatible with several substances, and mixing them can lead to precipitation. These include:

  • Phosphate-containing solutions

  • Bicarbonate-containing solutions

  • Ceftriaxone

  • Oxytetracycline HCl

  • Prochlorperazine edisylate

  • Tetracycline HCl Compatibility is dependent on factors like pH, concentration, temperature, and the diluents used.

Troubleshooting Guides

Issue 1: Precipitation or Crystallization in the System

Symptoms:

  • Clogged tubing, valves, or pipette tips.

  • Visible particulate matter in the solution reservoir or tubing.

  • Inaccurate or failed liquid transfers.

  • Increased backpressure alarms from the liquid handler.

Root Causes and Solutions:

Root Cause Troubleshooting Steps
Temperature Fluctuation - Maintain a consistent and controlled ambient temperature in the laboratory.- Avoid storing this compound solutions in areas prone to temperature swings.- If warming the solution to dissolve crystals, ensure it is completely dissolved before placing it on the liquid handler.
Incompatible Reagents - Thoroughly review all reagents to be used in the assay for known incompatibilities with this compound (e.g., phosphates, bicarbonates).- If possible, perform a small-scale compatibility test by mixing the solutions in the intended ratio and observing for precipitation before running the automated protocol.
pH Shift - Ensure the pH of the this compound solution and any diluents are within the recommended range (typically 6.0-8.2).- Use buffered solutions to maintain a stable pH throughout the experiment.
High Concentration - Avoid preparing this compound solutions at concentrations exceeding their solubility limit at the operating temperature.- If a high concentration is necessary, consider warming the solution and the liquid handler's environment to maintain solubility.
Evaporation - Use sealed reservoirs or plates to minimize solvent evaporation, which can increase the concentration of this compound and lead to precipitation.- For long runs, consider using a liquid handler with an environmental control chamber.

Experimental Protocol: Visual Inspection for Precipitation

  • Objective: To quickly assess the compatibility of this compound with other solutions.

  • Materials:

    • This compound solution

    • Test solution(s)

    • Clear glass vials or a clear microplate

    • Pipettes

  • Methodology:

    • In a clear glass vial or well of a microplate, pipette the this compound solution and the test solution in the same ratio as they will be mixed in the automated protocol.

    • Gently mix the solutions.

    • Visually inspect the mixture against a dark background for any signs of cloudiness, turbidity, or precipitate formation immediately after mixing and again after 30 minutes and 1 hour.

    • Any visible particulate matter indicates a potential incompatibility.

Issue 2: Inaccurate or Imprecise Dispensing

Symptoms:

  • Inconsistent assay results.

  • Failed quality control checks for volume verification.

  • Visible discrepancies in well volumes.

Root Causes and Solutions:

Root Cause Troubleshooting Steps
Sub-optimal Liquid Class Settings - Optimize the liquid class parameters for this compound solution. This may involve: - Slower aspiration and dispense speeds: To accommodate for potential viscosity. - Increased air gaps: To prevent dripping. - Reverse pipetting mode: For more viscous or precious solutions. - Tip touch: To ensure complete dispensing of the liquid from the pipette tip.
Partial Clogging - If precipitation is suspected, follow the troubleshooting steps for "Precipitation or Crystallization in the System."- Perform a system flush or cleaning cycle as recommended by the instrument manufacturer.
Incorrect Pipette Tips - Use high-quality, manufacturer-recommended pipette tips to ensure a proper seal and accurate dispensing.- For potentially viscous solutions, consider using wide-bore or positive displacement tips.

Experimental Protocol: Gravimetric Volume Verification

  • Objective: To quantitatively assess the accuracy and precision of liquid dispensing.

  • Materials:

    • Automated liquid handler

    • Analytical balance with a draft shield

    • Weighing vessel (e.g., a small beaker or a well from a microplate)

    • This compound solution

  • Methodology:

    • Place the weighing vessel on the analytical balance and tare it.

    • Program the liquid handler to dispense a target volume of the this compound solution into the weighing vessel.

    • Record the mass of the dispensed liquid.

    • Convert the mass to volume using the density of the this compound solution (for a 10% solution, the density is approximately 1.04 g/mL).

    • Repeat the dispensing and measurement process at least 10 times to assess both accuracy (closeness to the target volume) and precision (consistency of the dispenses).

    • Calculate the mean, standard deviation, and coefficient of variation (CV%) for the dispensed volumes. A high CV% indicates imprecision.

Issue 3: Material Incompatibility

Symptoms:

  • Discoloration or degradation of tubing.

  • Leaking from fittings or valves.

  • Swelling or cracking of plastic components.

Root Causes and Solutions:

Root Cause Troubleshooting Steps
Incompatible Tubing or Seal Material - Consult the liquid handler manufacturer's chemical compatibility chart to ensure all wetted path components are compatible with this compound solutions.- Commonly compatible materials include PEEK, PTFE, and certain grades of polypropylene.- Avoid prolonged exposure to materials known to be incompatible.
Leaching of Plasticizers - Use high-quality, medical-grade or laboratory-grade consumables to minimize the risk of leachable and extractable compounds that could interfere with the assay.

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
153.3
253.5
100 (Boiling)~20 (1g in 5mL)

Table 2: pH and its Effect on this compound Solubility

pH RangeSolubility
≤ 5 (Acidic)>90% Soluble
6 - 8 (Near Neutral)Optimal Stability
> 8 (Alkaline)Decreased Solubility

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_automation Automated Liquid Handling cluster_troubleshooting Troubleshooting prep Prepare this compound Solution (e.g., 10%) check_ph Verify pH (6.0-8.2) prep->check_ph load Load Solution onto Liquid Handler check_ph->load dispense Dispense into Assay Plate load->dispense observe Observe for Precipitation dispense->observe Issue Detected? verify Verify Dispense Volume dispense->verify Routine QC observe->verify If no precipitation

Caption: A typical experimental workflow for using this compound in an automated system, including key checkpoints for troubleshooting.

precipitation_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed temp Temperature Fluctuation start->temp ph Incorrect pH start->ph incompatible Incompatible Reagents start->incompatible concentration Over-concentration start->concentration sol_temp Control Temperature temp->sol_temp sol_ph Adjust/Buffer pH ph->sol_ph sol_reagent Check Compatibility/ Perform Spot Test incompatible->sol_reagent sol_conc Dilute or Warm Solution concentration->sol_conc

Caption: A logical flowchart for troubleshooting precipitation issues with this compound solutions.

References

Adjusting Calcium Gluconate levels to prevent off-target effects in gene expression

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the use of calcium, including calcium gluconate, in gene expression experiments. The focus is on preventing "off-target effects," which in this context refer to unintended cellular consequences such as cytotoxicity, poor transfection efficiency, and activation of non-target signaling pathways, rather than genomic mis-editing.

Frequently Asked Questions (FAQs)

Q1: What are the common "off-target effects" of suboptimal calcium levels in gene expression experiments?

When calcium concentrations are not optimized, researchers may encounter several undesirable effects. High concentrations can lead to the formation of large, inefficient calcium phosphate-DNA precipitates, which are not effectively endocytosed by cells, thus reducing transfection efficiency.[1] Furthermore, excessive calcium can be toxic to cells, leading to decreased viability and apoptosis. Conversely, concentrations that are too low may result in the formation of no precipitate at all, leading to failed transfections.[2] Fluctuations in extracellular calcium can also inadvertently activate endogenous calcium-dependent signaling pathways, altering the expression of genes unrelated to the experiment.[3][4]

Q2: How does the concentration of calcium influence calcium phosphate-mediated transfection efficiency?

The efficiency of calcium phosphate transfection is highly dependent on the formation of a fine, stable co-precipitate of DNA and calcium phosphate. The concentration of calcium directly influences the size and aggregation of these particles. An optimal calcium concentration, typically around 125 mM in the initial mixture, promotes the formation of small particles that are readily taken up by cells. Increasing the calcium concentration can sometimes counteract high DNA concentrations that might otherwise inhibit precipitate formation. However, each cell type has a different tolerance, and what is optimal for one may be toxic to another, making empirical optimization crucial.

Q3: What is the difference between using this compound and Calcium Chloride in these protocols?

Both Calcium Chloride (CaCl₂) and this compound (Ca(C₆H₁₁O₇)₂) serve as sources of Ca²⁺ ions. Calcium Chloride is traditionally used in standard calcium phosphate transfection protocols. This compound can be used as an alternative source of calcium. Studies have shown that combining this compound with a phosphate-buffered saline (PBS) can significantly enhance adenoviral gene delivery, increasing transduction efficiency both in vitro and in vivo. The gluconate anion itself has low-affinity calcium-buffering effects, which may influence the local availability of free Ca²⁺ ions during precipitate formation and interaction with the cell.

Q4: How do changes in extracellular calcium impact intracellular signaling pathways related to gene expression?

Extracellular calcium is a critical regulator of intracellular signaling. Influx of Ca²⁺ through voltage-gated or ligand-gated channels acts as a second messenger, triggering multiple signaling cascades. These pathways involve calcium-binding proteins like calmodulin (CaM), which in turn activate protein kinases such as CaM-kinases (CaMK). These kinases can then phosphorylate transcription factors (e.g., CREB), leading to their activation and the subsequent expression of target genes involved in processes from synaptic plasticity to cell growth. Therefore, unintended alterations in extracellular calcium during an experiment can activate these pathways, leading to off-target changes in the cellular transcriptome.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low Transfection Efficiency Improper precipitate formation (too large or too small).Optimize the calcium-to-phosphate ratio. Ensure the pH of the buffer (e.g., HEPES or HBS) is precise (typically 7.05-7.10). Control the temperature during mixing, as lower temperatures increase solubility and may prevent precipitation.
Mix the DNA/Calcium solution into the phosphate buffer quickly but gently to ensure a fine precipitate. Do not let the co-precipitate mixture stand for more than 1-2 minutes before adding to cells.
High Cell Death / Cytotoxicity Calcium phosphate precipitate is toxic to cells.Reduce the incubation time of the cells with the precipitate (e.g., from 6 hours to 4 hours). Change the medium 4-6 hours post-transfection to remove the precipitate.
Optimize the amount of DNA-calcium phosphate complex added to the cells. Excessive amounts can be toxic.
For sensitive cells, consider reducing the final calcium concentration in the culture medium. The final concentration after adding the precipitate is often around 10-12.5 mM.
Inconsistent / Irreproducible Results Minor variations in protocol execution.Strictly control all parameters. Use freshly prepared, pH-verified buffers. Standardize the temperature at which precipitation occurs (e.g., 23°C). Use a consistent, gentle vortexing or mixing speed.
Ensure cells are in the exponential growth phase and are plated at a consistent density (e.g., 50-80% confluency) for each experiment.

Experimental Protocols & Data

Optimized Calcium Phosphate Transfection Protocol

This protocol is a generalized starting point, synthesized from multiple sources. Optimization is critical for each specific cell line.

Materials:

  • 2.5 M CaCl₂, sterile

  • 2x HEPES-Buffered Saline (HBS) or similar buffer (e.g., 50 mM HEPES, 280 mM NaCl, 1.5 mM Na₂HPO₄), pH adjusted precisely to 7.10.

  • High-quality plasmid DNA (A260/A280 ratio of ~1.8).

  • Sterile, endotoxin-free water.

  • Cells plated in 6-well plates, 50-70% confluent.

Procedure:

  • One hour before transfection, replace the cell culture medium with fresh, pre-warmed medium.

  • Prepare DNA-Calcium Mixture: In a sterile microfuge tube, mix the following:

    • Plasmid DNA: 10 µg

    • 2.5 M CaCl₂: 25 µl

    • Add sterile water to a final volume of 250 µl.

  • Form Co-Precipitate:

    • Place 250 µl of 2x HBS into a separate sterile tube.

    • Add the 250 µl DNA-Calcium mixture dropwise to the 2x HBS while gently vortexing or bubbling air through the HBS. This step is critical for forming a fine precipitate.

  • Incubate: Let the mixture stand at room temperature for 1-2 minutes. A fine, hazy precipitate should be visible. Do not allow large, clumpy aggregates to form.

  • Transfect Cells: Add the 500 µl precipitate mixture dropwise and evenly to a single well of a 6-well plate. Gently swirl the plate to distribute.

  • Incubate with Cells: Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Remove Precipitate: After incubation, aspirate the medium containing the precipitate and wash the cells once with sterile PBS. Add fresh, complete growth medium.

  • Assay: Analyze gene expression 24-72 hours post-transfection.

Table 1: Key Parameter Optimization Ranges
ParameterRecommended RangeNotesCitation
DNA Concentration (in precipitate) 25-50 µg/mLHigh DNA concentrations may require higher calcium concentrations to precipitate effectively.
Calcium Concentration (in precipitate) 125-250 mMHigher concentrations can overcome precipitation inhibition by high DNA levels but may increase toxicity.
Phosphate Concentration (in 2x buffer) 0.5-1.5 mMThe ratio of calcium to phosphate is critical for proper particle formation.
Buffer pH 7.05 - 7.10pH is a critical variable; even minor deviations can significantly impact precipitate quality and efficiency.
Precipitation Temperature Room Temperature (~23°C)Temperature affects the solubility of calcium phosphate and the kinetics of particle formation. Avoid temperatures near 0°C.
Precipitation Incubation Time 1-2 minutesLonger times can lead to larger aggregates, reducing transfection efficiency.
Cell Incubation Time 2-6 hoursLonger incubation can increase DNA uptake but may also increase cytotoxicity.

Visualizations

experimental_workflow start_end start_end process process decision decision output output A Start: Seed Cells (50-70% Confluency) B Prepare Reagents: - DNA Solution - 2.5M CaCl2 - 2x HBS (pH 7.10) A->B 24h C Form CaP-DNA Precipitate (Mix DNA/Ca2+ into HBS) B->C D Add Precipitate to Cells Incubate 4-6 hours C->D 1-2 min E Remove Precipitate Add Fresh Medium D->E F Incubate 24-72 hours E->F G Assay for Gene Expression (e.g., qPCR, Western, Reporter) F->G H Analyze Results G->H I Optimal Expression? H->I J Troubleshoot: Adjust Ca2+, DNA, pH, or Time I->J No K End Protocol I->K Yes J->B

Caption: Workflow for optimizing calcium phosphate transfection.

signaling_pathway cluster_cell Cytoplasm cluster_nucleus Nucleus extracellular extracellular membrane membrane protein protein ion ion process process nucleus nucleus Ca_in Ca2+ CaM Calmodulin (CaM) Ca_in->CaM Binds CaMK CaM-Kinase (CaMK) CaM->CaMK Activates TF Transcription Factor (TF) (e.g., CREB) CaMK->TF Phosphorylates TF_P Phosphorylated TF (Active) Gene Target Gene TF_P->Gene Binds Promoter mRNA mRNA Transcription Gene->mRNA Ca_ext Extracellular Ca2+ Channel Ion Channel Ca_ext->Channel Channel->Ca_in Influx mem_line < Cell Membrane >

Caption: Calcium-mediated gene expression signaling pathway.

logical_relationship cluster_inputs Input Parameters cluster_outputs Experimental Outcomes input input intermediate intermediate output output negative negative Ca [Calcium] Precipitate Precipitate Quality (Size & Stability) Ca->Precipitate P [Phosphate] P->Precipitate DNA [DNA] DNA->Precipitate pH Buffer pH pH->Precipitate Temp Temperature Temp->Precipitate Time Incubation Time Efficiency Transfection Efficiency Time->Efficiency Toxicity Cytotoxicity Time->Toxicity Precipitate->Efficiency Precipitate->Toxicity Viability Cell Viability Toxicity->Viability

Caption: Factors influencing transfection outcomes.

References

Technical Support Center: Managing Calcium Gluconate Interference in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating the impact of Calcium Gluconate on immunoassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be present in my samples?

This compound is a salt of calcium and gluconic acid. It is commonly used as a mineral supplement and in therapeutic preparations. Samples derived from subjects receiving calcium supplementation or from cell culture media containing high concentrations of calcium may have elevated levels of calcium ions (Ca2+) that can interfere with immunoassays.

Q2: How can this compound impact my immunoassay results?

The excess calcium ions (Ca2+) from this compound can introduce significant analytical interference, leading to inaccurate results.[1][2][3] Interference can occur through several mechanisms:

  • Alteration of Antigen Conformation: The binding of Ca2+ to proteins or drug analytes can change their three-dimensional structure.[1][4] This may mask or alter the epitope, preventing the assay's antibodies from binding effectively.

  • Modification of Antibody Binding: Some antibody-antigen interactions are dependent on the presence of divalent cations like calcium. Excess calcium can disrupt the optimal conditions for binding, either by causing conformational changes in the antibody itself or by interfering with the binding site.

  • Enzyme Modulation: Many immunoassays utilize enzymes (e.g., alkaline phosphatase, horseradish peroxidase) for signal generation. Calcium can act as a cofactor or an inhibitor for these enzymes, thereby altering the signal output and leading to falsely high or low readings.

  • Matrix Effects: High concentrations of any salt, including this compound, can contribute to the overall matrix effect. This involves non-specific interactions between sample components and assay reagents, which can skew results and reduce accuracy.

Q3: What are the typical signs of interference from this compound?

Suspect interference if you observe the following:

  • Inaccurate Results: Results that are unexpectedly high (positive interference) or low (negative interference).

  • Poor Reproducibility: High variability between replicate measurements of the same sample.

  • Non-Linear Dilution: When serially diluting a sample, the calculated concentrations are not consistent across the dilution series.

  • Low Spike Recovery: A known amount of analyte added to a sample is not accurately measured, with recovery falling outside the typical 80-120% acceptable range.

  • Discordant Results: Discrepancies between the immunoassay results and other clinical or experimental data.

Q4: What is the first step I should take if I suspect interference?

The simplest and most common first step is to perform a serial dilution of the sample. Diluting the sample reduces the concentration of the interfering substance (calcium ions). If the corrected analyte concentration becomes consistent and linear upon further dilution, it strongly suggests the presence of an interfering substance.

Q5: How can I definitively confirm that calcium is causing the interference?

To confirm calcium-specific interference, you can perform a spike and recovery experiment. Additionally, pre-treating the sample with a specific calcium chelator, such as EDTA or EGTA, can be highly informative. If the interference is resolved after chelation, it confirms that excess calcium ions were the root cause.

Q6: What are the primary methods to mitigate calcium interference?

The main strategies include:

  • Sample Dilution: Dilute the sample with the assay's standard diluent buffer to lower the calcium concentration below the interference threshold.

  • Calcium Chelation: Add a chelating agent like EDTA to the sample to bind free calcium ions. Caution is advised as chelators can also inhibit certain assay enzymes (e.g., alkaline phosphatase).

  • Matrix Matching: If possible, prepare your calibration standards and controls in a matrix that has a similar calcium concentration to your samples.

Troubleshooting Guide for this compound Interference

This guide outlines a systematic approach to identifying and resolving immunoassay interference caused by this compound.

Problem: Inaccurate analyte concentrations in samples containing this compound.
Step 1: Systematic Investigation Workflow

Begin by following a logical workflow to diagnose the issue. The flowchart below illustrates the recommended steps, from observing an unexpected result to implementing a mitigation strategy.

G start Unexpected Immunoassay Result (Falsely High or Low) dilution Perform Serial Dilution (e.g., 1:2, 1:4, 1:8) start->dilution check_linearity Are Results Linear After Dilution Correction? dilution->check_linearity spike Perform Spike and Recovery Experiment check_linearity->spike No no_interference Interference Unlikely (Investigate Other Causes) check_linearity->no_interference Yes check_recovery Is Recovery within Acceptable Range (80-120%)? spike->check_recovery interference_confirmed Interference Confirmed check_recovery->interference_confirmed No check_recovery->no_interference Yes mitigate Implement Mitigation Strategy: 1. Sample Dilution 2. Calcium Chelation interference_confirmed->mitigate retest Re-test Mitigated Sample mitigate->retest

Caption: Troubleshooting workflow for immunoassay interference.

Step 2: Key Experimental Protocols

Objective: To determine if the analyte concentration behaves linearly upon dilution, which is expected if no interference is present.

Methodology:

  • Prepare a series of dilutions of the sample (e.g., neat, 1:2, 1:4, 1:8, 1:16) using the standard assay diluent.

  • Run each dilution in the immunoassay according to the manufacturer's protocol.

  • Measure the concentration of the analyte in each diluted sample.

  • Calculate the "corrected" concentration for each dilution by multiplying the measured concentration by its corresponding dilution factor.

  • Analysis: Compare the corrected concentrations. In the absence of interference, these values should be consistent across the dilution series. Significant deviation suggests interference.

Objective: To determine if components in the sample matrix inhibit or enhance the detection of the analyte.

Methodology:

  • Divide the sample into two aliquots: "Unspiked" and "Spiked".

  • Measure the endogenous concentration of the analyte in the "Unspiked" aliquot.

  • Add a known, small volume of a high-concentration analyte standard to the "Spiked" aliquot. The final concentration should ideally fall in the middle of the standard curve.

  • Measure the concentration of the analyte in the "Spiked" aliquot.

  • Calculate the Percent Recovery using the following formula:

    • Percent Recovery = ([Spiked Sample Conc] – [Unspiked Sample Conc]) / (Known Spiked Conc) * 100

  • Analysis: An acceptable recovery is typically between 80% and 120%. A value outside this range indicates a significant matrix effect, which could be caused by this compound.

Objective: To neutralize calcium-based interference by sequestering free calcium ions.

Methodology:

  • Prepare a stock solution of a calcium chelator (e.g., 0.5 M EDTA, pH 8.0).

  • Add a small volume of the EDTA stock solution to your sample to achieve a final concentration sufficient to chelate the suspected calcium concentration (e.g., 5-10 mM).

  • Important: Add the same volume of buffer (without EDTA) to a control aliquot of the sample.

  • Incubate both samples for 15-30 minutes at room temperature.

  • Assay both the EDTA-treated and control samples.

  • Analysis: If the result from the EDTA-treated sample is now linear upon dilution or yields an acceptable spike recovery, it strongly confirms that calcium was the interfering substance.

Data Presentation

Table 1: Summary of this compound's Potential Impact on Immunoassays
Mechanism of InterferencePotential ConsequenceAffected Assay Component
Antigen Conformational ChangeFalsely Low ResultAnalyte
Antibody Binding DisruptionFalsely Low or High ResultCapture/Detection Antibody
Enzyme Inhibition/ActivationFalsely Low or High ResultSignal Generating Enzyme
General Matrix EffectFalsely Low or High ResultOverall Assay Reaction
Table 2: Example of a Non-Linear Serial Dilution Experiment
Sample DilutionMeasured Conc. (ng/mL)Dilution FactorCorrected Conc. (ng/mL)
1:285.12170.2
1:455.34221.2
1:832.08256.0
1:1616.516264.0
Conclusion Corrected concentration increases with dilution, indicating positive interference at lower dilutions.
Table 3: Example of a Poor Spike and Recovery Experiment
SampleAnalyte Concentration (pg/mL)
Unspiked Sample150
Known Concentration of Spike250
Spiked Sample (Measured)285
Calculated % Recovery 54%
Conclusion Recovery is below the 80% threshold, indicating significant matrix interference.

Visualized Mechanisms

The following diagrams illustrate the key processes of interference and mitigation.

G cluster_0 Normal Binding cluster_1 Interference Mechanism Ab Antibody Complex Binding & Accurate Signal Ab->Complex Ag Antigen Ag->Complex Ab2 Antibody NoComplex Binding Failure & Inaccurate Signal Ab2->NoComplex No Binding Ag2 Altered Antigen Ag2->NoComplex Ca Excess Ca2+ Ca->Ag2 Ag_orig Antigen Ag_orig->Ca

Caption: Mechanism of calcium-induced immunoassay interference.

G cluster_0 Interfered Sample cluster_1 Mitigation with Chelator Ca_free Free Ca2+ (Interfering) Assay Antibody + Antigen Ca_free->Assay Interferes Result_bad Inaccurate Result Assay->Result_bad EDTA EDTA (Chelator) Ca_bound Ca2+-EDTA (Sequestered) EDTA->Ca_bound Assay2 Antibody + Antigen Result_good Accurate Result Assay2->Result_good Ca_free2 Free Ca2+ Ca_free2->EDTA Binds

Caption: Mitigation of calcium interference using a chelating agent.

References

Technical Support Center: Refinement of Calcium Gluconate Concentration for Optimal Nanoparticle Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of calcium gluconate concentration in nanoparticle synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing calcium-based nanoparticles?

A1: The most common method for synthesizing calcium-based nanoparticles, such as calcium carbonate, is the precipitation method.[1] This typically involves mixing a calcium salt solution (like calcium chloride or this compound) with a solution containing the precipitating anion (e.g., sodium carbonate) under controlled conditions.[1]

Q2: How does the concentration of this compound affect nanoparticle size?

A2: Generally, in precipitation methods, higher initial concentrations of precursors lead to a higher nucleation speed, which can result in the formation of smaller nanoparticles.[1] Conversely, lower precursor concentrations may lead to larger nanoparticles. The optimal concentration needs to be determined empirically for each specific formulation.

Q3: Why are my this compound nanoparticles aggregating?

A3: Nanoparticle aggregation is a common issue and can be caused by several factors, including inadequate stabilization, incorrect pH, or high ionic strength of the suspension medium.[2] At the isoelectric point, where the net surface charge of the nanoparticles is zero, stability is at its lowest, leading to aggregation.[2]

Q4: What is the role of a stabilizer in nanoparticle formation?

A4: Stabilizers, or capping agents, are crucial for preventing the agglomeration of nanoparticles. They adsorb onto the nanoparticle surface, providing repulsive forces (either steric or electrostatic) that counteract the attractive van der Waals forces between particles. Commonly used stabilizers include polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).

Q5: How can I characterize the size and stability of my synthesized nanoparticles?

A5: Several techniques are available for nanoparticle characterization. Dynamic Light Scattering (DLS) is widely used to measure the hydrodynamic size and size distribution of nanoparticles in a suspension. Transmission Electron Microscopy (TEM) provides direct visualization of nanoparticle size, shape, and morphology. Zeta potential measurement is used to assess the surface charge and predict the colloidal stability of the nanoparticle suspension.

Troubleshooting Guides

Issue 1: Visible Aggregation or Precipitation in the Nanoparticle Suspension

Symptoms: The nanoparticle suspension appears cloudy, or visible particles settle at the bottom of the container. DLS measurements show a large particle size and a high polydispersity index (PDI).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Stabilization - Increase the concentration of the stabilizing agent. - Experiment with different types of stabilizers (e.g., non-ionic polymers like PVP or PEG, or anionic surfactants). - Ensure the stabilizer is added at the appropriate stage of the synthesis process.
Incorrect pH - Measure the pH of the nanoparticle suspension. - Adjust the pH to be away from the isoelectric point of the nanoparticles. For many systems, a neutral to slightly alkaline pH (7-9) enhances stability. - Use a suitable buffer to maintain a stable pH.
High Ionic Strength - If possible, reduce the concentration of salts in the buffer or dispersion medium. - Purify the nanoparticles to remove excess ions from the synthesis process, for example, through dialysis or centrifugation followed by resuspension in a low-ionic-strength buffer.
Issue 2: Inconsistent Particle Size and Stability Between Batches

Symptoms: Significant variations in nanoparticle size, PDI, and stability are observed from one synthesis batch to another.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Control Over Experimental Parameters - Stirring Speed: Ensure consistent and vigorous stirring throughout the reaction. Inconsistent mixing can lead to localized areas of high supersaturation and uncontrolled particle growth. - Temperature: Maintain a constant and uniform temperature during the synthesis. Temperature fluctuations can affect reaction kinetics and solubility. - Rate of Addition: Use a syringe pump for the dropwise addition of precursors to ensure a constant and reproducible rate. A rapid addition can lead to uncontrolled precipitation.
Variability in Reagent Quality - Use reagents from the same lot number for a series of experiments. - Prepare fresh solutions for each synthesis to avoid degradation or changes in concentration over time.
Inconsistent Purification Methods - Standardize the purification process, including centrifugation speed and time, or the dialysis membrane cutoff and duration.

Experimental Protocols

General Protocol for this compound Nanoparticle Synthesis by Precipitation

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • This compound

  • Precipitating agent (e.g., Sodium Carbonate, Sodium Oxalate)

  • Stabilizer (e.g., PVP, PEG)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe pump (recommended)

  • Centrifuge

  • Dialysis tubing (if required)

Procedure:

  • Prepare Solutions:

    • Prepare an aqueous solution of this compound at the desired concentration (e.g., starting with a range of 0.01 M to 0.5 M).

    • Prepare an equimolar aqueous solution of the precipitating agent.

    • Prepare a solution of the stabilizer at the desired concentration (e.g., 0.5% - 2% w/v).

  • Synthesis:

    • Place the this compound solution in a beaker on a magnetic stirrer and begin stirring at a consistent, vigorous speed.

    • Add the stabilizer solution to the this compound solution and allow it to mix thoroughly.

    • Using a syringe pump, add the precipitating agent solution dropwise to the this compound and stabilizer mixture. A milky white suspension should form, indicating nanoparticle formation.

  • Aging:

    • Continue stirring the suspension for a defined period (e.g., 1-4 hours) at a constant temperature to allow the nanoparticles to stabilize.

  • Purification:

    • Centrifugation: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in deionized water or a suitable buffer. Repeat this washing step 2-3 times to remove unreacted precursors and byproducts.

    • Dialysis: Alternatively, transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water for 24-48 hours with several changes of water to remove impurities.

  • Characterization:

    • Analyze the purified nanoparticle suspension using DLS to determine the average particle size and PDI.

    • Use TEM to visualize the morphology of the nanoparticles.

    • Measure the zeta potential to assess the surface charge and predict stability.

Data Presentation

Table 1: Effect of this compound Concentration on Nanoparticle Size
This compound Concentration (M)Average Nanoparticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0.01250 ± 200.35-15 ± 2
0.05180 ± 150.28-18 ± 3
0.1120 ± 100.21-22 ± 2
0.580 ± 80.18-25 ± 3
(Note: These are example values and will vary depending on the specific experimental conditions.)
Table 2: Influence of Stabilizer Concentration on Nanoparticle Stability
Stabilizer (PVP) Concentration (% w/v)Average Nanoparticle Size (nm) after 24hPDI after 24h
0> 1000 (Visible Aggregation)> 0.7
0.5200 ± 300.45
1.0130 ± 150.25
2.0125 ± 120.22
(Note: These are example values and will vary depending on the specific experimental conditions.)

Mandatory Visualization

Experimental_Workflow cluster_prep Solution Preparation cluster_synth Nanoparticle Synthesis cluster_purify Purification cluster_char Characterization prep_ca Prepare this compound Solution mix_ca_stab Mix this compound and Stabilizer prep_ca->mix_ca_stab prep_precip Prepare Precipitating Agent Solution add_precip Dropwise Addition of Precipitating Agent prep_precip->add_precip prep_stab Prepare Stabilizer Solution prep_stab->mix_ca_stab mix_ca_stab->add_precip aging Aging of Nanoparticle Suspension add_precip->aging purification Centrifugation / Dialysis aging->purification dls DLS (Size, PDI) purification->dls tem TEM (Morphology) purification->tem zeta Zeta Potential (Stability) purification->zeta

Caption: Experimental workflow for this compound nanoparticle synthesis.

Logical_Relationships cluster_params Experimental Parameters cluster_props Nanoparticle Properties conc Precursor Concentration size Particle Size conc->size Higher conc. -> Smaller size temp Temperature temp->size Higher temp. -> Larger size stir Stirring Speed stir->size Higher speed -> Smaller size stab Stabilizer Concentration stability Colloidal Stability stab->stability Higher conc. -> Higher stability size->stability Smaller size -> Higher surface area (can impact stability) pdi Polydispersity pdi->stability Lower PDI -> Higher stability

Caption: Factors influencing nanoparticle characteristics.

References

Technical Support Center: Controlling Calcium Release from Calcium Gluconate Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the release rate of calcium from calcium gluconate scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling the release rate of calcium from this compound scaffolds?

A1: The primary strategies involve modifying the scaffold's composition and structure. These can be broadly categorized as:

  • Polymer Blending: Incorporating different natural or synthetic polymers with varying degradation rates and hydrophilicity can modulate the diffusion of calcium ions.[1]

  • Crosslinking Density: Altering the concentration of crosslinking agents or the crosslinking method affects the scaffold's degradation rate and, consequently, the release of calcium.[2][3][4]

  • Scaffold Porosity and Architecture: The size, distribution, and interconnectivity of pores influence the surface area available for dissolution and the diffusion pathways for calcium ions.

  • Encapsulation and Particle-Based Systems: Encapsulating this compound in microspheres or nanoparticles within the scaffold can create a more sustained release profile.

  • Surface Modification: Coating the scaffold with a secondary material can act as a barrier to control the initial burst release and sustain the release over time.

  • Hydrogel Formulations: The choice of hydrogel and its properties, such as mesh size, can dictate the diffusion rate of encapsulated this compound.

Q2: How does the choice of polymer in a blend affect the calcium release rate?

A2: The choice of polymer is critical. Hydrophilic polymers can draw water into the scaffold, potentially accelerating the dissolution of this compound and leading to a faster release. Conversely, hydrophobic polymers can slow down water ingress and thus retard the release. The degradation rate of the blended polymer also plays a crucial role; a rapidly degrading polymer will expose the this compound more quickly.

Q3: What is the effect of increasing the crosslinking density on calcium release?

A3: Generally, increasing the crosslinking density of the scaffold matrix enhances its mechanical stability and slows down its degradation rate. This slower degradation leads to a more sustained release of entrapped this compound. However, excessive crosslinking can sometimes make the scaffold too brittle or may hinder cellular infiltration and tissue integration.

Q4: Can I use this compound itself as a crosslinking agent?

A4: Yes, this compound can be used as a crosslinker for certain polymers, most notably alginate. The divalent calcium ions from this compound interact with the guluronic acid blocks of adjacent alginate chains to form a hydrogel. The release of calcium from the scaffold in this case is governed by the dissolution of the this compound and the degradation of the alginate matrix.

Troubleshooting Guides

Issue 1: Initial Burst Release of Calcium is Too High
Potential Cause Suggested Solution
High surface concentration of this compound. 1. Surface Modification: Apply a thin, less permeable polymer coating to the scaffold. 2. Pre-washing Step: Briefly wash the scaffold in a suitable buffer to remove surface-bound this compound before the experiment.
High scaffold porosity and interconnectivity. 1. Decrease Pore Size: Modify the fabrication process (e.g., use smaller porogens, adjust freeze-drying parameters) to create smaller pores. 2. Reduce Porosity: Decrease the porogen-to-polymer ratio during fabrication.
Rapid dissolution of this compound. 1. Encapsulation: Encapsulate the this compound in biodegradable microspheres (e.g., PCL-PEG-PCL) before incorporating them into the scaffold. 2. Polymer Blending: Blend the primary scaffold material with a more hydrophobic polymer to slow water penetration.
Issue 2: Calcium Release Rate is Too Slow
Potential Cause Suggested Solution
Low scaffold porosity. 1. Increase Porosity: Increase the porogen-to-polymer ratio or use a porogen with a larger particle size. 2. Optimize Fabrication: Ensure complete leaching of the porogen after fabrication.
High crosslinking density. 1. Reduce Crosslinker Concentration: Decrease the amount of the crosslinking agent used in the formulation. 2. Change Crosslinking Method: Opt for a crosslinking method that results in a less dense network.
Scaffold material is too hydrophobic or dense. 1. Polymer Blending: Incorporate a more hydrophilic or faster-degrading polymer into the scaffold matrix.
Issue 3: Inconsistent Release Profiles Between Batches
Potential Cause Suggested Solution
Inhomogeneous distribution of this compound. 1. Improve Mixing: Ensure thorough and uniform mixing of this compound within the polymer solution or paste before scaffold fabrication. 2. Particle Size Control: Use this compound with a consistent and fine particle size for better dispersion.
Variability in scaffold architecture. 1. Standardize Fabrication Protocol: Tightly control all parameters of the scaffold fabrication process (e.g., freezing rate in freeze-drying, porogen size and distribution, printing parameters in 3D printing).
Inconsistent crosslinking. 1. Ensure Uniform Crosslinker Exposure: Make sure all parts of the scaffold are equally exposed to the crosslinking agent for the same amount of time.

Quantitative Data on Calcium Release

The following tables provide an illustrative summary of how different strategies can affect the cumulative release of calcium over time. Note that direct comparative data for this compound is limited; therefore, these tables are based on findings from scaffolds with other calcium sources and serve as a general guide.

Table 1: Effect of Crosslinker Concentration on Cumulative Calcium Release (%)

TimeLow Crosslinker ConcentrationMedium Crosslinker ConcentrationHigh Crosslinker Concentration
Day 1 45%30%20%
Day 7 80%65%50%
Day 14 95%85%70%
Day 21 >98%95%85%

Data are illustrative, based on the principle that higher crosslinking slows degradation and release.

Table 2: Effect of Polymer Blend on Cumulative Calcium Release (%)

TimeHydrophilic Polymer BlendHydrophobic Polymer Blend
Day 1 50%15%
Day 7 90%40%
Day 14 >98%60%
Day 21 >98%75%

Data are illustrative, based on the principle that hydrophobic polymers retard water ingress and slow release.

Experimental Protocols

Protocol 1: In Vitro Calcium Release Assay
  • Scaffold Preparation: Prepare this compound-loaded scaffolds of known weight and dimensions.

  • Immersion: Place each scaffold in a sterile container (e.g., a 50 mL centrifuge tube) containing a known volume of release medium (e.g., 20 mL of Phosphate-Buffered Saline (PBS), pH 7.4).

  • Incubation: Incubate the containers at 37°C in a shaking incubator set to a gentle agitation (e.g., 50 rpm).

  • Sampling: At predetermined time points (e.g., 1, 3, 7, 14, and 21 days), withdraw a sample of the release medium (e.g., 1 mL).

  • Medium Replenishment: After each sampling, replenish the container with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Calcium Quantification: Determine the concentration of calcium in the collected samples using a suitable analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), or a colorimetric calcium assay kit.

  • Calculation: Calculate the cumulative amount of calcium released at each time point, accounting for the dilutions from medium replenishment. Express the release as a percentage of the total calcium initially loaded in the scaffold.

Protocol 2: Fabrication of Alginate Hydrogel Crosslinked with this compound
  • Alginate Solution Preparation: Prepare a sterile 2% (w/v) sodium alginate solution in deionized water.

  • This compound Suspension: Prepare a sterile suspension of this compound in deionized water at the desired concentration (e.g., 3% w/v).

  • Mixing: Mix the alginate solution with the this compound suspension. The ratio will depend on the desired gelation time and final properties. A common approach is to mix the this compound with the polymer solution just before application.

  • Gelation: Allow the mixture to crosslink in situ. The gelation time can be controlled by the concentration of this compound and the temperature. For injectable systems, this mixture can be loaded into a syringe.

  • Washing: For pre-formed scaffolds, wash the resulting hydrogel with sterile PBS to remove any unreacted components.

Visualizations

Calcium_Signaling_Pathway cluster_cytosol Cytosol TRPV4 TRPV4 Channel Ca_ion Ca²⁺ TRPV4->Ca_ion influx Mechanosensitive Mechanosensitive Ion Channel Mechanosensitive->Ca_ion influx CaM Calmodulin (CaM) Ca_ion->CaM binds to CaMKII CaMKII CaM->CaMKII activates Gene_Expression Chondrogenic Gene Expression CaMKII->Gene_Expression promotes Extracellular_Ca Extracellular Ca²⁺ Mechanical_Stimulus Mechanical Stimulus Mechanical_Stimulus->TRPV4 activates Mechanical_Stimulus->Mechanosensitive activates Experimental_Workflow cluster_fabrication Scaffold Fabrication cluster_release_study In Vitro Release Study cluster_analysis Data Analysis Polymer_Selection 1. Select Polymer(s) (e.g., Alginate, PCL) Ca_Gluconate 2. Add this compound Polymer_Selection->Ca_Gluconate Fabrication_Method 3. Fabricate Scaffold (e.g., Freeze-drying, 3D Printing) Ca_Gluconate->Fabrication_Method Crosslinking 4. Crosslink Scaffold Fabrication_Method->Crosslinking Immersion 5. Immerse in PBS at 37°C Crosslinking->Immersion Sampling 6. Sample at Time Points Immersion->Sampling Quantification 7. Quantify Calcium (ICP-MS/AAS) Sampling->Quantification Plot_Data 8. Plot Cumulative Release (%) vs. Time Quantification->Plot_Data Kinetics 9. Analyze Release Kinetics Plot_Data->Kinetics

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Validating Calcium Gluconate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients like Calcium Gluconate is paramount. This guide provides a comparative overview of key analytical techniques used to validate the purity of this compound, offering insights into their methodologies and performance. The information is compiled to assist in selecting the most appropriate method for specific analytical needs.

Comparison of Analytical Methods

The selection of an analytical method for this compound purity testing depends on the specific requirements of the analysis, such as whether a quantitative assay of the active ingredient or a determination of specific impurities is needed. While pharmacopeial methods are the standard for regulatory submission, chromatographic techniques often offer higher specificity and the ability to quantify multiple analytes simultaneously.

ParameterComplexometric Titration (USP)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Ion Chromatography (IC)
Principle Chelation of Ca2+ ions with EDTA.Separation based on polarity.Separation of ions based on their interaction with a stationary phase.
Primary Use Assay for this compound content.Quantification of this compound and related organic impurities.Quantification of inorganic anions (e.g., Cl-, SO42-) and cations.
Purity Acceptance Criteria (USP) Anhydrous: 98.0%–102.0%[1]. Monohydrate (for injection): 99.0%–101.0%[1]. Monohydrate (not for injection): 98.5%–102.0%[1][2].Method-specific, requires validation.Method-specific, requires validation.
Limit of Detection (LOD) Not applicable for assay.32.7 µg/mL[3].Not specified in available literature.
Limit of Quantification (LOQ) Not applicable for assay.96.6 µg/mL.Not specified in available literature.
Linearity (r2) Not applicable.0.9982.Not specified in available literature.
Precision (%RSD) Not typically reported for this assay.< 2.0% (System Suitability).Not specified in available literature.
Specificity Can be affected by other metal ions. A modified method using periodate oxidation can improve specificity.High, can separate this compound from its related substances and other formulation components.High for specific ions.

Experimental Workflows and Logical Relationships

The following diagram illustrates a general workflow for the validation of this compound purity, from sample reception to the final report.

cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample_Reception Sample Reception and Identification Sample_Preparation Sample Preparation (Dissolution, Dilution) Sample_Reception->Sample_Preparation Pharmacopeial_Tests Pharmacopeial Tests (e.g., Titration, Impurity Limits) Sample_Preparation->Pharmacopeial_Tests Aliquots for official methods Chromatographic_Analysis Chromatographic Analysis (HPLC, IC) Sample_Preparation->Chromatographic_Analysis Aliquots for advanced methods Data_Processing Data Processing and Calculation Pharmacopeial_Tests->Data_Processing Chromatographic_Analysis->Data_Processing Comparison_to_Specs Comparison to Specifications Data_Processing->Comparison_to_Specs Final_Report Final Report Generation Comparison_to_Specs->Final_Report

Caption: General workflow for this compound purity validation.

Experimental Protocols

Complexometric Titration for Assay (Based on USP)

This method determines the percentage purity of this compound.

Materials:

  • This compound sample

  • 0.05 M Edetate Disodium (EDTA) VS

  • 3 N Hydrochloric Acid

  • 1 N Sodium Hydroxide

  • Hydroxy Naphthol Blue indicator

  • Water (deionized or distilled)

  • Magnetic stirrer

Procedure:

  • Accurately weigh approximately 500 mg of the this compound powder.

  • Transfer the sample to a suitable crucible and ignite gently until free from carbon.

  • Allow the crucible to cool, then add 10 mL of water.

  • Dissolve the residue by adding a sufficient amount of 3 N hydrochloric acid dropwise until complete dissolution is achieved.

  • Transfer the solution to a suitable container and dilute with water to 150 mL.

  • While stirring, add approximately 20 mL of 0.05 M edetate disodium VS from a 50-mL buret.

  • Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.

  • Continue the titration with 0.05 M edetate disodium VS to a blue endpoint.

Calculation: Each mL of 0.05 M edetate disodium is equivalent to 21.52 mg of this compound (C₁₂H₂₂CaO₁₄).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification

This method is suitable for the simultaneous estimation of this compound and other components, such as Calcium Phospholactate, in a formulation.

Materials and Equipment:

  • HPLC system with a UV detector (Shimadzu Nexera LC-30AD or equivalent).

  • Inertsil C18-3 column (4.6 mm x 150 mm, 5 µm).

  • This compound reference standard

  • Phosphoric acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of 1% (v/v) phosphoric acid in water and methanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Standard Solution Preparation: Prepare a standard solution by dissolving an accurately weighed quantity of this compound reference standard in water to obtain a known concentration (e.g., 2.4 mg/mL). Gentle warming and sonication may be required for complete dissolution.

  • Sample Solution Preparation: Prepare the sample solution by dissolving an accurately weighed quantity of the this compound sample in water to achieve a similar concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The concentration of this compound in the sample is determined by comparing the peak area of the sample to the peak area of the standard.

Ion Chromatography for Impurity Analysis

References

A Comparative In Vitro Analysis of Calcium Gluconate and Calcium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the in vitro characteristics and cellular effects of two common calcium salts.

In the realm of in vitro research, the choice of calcium salt can significantly influence experimental outcomes. While both calcium gluconate and calcium chloride serve as sources of calcium ions, their distinct chemical properties and subsequent cellular interactions warrant a detailed comparative analysis. This guide provides an objective overview of their in vitro performance, supported by established experimental protocols and data, to aid researchers in making informed decisions for their specific applications.

Chemical and Physical Properties

Calcium chloride (CaCl₂) is an inorganic salt, while this compound (Ca[C₆H₁₁O₇]₂) is an organic salt. A key differentiator is their elemental calcium content. A 10% solution of calcium chloride contains approximately 27 mg/mL of elemental calcium, whereas a 10% solution of this compound contains about 9 mg/mL.[1][2] This threefold difference in elemental calcium is a critical consideration for dose-response studies.

Despite this difference, in vitro studies adding equimolar quantities of calcium chloride and this compound to human blood have shown similar changes in plasma ionized calcium concentration.[3][4] This suggests that the ionization of this compound is as efficient as that of calcium chloride in a biological fluid matrix.[3] A common misconception is that this compound requires hepatic metabolism to release its calcium, but in vitro and in vivo evidence has refuted this, indicating a rapid dissociation of the salt.

In Vitro Performance Data

To provide a clear comparison, the following table summarizes key in vitro parameters for this compound and calcium chloride based on typical experimental findings.

ParameterThis compoundCalcium ChlorideRationale
Elemental Calcium (10% w/v) ~9 mg/mL~27 mg/mLCalcium chloride has a higher molecular proportion of calcium.
Ionization in Blood (in vitro) RapidRapidStudies show comparable increases in ionized calcium with equimolar amounts.
Cell Viability (Hypothetical Data) 95% at 1 mM85% at 1 mMThe larger gluconate anion may have a less disruptive osmotic effect at the cellular level compared to the smaller chloride ion at equivalent molar concentrations of the salt.
Cytotoxicity (LD50 - Hypothetical) > 10 mM~5 mMHigher concentrations of chloride ions can be more disruptive to cellular homeostasis.
Intracellular Ca²⁺ Increase Dose-dependentDose-dependentBoth salts effectively increase intracellular calcium concentration, a key second messenger.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon research findings. Below are protocols for key experiments used to evaluate the in vitro effects of calcium salts.

Cell Viability Assay (MTT Assay)

This assay assesses cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Prepare stock solutions of this compound and calcium chloride in calcium-free Dulbecco's Modified Eagle Medium (DMEM). Add varying concentrations of each salt to the respective wells. Include a control group with calcium-free DMEM only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium levels.

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a balanced salt solution (BSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in BSS for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with BSS to remove excess dye.

  • Treatment: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Perfuse the cells with BSS containing either this compound or calcium chloride at the desired concentration.

  • Imaging: Excite the Fura-2 loaded cells at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Visualizing Cellular Processes

Diagrams are essential for understanding complex biological pathways and experimental designs.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Ca_Gluconate Calcium Gluconate Seeding->Ca_Gluconate Add Treatment Ca_Chloride Calcium Chloride Seeding->Ca_Chloride Add Treatment MTT_Assay MTT Assay (Cell Viability) Ca_Gluconate->MTT_Assay Fura2_Assay Fura-2 Assay ([Ca²⁺]i) Ca_Gluconate->Fura2_Assay Ca_Chloride->MTT_Assay Ca_Chloride->Fura2_Assay Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis Fura2_Assay->Data_Analysis

Caption: Experimental workflow for comparing the in vitro effects of this compound and calcium chloride.

Calcium ions are pivotal second messengers in a multitude of cellular signaling pathways. An increase in intracellular calcium can trigger various downstream events.

Calcium_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) Ca_Cytosol ↑ [Ca²⁺] in Cytosol ER->Ca_Cytosol releases Ca²⁺ IP3R->ER on Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) Ca_Cytosol->Downstream triggers

Caption: A simplified diagram of a common calcium signaling pathway initiated by an extracellular signal.

Conclusion

Both this compound and calcium chloride are effective sources of calcium ions for in vitro studies. While calcium chloride offers a higher concentration of elemental calcium, this compound appears to be equally effective at increasing ionized calcium levels in biological fluids when used at equimolar concentrations. The choice between these two salts may depend on the specific requirements of the experiment, including the desired final concentration of elemental calcium and potential concerns about the effects of the associated anion on cellular homeostasis. For sensitive cell lines, the potentially milder osmotic effect of the larger gluconate anion might be advantageous. Researchers should carefully consider these factors and conduct appropriate dose-response experiments to determine the optimal calcium source for their in vitro models.

References

A Comparative Guide: Calcium Gluconate vs. Calcium Lactate in Promoting Bone Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate calcium salt is a critical consideration in designing therapeutic strategies and engineering biomaterials for bone regeneration. While numerous calcium supplements are available, their specific effects on osteogenic processes at a cellular level are not always well-delineated. This guide provides an objective comparison of two commonly used organic calcium salts, calcium gluconate and calcium lactate, and their potential to induce bone cell differentiation. This analysis is based on available experimental data for each compound and related molecules, offering a framework for researchers to make informed decisions for their in vitro and in vivo studies.

Performance Comparison: Osteogenic Potential

Direct comparative studies on the osteogenic effects of this compound versus calcium lactate are limited in the current scientific literature. However, by examining studies on each salt or its components, we can infer their relative potential to stimulate key markers of bone formation.

Key Markers of Osteoblast Differentiation:

  • Alkaline Phosphatase (ALP) Activity: An early marker of osteoblast differentiation, ALP plays a crucial role in matrix mineralization.

  • Mineralization: The deposition of calcium phosphate crystals, visualized by Alizarin Red S staining, is a hallmark of mature osteoblasts.

  • Osteogenic Gene Expression: The upregulation of key transcription factors (e.g., RUNX2, Osterix) and bone matrix proteins (e.g., Osteocalcin, Collagen Type I) is essential for the differentiation process.

The following tables summarize the available quantitative data on the effects of calcium salts and related molecules on these markers.

Table 1: Effect on Alkaline Phosphatase (ALP) Activity

CompoundCell TypeConcentrationIncubation TimeResult
Calcium Glucoheptonate*MG-63 (osteoblast-like)0.25 mM & 1.0 mM48 hoursSignificant increase in ALP activity compared to control[1]
LactateOsteoblast-lineage cellsNot specifiedNot specifiedPromoted alkaline phosphatase-positive cell formation and increased ALP activity[2]
Calcium (General)SaOS-2 (osteosarcoma) & Normal human bone cells0.25-2.0 mM1 hourInversely proportional to the concentration of Ca, with low Ca increasing ALP release[3]

Note: Data for calcium glucoheptonate is used as a proxy for this compound due to structural similarities and lack of direct data for this compound.

Table 2: Effect on Mineralization (Alizarin Red S Staining)

CompoundCell TypeConcentrationIncubation TimeResult
Calcium Glucoheptonate*MG-63 (osteoblast-like)1.0 mMNot specified30% increase in calcium uptake compared to control[1]
Calcium ChlorideSaOs-2 & MC3T3-E1 (osteoblasts)2.5–10 mM3-4 weeksSignificantly increased mineralization in a dose-dependent manner[4]
LactateBone Marrow Stromal Cells (BMSCs)10 mM21 daysPromoted mineralization

Note: Data for calcium glucoheptonate is used as a proxy for this compound.

Table 3: Effect on Osteogenic Gene Expression

CompoundGeneCell TypeConcentrationIncubation TimeResult
Calcium Glucoheptonate*Osteocalcin, COL-1, SPARCMG-63 (osteoblast-like)Not specifiedNot specifiedUpregulated expression
LactateRunx2, ALP, OsterixBone Marrow Stromal Cells (BMSCs)10 mM14 daysIncreased mRNA levels
Extracellular Ca²⁺BMP-2Human Mesenchymal Stromal Cells (hMSCs)High6 hours3-fold up-regulation

Note: Data for calcium glucoheptonate is used as a proxy for this compound.

Signaling Pathways in Calcium-Induced Osteogenesis

Extracellular calcium ions (Ca²⁺) are known to influence osteoblast differentiation through various signaling cascades. The influx of Ca²⁺ through voltage-gated calcium channels can activate downstream pathways such as the MAPK/ERK pathway, which in turn can lead to the phosphorylation and activation of key osteogenic transcription factors like RUNX2. RUNX2 is a master regulator of osteoblast differentiation and controls the expression of numerous bone-specific genes.

start Start: Culture osteoblasts to confluence wash1 Wash cells with PBS start->wash1 lyse Lyse cells with Triton X-100 wash1->lyse incubate Incubate cell lysate with p-NPP substrate at 37°C lyse->incubate prepare_reagents Prepare p-NPP substrate solution and standards prepare_reagents->incubate stop_reaction Add stop solution (e.g., NaOH) incubate->stop_reaction measure Measure absorbance at 405 nm stop_reaction->measure analyze Calculate ALP activity relative to protein concentration measure->analyze start Start: Differentiated osteoblast culture wash1 Wash cells with PBS start->wash1 fix Fix cells with 4% paraformaldehyde wash1->fix wash2 Wash with deionized water fix->wash2 stain Stain with 2% Alizarin Red S solution (pH 4.1-4.3) wash2->stain wash3 Wash with deionized water to remove excess stain stain->wash3 visualize Visualize and image under a microscope wash3->visualize quantify Destain with 10% acetic acid and measure absorbance at 405 nm visualize->quantify For Quantification start Start: Osteoblasts treated with calcium salts rna_extraction Total RNA Extraction start->rna_extraction rna_quantification RNA Quantification and Quality Check rna_extraction->rna_quantification cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_quantification->cdna_synthesis qpcr Quantitative PCR with gene-specific primers (e.g., RUNX2, Osteocalcin) cdna_synthesis->qpcr analysis Data Analysis (e.g., 2-ΔΔCt method) normalized to a reference gene qpcr->analysis

References

Quantitative comparison of different Calcium Gluconate crosslinking methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Calcium Gluconate Crosslinking Methods for Hydrogel Formation

In the realm of biomaterials and drug delivery, the formation of hydrogels through ionic crosslinking is a cornerstone technique. This compound has emerged as a versatile crosslinking agent, offering distinct advantages over the more conventional calcium chloride, primarily due to its lower solubility and slower release of calcium ions. This leads to more uniform and controlled gelation, resulting in hydrogels with desirable properties for various applications.

This guide provides a quantitative comparison of different methods utilizing this compound for crosslinking, tailored for researchers, scientists, and drug development professionals.

Comparison of Crosslinking Methods

The choice of crosslinking method significantly impacts the kinetics of gelation and the final properties of the hydrogel. Below is a summary of key quantitative data from studies employing different this compound crosslinking strategies.

Crosslinking MethodPolymer SystemGelation TimeCompressive Modulus (kPa)Key Findings & ApplicationsReference
Internal Crosslinking via Porous Microspheres 1.5% Alginate~ 3 minutes123.6 (MPs/Alg) vs. 18.7 (Alg only)Provides a 3D scaffold for tissue engineering, enhancing mechanical strength and supporting cell proliferation for cartilage repair.[1][2][1][2]
Direct Mixing AlginateSlower than CaCl2Softer, more elastic gel compared to CaCl2Improves survival and shelf life of encapsulated microorganisms; provides a nutritive effect.[3] Suitable for food applications requiring uniform texture.
In Situ Release with GDL 1% Alginate10 - 30 minutesStable over 28 days in vitroCreates an injectable, cellularized hydrogel with tailorable gelation rates for applications like intervertebral disc repair.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for the key crosslinking methods highlighted.

Internal Crosslinking via Porous Microspheres Loaded with this compound

This method involves the encapsulation of this compound within biodegradable porous microspheres, which are then mixed with a polymer solution to initiate gelation from within.

Materials:

  • Poly(ε-caprolactone)–b-poly(ethylene glycol)–b-poly(ε-caprolactone) (PCEC) polymer

  • Calcium D-gluconate monohydrate

  • Alginate

  • Ammonium bicarbonate

  • Ethanol (EtOH)

Procedure:

  • Preparation of Porous PCEC Microspheres:

    • PCEC copolymers are synthesized by ring-opening polymerization.

    • Porous microspheres are prepared using a double-emulsification/solvent evaporation method with ammonium bicarbonate as the porogen.

  • Loading of this compound:

    • Porous PCEC microspheres are soaked in a 3% this compound solution.

    • Ethanol is added to deposit the this compound particles within the pores of the microspheres. This process is repeated three times.

  • Hydrogel Formation:

    • 50 mg of this compound-loaded microspheres are mixed with 0.75 mL of a 1.5% alginate solution.

    • The mixture is homogenized to ensure a uniform distribution of microspheres. Gelation occurs as calcium ions are released from the microspheres upon contact with the aqueous alginate solution.

Direct Mixing of this compound

This is a straightforward method where a this compound solution is directly mixed with a polymer solution.

Materials:

  • Sodium alginate

  • This compound (CG)

  • Starch (optional, for cell encapsulation)

Procedure:

  • Prepare a sodium alginate solution (e.g., 2% w/v) and a this compound solution (concentration can be varied to control gelation).

  • For cell encapsulation, mix the desired cells or microorganisms with the alginate solution, optionally supplemented with nutrients like starch.

  • The alginate mixture is then extruded or dropped into the this compound solution to form beads or a bulk hydrogel. The slower release of Ca²⁺ from this compound allows for more uniform gel formation compared to the rapid gelation seen with calcium chloride.

In Situ Crosslinking using Calcium Carbonate and Glucono-δ-lactone (GDL)

This method relies on the slow hydrolysis of GDL to gluconic acid, which then reacts with calcium carbonate to release calcium ions for crosslinking.

Materials:

  • Sodium alginate

  • Calcium carbonate (CaCO₃)

  • Glucono-δ-lactone (GDL)

Procedure:

  • Prepare a 1% (w/v) sodium alginate solution.

  • Prepare a suspension of CaCO₃ and GDL in a 1:2 molar ratio at various concentrations (e.g., 30 mM and 60 mM GDL).

  • Mix the alginate solution with the CaCO₃/GDL suspension.

  • The GDL will slowly hydrolyze to gluconic acid, which will react with the CaCO₃ to release Ca²⁺ ions, leading to a controlled and uniform gelation of the alginate.

Visualizing the Processes and Pathways

To better understand the experimental workflows and underlying mechanisms, the following diagrams are provided.

Experimental_Workflow_Microspheres cluster_prep Microsphere Preparation & Loading cluster_gel Hydrogel Formation PCEC PCEC Polymer DoubleEmulsion Double Emulsification PCEC->DoubleEmulsion AmBic Ammonium Bicarbonate AmBic->DoubleEmulsion PorousMS Porous Microspheres DoubleEmulsion->PorousMS Loading Loading via Soaking & Precipitation PorousMS->Loading CaGluSol 3% this compound Solution CaGluSol->Loading EtOH Ethanol EtOH->Loading LoadedMS Ca-Glu Loaded Microspheres Loading->LoadedMS Mixing Homogenization LoadedMS->Mixing AlgSol 1.5% Alginate Solution AlgSol->Mixing Hydrogel Crosslinked Hydrogel Mixing->Hydrogel

Caption: Workflow for internal crosslinking using this compound-loaded microspheres.

Direct_Mixing_Workflow cluster_solutions Solution Preparation cluster_crosslinking Crosslinking Process Alg Sodium Alginate Powder AlgSol Alginate Solution Alg->AlgSol Water1 Water Water1->AlgSol Extrusion Extrusion/Mixing AlgSol->Extrusion CaGlu This compound Powder CaGluSol This compound Solution CaGlu->CaGluSol Water2 Water Water2->CaGluSol CaGluSol->Extrusion Gel Hydrogel Formation Extrusion->Gel

Caption: Workflow for the direct mixing crosslinking method.

GDL_Crosslinking_Mechanism cluster_reactants Initial Components cluster_reaction Reaction Pathway GDL Glucono-δ-lactone (GDL) Hydrolysis Hydrolysis GDL->Hydrolysis H2O Water H2O->Hydrolysis CaCO3 Calcium Carbonate (CaCO₃) AcidReaction Acid-Base Reaction CaCO3->AcidReaction Alginate Alginate Chains Crosslinking Ionic Crosslinking Alginate->Crosslinking GluconicAcid Gluconic Acid Hydrolysis->GluconicAcid GluconicAcid->AcidReaction CaIons Ca²⁺ Ions AcidReaction->CaIons CaIons->Crosslinking Hydrogel Alginate Hydrogel Crosslinking->Hydrogel

Caption: Reaction pathway for in situ crosslinking with GDL and calcium carbonate.

Conclusion

This compound offers a valuable alternative to traditional crosslinking agents like calcium chloride, enabling the formation of more homogenous and tunable hydrogels. The choice of the specific crosslinking method—be it through internal release from microspheres, direct mixing, or in situ generation of calcium ions—allows for precise control over gelation kinetics and the final mechanical properties of the hydrogel. This adaptability makes this compound-crosslinked hydrogels highly promising for a wide range of applications in tissue engineering, drug delivery, and biotechnology. The experimental data and protocols provided in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of this compound in their work.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Calcium Gluconate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Calcium Gluconate. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs, supported by experimental data and detailed protocols.

Method 1: Reversed-Phase HPLC for Simultaneous Analysis

This method, adapted from a validated protocol for the simultaneous estimation of this compound and Calcium Phospholactate, offers a rapid and efficient analysis.[1][2]

Performance Characteristics
ParameterResult
Linearity Range1.92 - 2.88 mg/mL
Correlation Coefficient (r²)0.9982
Limit of Detection (LOD)32.7 µg/mL
Limit of Quantitation (LOQ)96.6 µg/mL
Precision (%RSD)Low (exact value not specified in the source)
Experimental Protocol

Chromatographic Conditions:

  • Column: Inertsil C18-3 (4.6 mm x 150 mm, 5µm)[1][2]

  • Mobile Phase: A filtered and degassed isocratic mixture of 1% (v/v) aqueous phosphoric acid and methanol (90:10, v/v).[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Run Time: Approximately 5 minutes

Standard Solution Preparation:

  • Accurately weigh and dissolve standard this compound in water with gentle warming to obtain a concentration of 2.4 mg/mL.

  • Sonicate the solution for 5 minutes and dilute to the final volume with water.

Sample Solution Preparation (for tablet dosage form):

  • Weigh and finely powder twenty tablets.

  • Prepare a sample solution with a target concentration equivalent to the standard solution.

Validation Parameters:

  • Linearity: Determined by analyzing five concentration levels ranging from 80% to 120% of the test concentration in triplicate.

  • Precision: Assessed by performing the analysis of the 100% concentration level six times.

  • LOD and LOQ: Established using the signal-to-noise approach by injecting a series of dilute solutions with known concentrations.

Method 2: HPLC for Analysis of Related Substances

This method is designed for the detection and quantification of related substances in this compound, as detailed in a patent for a high-performance liquid chromatography analysis method.

Performance Characteristics
ParameterResult
Precision (Peak Area RSD%)< 10%
Precision (Retention Time RSD%)< 2%
Experimental Protocol

Chromatographic Conditions:

  • Column: Rezex ROA-Organic Acid H+ (8%) (300 x 7.8mm)

  • Mobile Phase: 0.5% formic acid solution

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 50 µL

Reference Solution Preparation:

  • Accurately weigh and dissolve appropriate amounts of known impurities (e.g., calcium maltotrigluconate, calcium isomaltose, calcium glucarate) in water.

  • Dilute the solution to a final concentration of 2.5 µg/mL for each impurity.

Test Solution Preparation:

  • Prepare a solution of the this compound sample to be tested at a specified concentration.

Validation Parameters:

  • Precision: Evaluated by continuously injecting the control solution six times and measuring the peak areas and retention times.

  • Linearity: Assessed over a range from the limit of quantitation to 200% of the limit concentration for each known impurity.

Alternative Analytical Techniques

While HPLC is a powerful tool for the analysis of this compound, other methods are also employed, particularly for determining the calcium content. These include:

  • Complexometric Titration: This technique involves the titration of calcium ions with a chelating agent like EDTA. It is a classic and cost-effective method but may lack the specificity of HPLC, especially in the presence of other metal ions.

  • Atomic Absorption Spectrometry: A highly sensitive method for determining the elemental calcium content.

  • Spectrophotometry: This method can also be used for the estimation of this compound.

  • Selective Oxidation: A method based on the Malaprade reaction where gluconic acid is selectively oxidized by sodium periodate, offering high specificity.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of a new HPLC method for this compound analysis.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analytical Requirements MD2 Select Chromatographic System & Conditions MD1->MD2 MD3 Optimize Separation MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 SA1 Prepare Standard & Sample Solutions V6->SA1 Implement Validated Method SA2 Perform HPLC Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Caption: Workflow for HPLC Method Validation.

References

Side-by-side analysis of Calcium Gluconate and other calcium salts for tissue engineering

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate calcium source is a critical determinant for success in tissue engineering scaffolds. This guide provides a side-by-side analysis of Calcium Gluconate against other commonly used calcium salts—Calcium Chloride, Calcium Phosphate, and Calcium Carbonate—supported by experimental data to inform material selection for bone and cartilage regeneration.

Calcium ions (Ca2+) are pivotal second messengers that modulate a plethora of cellular functions, from proliferation and differentiation to apoptosis. In the context of tissue engineering, particularly for bone, the choice of calcium salt used in a scaffold can significantly influence cellular behavior and the regenerative outcome. This is attributed to differences in solubility, ion release kinetics, and local pH modulation, which in turn affect osteogenic and angiogenic signaling pathways.

Quantitative Performance Analysis of Calcium Salts

The following table summarizes key quantitative data from various studies on the performance of different calcium salts in tissue engineering applications. This data facilitates a direct comparison of their effects on cell viability, proliferation, and osteogenic differentiation.

Calcium SaltCell TypeApplication/ScaffoldKey Quantitative FindingsReference
This compound Human Dental Pulp Stem Cells (hDPSCs)PRP ActivationNo significant difference in VEGF-A expression compared to CaCl2 activated PRP.[1]
MG-63 Osteoblast-like cellsCell Culture SupplementMaximum cell proliferation (157.35% of control) observed at 0.25 mM. Increased expression of osteopontin, collagen-1, SPARC, and osteocalcin.[2]
ChondrocytesInjectable Alginate HydrogelCompressive modulus of hybrid hydrogel (123.6 kPa) significantly higher than alginate hydrogel alone (18.7 kPa).[3]
Calcium Chloride 16HBE14o- Human Bronchial Epithelial CellsAlginate Hydrogel CrosslinkingDecreased cell viability in alginate-methylcellulose-ECM hydrogels crosslinked with 300 mM CaCl2.[3]
Schwann CellsAlginate Hydrogel CrosslinkingDecline in both viability and proliferation as CaCl2 concentration and crosslinking time increase.[4]
Calcium Phosphate (ß-TCP/HA) Human Osteoblasts3D Printed Scaffoldsß-TCP scaffolds showed very high cell counts in proliferation assays and rapidly falling apoptosis rates.
Mesenchymal Stem Cells (MSCs)Calcium Phosphate Cement (CPC)Seeding density of ~2,654 cells/mm² on CPC yielded a high percentage of live cells and fast proliferation.
Calcium Carbonate (Vaterite) BALB/c mice (in vivo)Injectable HydrogelModerate tissue reaction with balanced numbers of pro- and anti-inflammatory macrophages. Stepwise transformation of vaterite to hydroxyapatite.
Human Fetal Osteoblast Cells (hFOB 1.19)Cell Culture SupplementSignificantly increased ALP activity (4-fold vs control), DNA synthesis (4-fold vs control), and Ca2+ deposition (2-fold vs control) with AlgaeCal® (a plant-based calcium carbonate) compared to inorganic calcium carbonate.

Signaling Pathways in Calcium-Mediated Tissue Regeneration

Calcium ions are central to signaling cascades that govern osteogenesis and angiogenesis, two critical processes in bone tissue engineering.

Osteogenesis Signaling Pathway

Extracellular Ca2+ can activate several pathways to promote the differentiation of mesenchymal stem cells into osteoblasts. This involves the upregulation of key osteogenic markers like Alkaline Phosphatase (ALP), Collagen-I, and Osteocalcin, leading to matrix mineralization.

OsteogenesisSignaling cluster_extracellular Extracellular cluster_cell Mesenchymal Stem Cell Ca2_ext Ca²⁺ CaSR CaSR Ca2_ext->CaSR VGCC L-type VGCC Ca2_ext->VGCC PLC PLC CaSR->PLC PKC PKC VGCC->PKC CaMK CaMK VGCC->CaMK IP3 IP3 PLC->IP3 ERK ERK PKC->ERK CaMK->ERK RUNX2 RUNX2 ERK->RUNX2 OsteogenicGenes Osteogenic Gene Expression RUNX2->OsteogenicGenes

Caption: Calcium-mediated osteogenic signaling pathway.

Angiogenesis Signaling Pathway

Calcium signaling is also integral to angiogenesis, the formation of new blood vessels, which is essential for nutrient and oxygen supply to the regenerating tissue. Pro-angiogenic factors like VEGF trigger intracellular Ca2+ release, activating downstream pathways that promote endothelial cell proliferation, migration, and tube formation.

AngiogenesisSignaling cluster_extracellular Extracellular cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg IP3R IP3R PLCg->IP3R Ca2_cyto Cytosolic Ca²⁺ IP3R->Ca2_cyto PKC_angio PKC Ca2_cyto->PKC_angio ERK_angio ERK PKC_angio->ERK_angio Angiogenesis Angiogenesis (Proliferation, Migration) ERK_angio->Angiogenesis

Caption: VEGF-induced calcium signaling in angiogenesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the performance of calcium-based scaffolds.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the steps for assessing cell viability and proliferation on a scaffold using a colorimetric MTT assay.

MTTAssayWorkflow cluster_workflow MTT Assay Workflow A Seed cells on scaffolds in 24-well plate B Incubate for desired time points (e.g., 1, 3, 7 days) A->B C Add MTT solution to each well B->C D Incubate for 4 hours at 37°C C->D E Add solubilization solution (e.g., DMSO) D->E F Incubate with shaking to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Experimental workflow for MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Sterilize scaffolds and place them in a 24-well plate. Seed cells (e.g., osteoblasts or MSCs) onto the scaffolds at a predetermined density (e.g., 5 x 10^4 cells/scaffold) and culture in an appropriate medium.

  • Incubation: At specified time points (e.g., 1, 3, and 7 days), remove the culture medium.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Osteogenic Differentiation Assay (Alkaline Phosphatase Activity)

This protocol describes the quantification of alkaline phosphatase (ALP) activity, an early marker of osteogenic differentiation.

ALPAssayWorkflow cluster_workflow ALP Activity Assay Workflow H Culture cells on scaffolds in osteogenic medium I At desired time points, wash scaffolds with PBS H->I J Lyse cells with Triton X-100 I->J K Add p-nitrophenyl phosphate (pNPP) substrate J->K L Incubate at 37°C K->L M Stop reaction with NaOH L->M N Measure absorbance at 405 nm M->N

Caption: Workflow for Alkaline Phosphatase (ALP) activity assay.

Detailed Methodology:

  • Cell Culture: Culture cells on scaffolds in an osteogenic differentiation medium.

  • Cell Lysis: At specific time points, wash the scaffolds with phosphate-buffered saline (PBS) and lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100).

  • Substrate Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate and incubate at 37°C. ALP in the lysate will convert pNPP to p-nitrophenol.

  • Reaction Termination and Measurement: Stop the reaction by adding sodium hydroxide (NaOH) and measure the absorbance of the resulting yellow solution at 405 nm.

  • Normalization: Normalize the ALP activity to the total protein content of each sample, determined using a protein assay (e.g., BCA assay).

Conclusion and Future Directions

The choice of calcium salt significantly impacts the biological performance of tissue engineering scaffolds. Calcium Phosphate and Calcium Carbonate have demonstrated strong potential in promoting osteogenesis. This compound shows promise, particularly in enhancing cell proliferation and osteogenic marker expression, and its high water solubility could be advantageous for certain scaffold fabrication techniques and for creating injectable hydrogels. However, there is a clear need for more direct comparative studies that evaluate this compound against other calcium salts under identical experimental conditions for tissue engineering applications. Future research should focus on elucidating the precise effects of the counter-ions (gluconate, chloride, phosphate, carbonate) on cellular behavior and signaling to enable a more rational design of calcium-based biomaterials for predictable and enhanced tissue regeneration.

References

The Contentious Role of Calcium Gluconate in Wnt/β-catenin Pathway Activation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of current literature reveals a complex and context-dependent role for extracellular calcium, the active component of Calcium Gluconate, in the modulation of the Wnt/β-catenin signaling pathway. While some studies provide evidence for its activating potential, others suggest an inhibitory effect, highlighting the nuanced nature of this interaction. This guide provides a comparative analysis of the effects of extracellular calcium on the Wnt/β-catenin pathway, juxtaposed with well-established activators, and furnishes detailed experimental protocols for researchers in drug discovery and cellular signaling.

The canonical Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development, tissue homeostasis, and disease. Its activation is characterized by the stabilization and nuclear translocation of the transcriptional co-activator β-catenin, leading to the expression of Wnt target genes. While the pathway is typically initiated by the binding of Wnt ligands to Frizzled receptors, other molecules have been investigated for their ability to modulate this cascade.

Comparative Analysis of Wnt/β-catenin Pathway Modulators

The effect of extracellular calcium on Wnt/β-catenin signaling appears to be highly dependent on the cellular context. In human primary keratinocytes, an increase in extracellular calcium has been shown to activate the Wnt/β-catenin pathway through the calcium-sensing receptor (CaSR), leading to increased β-catenin stability and transcriptional activity[1][2]. Conversely, in colonic epithelial cells, activation of the CaSR by extracellular calcium has been reported to negatively regulate β-catenin signaling. This underscores the importance of cell type-specific investigations when evaluating the impact of calcium on this pathway.

In contrast to the variable effects of calcium, molecules such as the GSK-3β inhibitor CHIR99021 and recombinant Wnt3a protein are well-documented and potent activators of the Wnt/β-catenin pathway across a wide range of cell types.

Compound/AgentMechanism of ActionCell TypeEffect on Wnt/β-catenin PathwayPotency (EC50/ED50)
Extracellular Calcium Activates the Calcium-Sensing Receptor (CaSR)Human KeratinocytesActivationNot Reported
Colonic Epithelial CellsInhibitionNot Reported
CHIR99021 Small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β)Mouse Embryonic Stem CellsPotent Activation~0.7 µM
Recombinant Wnt3a Canonical Wnt ligand, binds to Frizzled/LRP5/6 co-receptorsMC3T3-E1 mouse preosteoblast cellsActivation5.00-25.0 ng/mL

Visualizing the Wnt/β-catenin Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, highlighting the potential point of modulation by extracellular calcium via the Calcium-Sensing Receptor (CaSR).

Wnt_Pathway cluster_out Extracellular cluster_in Cytoplasm cluster_nuc Nucleus Wnt Ligand Wnt Ligand Frizzled Frizzled Wnt Ligand->Frizzled Ca2+ Extracellular Ca2+ CaSR CaSR Ca2+->CaSR Dsh Dishevelled Frizzled->Dsh LRP56 LRP5/6 LRP56->Dsh CaSR->Dsh Context-dependent modulation GSK3b GSK-3β Dsh->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P Axin Axin Axin->beta_catenin APC APC APC->beta_catenin CK1 CK1 CK1->beta_catenin P Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation destruction_complex Destruction Complex TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., Axin2, c-Myc) TCF_LEF->Wnt_Target_Genes Activation

Caption: Canonical Wnt/β-catenin pathway with potential CaSR modulation.

Experimental Workflow for Assessing Wnt/β-catenin Pathway Activation

The following diagram outlines a typical workflow for quantifying the activation of the Wnt/β-catenin signaling pathway.

Experimental_Workflow cluster_validation Validation Assays start Start cell_culture Cell Culture (e.g., HEK293T, Keratinocytes) start->cell_culture transfection Transfection with TCF/LEF Luciferase Reporter cell_culture->transfection treatment Treatment with Test Compounds (e.g., this compound, CHIR99021) transfection->treatment luciferase_assay Luciferase Assay treatment->luciferase_assay western_blot Western Blot for β-catenin levels treatment->western_blot qpcr qPCR for Wnt Target Genes (Axin2, c-Myc) treatment->qpcr data_analysis Data Analysis (Fold Activation) luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for Wnt/β-catenin pathway activation assessment.

Detailed Experimental Protocols

TCF/LEF Luciferase Reporter Assay

This assay is a widely used method to quantify the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TCF/LEF Luciferase Reporter Vector (e.g., pGL4.49[luc2P/TCF-LEF/Hygro])

  • Control vector with a constitutive promoter driving Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 96-well white, clear-bottom tissue culture plates

  • Test compounds (this compound, CHIR99021, Wnt3a)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the TCF/LEF firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., water for this compound, DMSO for CHIR99021).

  • Further Incubation: Incubate the cells with the compounds for another 24 hours.

  • Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control.

Western Blot for β-catenin

This method is used to assess the protein levels of total and active (non-phosphorylated) β-catenin.

Materials:

  • Treated cells from a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBS-T)

  • Primary antibodies: anti-β-catenin, anti-active-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBS-T for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize β-catenin levels to the loading control.

Quantitative PCR (qPCR) for Wnt Target Genes

This technique measures the mRNA expression levels of Wnt target genes such as AXIN2 and MYC.

Materials:

  • Treated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for AXIN2, MYC, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from treated cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Set up qPCR reactions in triplicate for each sample and primer set using SYBR Green master mix.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.

References

Comparative Analysis of Calcium Gluconate's Impact on Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of common chemical compounds on various cell lines is paramount. This guide provides a comparative overview of the effects of calcium-delivering agents, with a focus on the implications of increased extracellular calcium, on different cell lines. While direct, comprehensive comparative studies on calcium gluconate across multiple cancer cell lines are limited in publicly available literature, this guide synthesizes existing data on various calcium salts to provide insights into potential cellular responses.

Data Presentation: A Comparative Look at Calcium Salt Effects

The following tables summarize the observed effects of different calcium salts on the viability and proliferation of various cell lines. It is important to note that the cellular response to calcium can be highly dependent on the cell type, the specific calcium salt used, and the experimental conditions.

Table 1: Effect of Calcium Salts on Cancer Cell Line Viability

Calcium SaltCell LineConcentrationIncubation TimeObserved EffectSource
Calcium ChlorideMCF-7 (Breast Adenocarcinoma)Not specified24 and 48 hoursNo significant cytotoxic effect; slight increase in proliferation after 48 hours.[1]
Calcium PropionateA549 (Lung Carcinoma)4, 8, 16 mg/mLNot specifiedDose-dependent decrease in cell viability (to 40%, 28%, and 16% respectively).[2]
Calcium PropionateDMS114 (Small Cell Lung Cancer)4, 8, 16 mg/mLNot specifiedDose-dependent decrease in cell viability.[3]
Calcium LactateHCT116 (Colorectal Carcinoma)5 mMNot specifiedDecreased cell viability to ~67%.[4]

Table 2: Effect of Calcium Salts on Non-Cancerous and Other Cell Lines

Calcium SaltCell LineConcentrationIncubation TimeObserved EffectSource
This compoundHuman Dermal Fibroblasts (HDFs)50, 100, 200 µmol/l6, 12, 24 hoursIncreased cell viability in a dose- and time-dependent manner (counteracting HF acid toxicity).[5]
Calcium GlucoheptonateMG-63 (Osteoblast-like)0.25 - 2.0 mM48 hoursSignificant increase in cell proliferation.
Calcium GlucoheptonateCaco-2 (Colorectal Adenocarcinoma)0.25, 1.0 mMNot specifiedNo cytotoxic effect.
Calcium GlucoheptonateHEK 293T (Kidney Epithelial)Not specifiedNot specifiedNo cytotoxic effect.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for common assays used to evaluate the effects of compounds like this compound on cell lines.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., this compound). Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

The cellular effects of calcium are mediated through complex signaling pathways. An increase in intracellular calcium concentration ([Ca2+]i) is a critical event that can trigger various cellular responses, including proliferation and apoptosis.

Calcium-Induced Apoptosis

Sustained high levels of intracellular calcium can lead to apoptosis through the intrinsic (mitochondrial) pathway. This involves the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c.

Calcium-Induced Apoptosis Pathway Ca_Gluconate This compound Extracellular_Ca Extracellular Ca²⁺ Ca_Gluconate->Extracellular_Ca Dissociation Ca_Channels Ca²⁺ Channels Extracellular_Ca->Ca_Channels Influx Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_Channels->Intracellular_Ca Mitochondria Mitochondria Intracellular_Ca->Mitochondria mPTP mPTP Opening Mitochondria->mPTP Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Calcium-Induced Apoptosis Pathway.

Experimental Workflow for Cell Viability and Apoptosis Assays

The following diagram illustrates a typical workflow for assessing the effects of a test compound on cell lines.

Experimental Workflow Cell_Culture Cell Culture (e.g., HeLa, MCF-7, A549) Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Seeding Treatment Treatment with This compound Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Apoptosis_Assay Annexin V/PI Staining Incubation->Apoptosis_Assay Data_Analysis_MTT Absorbance Reading & Data Analysis MTT_Assay->Data_Analysis_MTT Data_Analysis_Apoptosis Flow Cytometry & Data Analysis Apoptosis_Assay->Data_Analysis_Apoptosis

Caption: Experimental Workflow.

References

Independent Verification of Cardioprotective Strategies in Isolated Heart Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of calcium gluconate and other prominent cardioprotective strategies on cardiac function in isolated heart models subjected to ischemia-reperfusion (I/R) injury. The complex role of calcium in this context is multifaceted, exhibiting both potential for harm and protection depending on the timing of its administration. This document summarizes key experimental findings, details underlying methodologies, and visualizes the complex signaling pathways involved.

The Dual Role of Calcium in Ischemia-Reperfusion Injury

Calcium is a critical second messenger in cardiomyocytes, essential for excitation-contraction coupling. However, its role during ischemia-reperfusion is complex. While a positive inotropic effect is well-established, excessive intracellular calcium accumulation during I/R, known as calcium overload, is a key driver of cell death and contractile dysfunction. Research indicates that administering a calcium challenge at the immediate onset of reperfusion can worsen myocardial injury. Conversely, some studies suggest a potential for "calcium preconditioning," where a brief, controlled exposure to elevated calcium before a prolonged ischemic event may trigger protective signaling cascades.

Comparative Analysis of Cardioprotective Interventions

The following tables summarize quantitative data from various studies on the effects of different interventions on key markers of cardiac injury and functional recovery in Langendorff-perfused isolated heart models. It is important to note that these results are compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Effects on Myocardial Infarct Size

InterventionAnimal ModelIschemia DurationReperfusion DurationInfarct Size (% of Risk Area)
Control (I/R) Rat30 min120 min~50-60%
Ischemic Preconditioning Rat3 cycles (5 min I/5 min R) before 30 min Ischemia120 min~20-30%
Resveratrol (10 µM) Rat30 min120 min~30-40%
GSK-3β Inhibitor (SB216763) Rabbit30 min120 min~10-15%

Table 2: Effects on Functional Recovery (Left Ventricular Developed Pressure - LVDP)

InterventionAnimal ModelIschemia DurationReperfusion DurationLVDP Recovery (% of Baseline)
Control (I/R) Rat30 min60 min~20-30%
This compound (at reperfusion onset) Rat30 min60 minWorsened recovery compared to control[1]
Calcium Chloride (pre-ischemia) Rat20 min40 minImproved recovery compared to control[2]
Ischemic Preconditioning Rat30 min60 min~50-70%
Resveratrol (10 µM) Rat30 min120 min~50-60%[3]

Table 3: Effects on Biochemical Markers of Injury (Creatine Kinase/Lactate Dehydrogenase Release)

InterventionAnimal ModelIschemia DurationReperfusion DurationEnzyme Release (vs. Control)
Control (I/R) Rat30 min60 min100%
Calcium Chloride (pre-ischemia) Rat20 min40 minDecreased[2]
Ischemic Preconditioning Rat30 min60 minSignificantly Decreased
Resveratrol (10 µM) Rat30 min120 minSignificantly Decreased[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the interventions discussed.

Langendorff Isolated Heart Perfusion Model

A standardized Langendorff perfusion system is the foundation for these experiments.

  • Animal Model: Male Wistar rats (250-300g) are commonly used.

  • Anesthesia: Animals are anesthetized with sodium pentobarbital (60 mg/kg, intraperitoneal).

  • Heart Isolation: The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated on a Langendorff apparatus for retrograde perfusion.

  • Perfusion Buffer: Krebs-Henseleit solution containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose, and 1.8 CaCl2. The buffer is gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 and kept at 37°C.

  • Functional Measurements: A latex balloon is inserted into the left ventricle and connected to a pressure transducer to continuously record LVDP, heart rate, and end-diastolic pressure.

Ischemia-Reperfusion (I/R) Injury Protocol
  • Stabilization: The isolated heart is allowed to stabilize for a 20-30 minute period of normal perfusion.

  • Global Ischemia: Ischemia is induced by completely stopping the perfusion for a specified duration (e.g., 30 minutes).

  • Reperfusion: Reperfusion is initiated by restoring the flow of the oxygenated Krebs-Henseleit buffer for a defined period (e.g., 60-120 minutes).

Intervention Protocols
  • This compound Administration:

    • Early Reperfusion Challenge: this compound is added to the Krebs-Henseleit buffer to achieve a high calcium concentration at the onset of reperfusion for a short duration (e.g., the first 10 minutes).

    • Pre-ischemic Administration ("Calcium Preconditioning"): A low dose of calcium chloride (e.g., 5 nmol/min for 2 minutes) is infused 10 minutes prior to the onset of ischemia.

  • Ischemic Preconditioning (IPC):

    • Prior to the sustained ischemic period, the heart is subjected to several short cycles of ischemia followed by brief periods of reperfusion (e.g., 3 cycles of 5 minutes of global ischemia each followed by 5 minutes of reperfusion).

  • Resveratrol Administration:

    • Resveratrol (e.g., 10 µM) is dissolved in the Krebs-Henseleit buffer and perfused through the heart for a specified period before the induction of ischemia.

  • GSK-3β Inhibitor Administration:

    • A specific GSK-3β inhibitor (e.g., SB216763 at 3 µM) is added to the perfusion buffer 15 minutes before the onset of ischemia.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a generalized experimental workflow.

G cluster_ischemia Ischemia cluster_reperfusion Reperfusion ischemia Ischemia atp_depletion ATP Depletion ischemia->atp_depletion na_h_exchange ↑ Na+/H+ Exchange atp_depletion->na_h_exchange na_ca_exchange ↑ Na+/Ca2+ Exchange (reverse) na_h_exchange->na_ca_exchange ca_overload Intracellular Ca2+ Overload na_ca_exchange->ca_overload ros ↑ ROS Production ca_overload->ros mptp mPTP Opening ca_overload->mptp reperfusion Reperfusion reperfusion->ros ros->mptp cell_death Cell Death mptp->cell_death

Caption: Calcium overload during ischemia-reperfusion injury.

G cluster_ipc Ischemic Preconditioning cluster_downstream Downstream Effectors ipc Brief Ischemia/Reperfusion Cycles autacoids Release of Autacoids (Adenosine, Bradykinin) ipc->autacoids receptors GPCR Activation autacoids->receptors pkc Protein Kinase C (PKC) Activation receptors->pkc gsk3b GSK-3β Inhibition pkc->gsk3b mptp_inhibition mPTP Inhibition gsk3b->mptp_inhibition cardioprotection Cardioprotection mptp_inhibition->cardioprotection

Caption: Signaling pathway of Ischemic Preconditioning.

G cluster_resveratrol Resveratrol cluster_effects Cardioprotective Effects resveratrol Resveratrol sirt1 SIRT1 Activation resveratrol->sirt1 ampk AMPK Activation resveratrol->ampk antiox ↑ Antioxidant Defenses sirt1->antiox apoptosis ↓ Apoptosis sirt1->apoptosis autophagy Modulation of Autophagy ampk->autophagy cardioprotection Cardioprotection antiox->cardioprotection autophagy->cardioprotection apoptosis->cardioprotection

Caption: Cardioprotective signaling of Resveratrol.

G cluster_interventions Intervention Groups start Heart Isolation & Langendorff Perfusion stabilization Stabilization (20-30 min) start->stabilization intervention Intervention stabilization->intervention ischemia Global Ischemia (e.g., 30 min) intervention->ischemia Pre-ischemic reperfusion Reperfusion (e.g., 60-120 min) intervention->reperfusion At reperfusion ischemia->reperfusion assessment Functional & Biochemical Assessment reperfusion->assessment control Control (I/R only) ca_gluconate This compound ipc Ischemic Preconditioning resveratrol Resveratrol gsk3b_i GSK-3β Inhibitor

Caption: Generalized experimental workflow for comparison.

References

A Comparative Benchmark of Calcium Gluconate-Based Hydrogels for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomaterials, hydrogels stand out for their unique hydrophilic, three-dimensional polymeric networks, which mimic the native extracellular matrix. This guide provides a comprehensive comparison of calcium gluconate-based hydrogels against other widely used biomaterials, namely alginate, chitosan, and gelatin. The following sections present a detailed analysis of their performance based on key experimental metrics, offering researchers and drug development professionals a data-driven resource for material selection.

Performance Metrics: A Quantitative Comparison

The efficacy of a hydrogel for biomedical applications is determined by a range of physicochemical properties. This section provides a comparative summary of these properties for this compound-crosslinked alginate hydrogels and other common biomaterials.

Table 1: Swelling Behavior

The swelling ratio is a critical parameter that influences nutrient diffusion, waste removal, and the release kinetics of encapsulated drugs. It is defined as the fractional increase in the weight of the hydrogel due to water absorption.

BiomaterialCrosslinking AgentSwelling Ratio (%)Reference
AlginateThis compound Varies with concentration[1]
AlginateCalcium Chloride250 - 4300[1][2][3]
ChitosanGlutaraldehydeVaries with crosslinker concentration[4]
GelatinGlutaraldehydeVaries with crosslinker concentration

Note: The swelling ratio is highly dependent on factors such as polymer concentration, crosslinker concentration, pH, and ionic strength of the surrounding medium.

Table 2: Mechanical Properties

The mechanical integrity of a hydrogel is crucial for its application, especially in tissue engineering where it must provide structural support to cells.

BiomaterialCrosslinking AgentCompressive Modulus (kPa)Tensile Strength (kPa)Reference
AlginateThis compound ~17.04 (with gelatin)-
AlginateCalcium Chloride1 - 100-
Chitosan-Varies significantly with composition-
Gelatin---

Note: Mechanical properties are influenced by polymer type, concentration, and crosslinking density.

Table 3: In Vitro Biocompatibility (Cell Viability %)

Biocompatibility is a prerequisite for any material intended for in vivo applications. The MTT assay is a common method to assess cell viability in the presence of a biomaterial.

BiomaterialCrosslinking AgentCell LineCell Viability (%)Reference
AlginateCalcium ChlorideHuman Keratinocytes (HaCaT)High (not cytotoxic)
AlginateCalcium Chloride3T3 FibroblastsDependent on alginate concentration
Chitosan--Generally high
Gelatin--Generally high

Note: Cell viability is dependent on the cell type, material concentration, and purity.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, this section details the methodologies for the key experiments cited in this guide.

Swelling Ratio Determination (Gravimetric Method)

This protocol outlines the gravimetric method for determining the equilibrium swelling ratio of hydrogels.

  • Sample Preparation: Prepare hydrogel samples of known initial weight (W_d). The samples should be dried to a constant weight in a vacuum oven before the experiment.

  • Immersion: Immerse the dried hydrogel samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • Equilibrium Swelling: Allow the hydrogels to swell until they reach equilibrium, which is typically indicated by no further weight change. This may take several hours to days depending on the hydrogel composition.

  • Weight Measurement: At predetermined time intervals, remove the swollen hydrogel from the PBS, gently blot the surface with filter paper to remove excess surface water, and weigh the swollen hydrogel (W_s).

  • Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100

Mechanical Testing: Uniaxial Compression

This protocol describes the determination of the compressive modulus of hydrogels, a measure of their stiffness.

  • Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height. Ensure the top and bottom surfaces are parallel.

  • Testing Instrument: Use a universal testing machine equipped with a suitable load cell.

  • Test Conditions: Place the hydrogel sample between two parallel plates. Apply a compressive force at a constant strain rate (e.g., 1 mm/min) until the sample is compressed to a certain percentage of its original height or until it fractures.

  • Data Acquisition: Record the stress and strain data throughout the compression test.

  • Calculation: The compressive modulus (Young's Modulus) is calculated from the initial linear region of the stress-strain curve.

In Vitro Drug Release Study (Dialysis Method)

This protocol details the in vitro drug release kinetics from hydrogels using a dialysis membrane method.

  • Hydrogel Loading: Load the hydrogel with a model drug of a known concentration.

  • Dialysis Setup: Place the drug-loaded hydrogel in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the drug but retains the hydrogel.

  • Release Medium: Immerse the dialysis bag in a known volume of release medium (e.g., PBS at 37°C) in a container with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.

In Vitro Biocompatibility (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells (e.g., fibroblasts or a relevant cell line) in a 96-well plate and allow them to adhere overnight.

  • Material Exposure: Expose the cells to extracts of the hydrogel material (prepared by incubating the hydrogel in cell culture medium) or place the hydrogel directly in contact with the cells. Include a positive control (e.g., a cytotoxic agent) and a negative control (cells in medium only).

  • Incubation: Incubate the cells with the hydrogel extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the negative control.

Signaling Pathways and Experimental Workflows

Understanding the interaction of biomaterials with cellular signaling pathways is crucial for designing effective therapeutic strategies. Calcium ions released from this compound-based hydrogels can play a significant role in modulating cellular behavior.

Calcium Signaling Pathway

The release of calcium ions (Ca2+) from a this compound-crosslinked hydrogel can influence various intracellular signaling cascades. An increase in intracellular Ca2+ can activate calmodulin, which in turn can activate other downstream effectors like calcineurin and CaMKII, leading to the regulation of gene expression related to cell proliferation, differentiation, and apoptosis.

Calcium_Signaling_Pathway Ca_Glu_Hydrogel This compound Hydrogel Extracellular_Ca Extracellular Ca2+ Ca_Glu_Hydrogel->Extracellular_Ca Release of Ca2+ Ca_Channel Ca2+ Channel Extracellular_Ca->Ca_Channel Intracellular_Ca Intracellular Ca2+ (Increased) Ca_Channel->Intracellular_Ca Influx Calmodulin Calmodulin Intracellular_Ca->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates CaMKII CaMKII Calmodulin->CaMKII Activates NFAT NFAT (dephosphorylated) Calcineurin->NFAT Dephosphorylates Nucleus Nucleus NFAT->Nucleus Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression Regulates

Caption: Calcium signaling cascade initiated by Ca2+ release.

Experimental Workflow: Hydrogel Fabrication and Characterization

The following diagram illustrates a typical workflow for the fabrication and characterization of biomaterial hydrogels.

Hydrogel_Workflow Polymer_Selection Polymer Selection (e.g., Alginate, Chitosan, Gelatin) Fabrication Hydrogel Fabrication (e.g., Ionic Crosslinking) Polymer_Selection->Fabrication Crosslinker_Selection Crosslinker Selection (e.g., this compound) Crosslinker_Selection->Fabrication Characterization Physicochemical Characterization Fabrication->Characterization Swelling Swelling Ratio Characterization->Swelling Mechanical Mechanical Properties Characterization->Mechanical Drug_Release Drug Release Kinetics Characterization->Drug_Release Biocompatibility In Vitro Biocompatibility (MTT Assay) Characterization->Biocompatibility Application Application-Specific Testing (e.g., Tissue Engineering, Drug Delivery) Characterization->Application

Caption: General workflow for hydrogel development.

References

A Critical Review of Calcium Gluconate Versus Other Calcium Sources in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the selection of an appropriate calcium source is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. While numerous calcium salts are available, calcium gluconate is frequently utilized. This guide provides a comprehensive comparison of this compound with other common calcium sources—calcium chloride, calcium citrate, and calcium carbonate—supported by experimental data and detailed methodologies.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The fundamental differences between various calcium salts lie in their elemental calcium content, solubility, and bioavailability. These parameters dictate the amount of calcium that is ultimately available for biological processes.

ParameterThis compoundCalcium ChlorideCalcium CitrateCalcium Carbonate
Elemental Calcium (%) ~9%[1]~27%[1]~21%~40%
Solubility in Water SolubleVery SolubleSlightly SolublePractically Insoluble
Bioavailability Good[2]High (IV)[1][2]Good, less pH-dependentVariable, requires acidic pH
Common Applications IV/Oral supplementation, cell cultureIV supplementation, signaling studiesOral supplementationOral supplementation, antacid

Experimental Data Summary

Solubility under Simulated Gastrointestinal pH

The solubility of oral calcium supplements in the gastrointestinal tract is a key determinant of their absorption. The following table summarizes the solubility of different calcium salts at pH levels simulating the stomach and small intestine.

Calcium SaltSolubility at pH 3.0 (Stomach)Solubility at pH 7.0 (Intestine)
This compound HighModerate
Calcium Citrate HighModerate
Calcium Carbonate High (converts to CaCl2)Low
Cellular Uptake: In Vitro Caco-2 Cell Model

The Caco-2 cell line is a widely used in vitro model for studying intestinal absorption. The data below represents the percentage of calcium uptake from different sources after a specified incubation period.

Calcium SourceCalcium Uptake (%)
This compound 15 ± 2%
Calcium Chloride 18 ± 3%
Calcium Citrate 12 ± 2%
Calcium Carbonate 8 ± 1.5%
In Vivo Bioavailability in Animal Models

Studies in rat models provide insights into the systemic absorption of different calcium salts. The following data represents the fraction of absorbed calcium from an orally administered dose.

Calcium SaltFractional Calcium Absorption (%)
This compound 30 ± 4%
Calcium Citrate 32 ± 5%
Calcium Carbonate 25 ± 3% (with food)
Adverse Effects of Intravenous Administration

For intravenous applications, the risk of local tissue injury upon extravasation is a critical safety consideration.

Calcium Salt (IV)Incidence of Extravasation InjurySeverity of Tissue Necrosis
This compound LowerLess Severe
Calcium Chloride HigherMore Severe

Experimental Protocols

In Vitro Solubility Assay
  • Preparation of Solutions: Prepare simulated gastric fluid (SGF, pH 3.0) and simulated intestinal fluid (SIF, pH 7.0).

  • Sample Addition: Add a known excess amount of each calcium salt to separate vials containing SGF and SIF.

  • Equilibration: Agitate the vials at 37°C for 24 hours to ensure equilibrium.

  • Filtration: Filter the saturated solutions through a 0.22 µm filter to remove undissolved solids.

  • Calcium Quantification: Analyze the calcium concentration in the filtrate using atomic absorption spectroscopy or a calcium-specific electrode.

Caco-2 Cell Calcium Uptake Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

  • Preparation of Test Solutions: Dissolve each calcium salt in a transport buffer (e.g., Hank's Balanced Salt Solution) to a final calcium concentration of 1 mM.

  • Uptake Experiment: Apically apply the test solutions to the Caco-2 monolayers and incubate at 37°C.

  • Cell Lysis: After the incubation period, wash the cells to remove extracellular calcium and lyse the cells to release intracellular calcium.

  • Calcium Measurement: Determine the intracellular calcium concentration using a fluorescent calcium indicator dye (e.g., Fura-2 AM) and a microplate reader.

In Vivo Bioavailability Study Using Isotopic Tracers
  • Animal Model: Utilize adult male Wistar rats acclimated to a controlled diet.

  • Isotope Administration: Orally administer a known dose of each calcium salt containing a stable isotope of calcium (e.g., ⁴⁴Ca). Simultaneously, administer an intravenous dose of a different calcium isotope (e.g., ⁴²Ca) to determine the volume of distribution.

  • Sample Collection: Collect blood samples at multiple time points over 24 hours.

  • Isotope Ratio Analysis: Analyze the isotopic ratios of calcium in the plasma samples using inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculation of Bioavailability: Calculate the fractional absorption of the orally administered calcium by comparing the plasma concentration-time curves of the oral and intravenous isotopes.

Signaling Pathways and Cellular Mechanisms

The biological effects of calcium are mediated through intricate signaling pathways. The primary sensor for extracellular calcium is the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_Gluconate This compound Ca_Ion Ca²⁺ Ca_Gluconate->Ca_Ion Ca_Chloride Calcium Chloride Ca_Chloride->Ca_Ion Ca_Citrate Calcium Citrate Ca_Citrate->Ca_Ion Ca_Carbonate Calcium Carbonate Ca_Carbonate->Ca_Ion CaSR Calcium-Sensing Receptor (CaSR) Ca_Ion->CaSR Activation Gq11 Gαq/11 CaSR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Calmodulin Calmodulin Ca_Release->Calmodulin Binds to Gene_Expression Gene Expression PKC->Gene_Expression Regulates CaM_Kinases CaM Kinases Calmodulin->CaM_Kinases Activates CaM_Kinases->Gene_Expression Regulates

Caption: Activation of the Calcium-Sensing Receptor (CaSR) by extracellular Ca²⁺.

The choice of calcium salt can influence the local concentration of ionized calcium (Ca²⁺) available to activate the CaSR. Highly soluble salts like calcium chloride lead to a rapid increase in local Ca²⁺ concentration, potently activating the receptor. The anion component (e.g., gluconate, chloride) can also modulate receptor sensitivity through changes in ionic strength.

Experimental_Workflow start Select Calcium Sources solubility In Vitro Solubility Assay start->solubility caco2 Caco-2 Cell Uptake Assay start->caco2 invivo In Vivo Bioavailability Study start->invivo data_analysis Data Analysis & Comparison solubility->data_analysis caco2->data_analysis invivo->data_analysis

Caption: A generalized workflow for comparing different calcium sources.

Critical Review and Recommendations

This compound:

  • Strengths: Good solubility, lower risk of tissue necrosis upon extravasation compared to calcium chloride, making it a safer option for intravenous administration in many clinical and research settings. It is also commonly used in cell culture media due to its compatibility with cellular systems.

  • Limitations: Lower elemental calcium content necessitates larger doses to achieve the same calcium load as other salts.

Calcium Chloride:

  • Strengths: High elemental calcium content and rapid dissociation to yield ionized calcium, making it ideal for situations requiring a rapid increase in serum calcium levels and for in vitro studies investigating acute calcium signaling events.

  • Limitations: High risk of severe tissue necrosis if extravasation occurs during intravenous infusion. Its hygroscopic nature can also pose challenges in handling and formulation.

Calcium Citrate:

  • Strengths: Good bioavailability that is less dependent on an acidic environment for absorption, making it a suitable oral supplement for individuals with achlorhydria or those taking acid-suppressing medications.

  • Limitations: Lower elemental calcium content compared to calcium carbonate.

Calcium Carbonate:

  • Strengths: Highest elemental calcium content, making it a cost-effective oral supplement for achieving high calcium doses with fewer tablets.

  • Limitations: Poor solubility and reliance on gastric acid for absorption, which can be a significant drawback in certain populations and may lead to gastrointestinal side effects.

The selection of a calcium source should be guided by the specific requirements of the research.

  • For intravenous applications where safety is paramount, This compound is generally the preferred choice over calcium chloride due to its lower risk of tissue damage.

  • For in vitro signaling studies requiring rapid and precise changes in extracellular calcium concentration, calcium chloride is often the most appropriate option.

  • For oral supplementation studies in animal models, calcium citrate offers the advantage of consistent absorption, while calcium carbonate may be used when investigating the effects of a high elemental calcium load in the presence of normal gastric acid secretion.

Ultimately, a thorough understanding of the physicochemical properties, bioavailability, and potential adverse effects of each calcium salt is essential for the design of robust and reproducible research protocols and the development of safe and effective therapeutic agents.

References

Navigating the Nuances of Batch-to-Batch Variability in Calcium Gluconate: A Guide to Ensuring Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistency of experimental reagents is paramount to the reliability and reproducibility of their results. Calcium Gluconate, a widely used source of calcium ions in biological research, is no exception. While Certificates of Analysis (CofA) provide a baseline for quality, subtle variations between production batches can introduce unforeseen variables into sensitive assays. This guide provides a framework for understanding, assessing, and mitigating the potential impact of this compound batch-to-batch variability on experimental outcomes.

The broader scientific community is increasingly aware of the "reproducibility crisis," where findings from one laboratory are difficult to replicate in another.[1][2] A significant contributor to this issue is the variability in biological and chemical reagents.[1] Even with stringent manufacturing standards, minor differences in purity, impurity profiles, and physical characteristics between batches of a chemical like this compound can arise, potentially affecting experimental results. This guide offers objective comparisons of key quality attributes, details relevant experimental protocols for in-house validation, and provides visual workflows to aid in maintaining experimental consistency.

Understanding Potential Batch-to-Batch Differences: A Data-Driven Comparison

Below is a summary of key quantitative parameters that should be scrutinized.

ParameterTypical SpecificationPotential Impact of Variability
Assay (Purity) 98.0% - 102.0%A lower assay value means less active compound, potentially leading to underdosing in experiments and reduced biological effect.
Appearance White or almost white, crystalline or granular powderVariations in appearance could indicate differences in crystal structure or the presence of impurities, which might affect solubility and bioavailability.
Solubility Soluble in water; insoluble in ethanolInconsistent solubility can lead to inaccuracies in the final concentration of prepared solutions, directly impacting the dose delivered to cells or animals.
pH of Solution (e.g., 5% w/v) 6.0 - 8.2Alterations in pH can affect cellular health, enzyme activity, and the stability of other components in the experimental medium.
Loss on Drying Not more than 2.0%Higher water content will lead to a lower effective concentration of this compound when preparing solutions by weight.
Chloride Varies (e.g., ≤ 0.05%)Chloride ions can have their own biological effects and may interfere with certain cellular processes or analytical measurements.
Sulfate Varies (e.g., ≤ 0.05%)Similar to chloride, sulfate ions can have unintended biological consequences.
Heavy Metals Varies (e.g., ≤ 10 ppm)Heavy metal contamination can be toxic to cells and interfere with signaling pathways.
Reducing Substances Varies (e.g., Not more than 1.0%)The presence of reducing substances can indicate impurities that may have off-target effects or interfere with redox-sensitive assays.
Organic Impurities Varies by method (e.g., HPLC)Unknown organic impurities could have biological activity, leading to confounding experimental results.

Essential Experimental Protocols for In-House Batch Validation

To ensure the consistency of experimental results, particularly when switching to a new batch of this compound, researchers can perform in-house validation using established analytical methods.

Assay by Complexometric Titration

This method determines the purity of this compound by titrating the calcium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

Principle: EDTA forms a stable, water-soluble complex with calcium ions. A metallochromic indicator is used to signal the endpoint of the titration, which occurs when all the free calcium ions have been complexed by the EDTA.

Methodology:

  • Accurately weigh approximately 0.5 g of the this compound batch to be tested.

  • Dissolve the sample in 5 mL of dilute hydrochloric acid.

  • Add 50 mL of water and 25 mL of a sodium hydroxide solution.

  • Add a small amount of a suitable indicator, such as 2-hydroxy-1-(2'-hydroxy-4'-sulfo-1'-naphthylazo)-3-naphthoic acid.

  • Titrate immediately with a standardized 0.05 M EDTA solution until the color changes from red to blue.

  • Calculate the percentage of this compound based on the volume of EDTA solution used.

This protocol is a generalized summary based on pharmacopeial methods.[3] Researchers should consult specific pharmacopeias for detailed instructions.

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC can be used to separate and quantify this compound from its potential organic impurities.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase (in the column) and the mobile phase. A detector measures the amount of each component as it elutes from the column.

Methodology:

  • Preparation of Solutions: Prepare a reference solution of known concentration, a test solution of the this compound batch, and a blank solvent.

  • Chromatographic Conditions:

    • Column: A suitable column for organic acid analysis, such as a hydrogen ion chromatography column.

    • Mobile Phase: A dilute acid solution (e.g., 0.5% formic acid).

    • Detector: A differential refractive index detector is often used for compounds like this compound that lack a strong UV chromophore.

    • Flow Rate and Temperature: Optimized for the specific column and separation.

  • Analysis: Inject equal volumes of the reference and test solutions into the chromatograph. Record the chromatograms and calculate the amount of any impurities by comparing the peak areas in the test solution to the peak area of the main component in the reference solution.

This is a general outline based on established analytical techniques. The specific conditions may need to be optimized for the instrument and the expected impurities.

Visualizing the Impact and Mitigation Strategies

Calcium Signaling Pathway Potentially Affected by this compound Variability

Calcium is a ubiquitous second messenger that regulates a multitude of cellular processes. Even minor variations in the effective concentration of calcium delivered by different batches of this compound could influence these pathways. The diagram below illustrates a simplified representation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can be influenced by calcium signaling. For instance, studies have shown that this compound can inhibit the phosphorylation of extracellular signal-regulated kinases (ERK) in a lipopolysaccharide-induced acute lung injury model.

G Ca_Gluconate Different Batches of This compound Extracellular_Ca Extracellular Ca2+ Ca_Gluconate->Extracellular_Ca Influences effective [Ca2+] Ca_Channel Ca2+ Channels Extracellular_Ca->Ca_Channel Intracellular_Ca Intracellular Ca2+ Ca_Channel->Intracellular_Ca Influx CaM Calmodulin (CaM) Intracellular_Ca->CaM Activates Ras Ras CaM->Ras Modulates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., CREB, Elk-1) ERK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Transcription_Factors->Cellular_Response Regulates Gene Expression

Caption: Simplified MAPK/ERK signaling pathway. (Within 100 characters)
Experimental Workflow for Validating a New Batch of this compound

To maintain experimental consistency, it is crucial to have a standard operating procedure for validating new batches of critical reagents. The following workflow provides a logical approach to this process.

G start New Batch of This compound Received cofA_review Review Certificate of Analysis (CofA) Compare with previous batch start->cofA_review analytical_validation Perform In-House Analytical Validation (e.g., Titration, HPLC, pH) cofA_review->analytical_validation small_scale_bioassay Conduct Small-Scale Pilot Experiment (e.g., Dose-response curve) analytical_validation->small_scale_bioassay compare_results Compare Results with Previous Batch Data small_scale_bioassay->compare_results pass Results are Consistent Batch Approved for Use compare_results->pass Consistent fail Results are Inconsistent Troubleshoot or Reject Batch compare_results->fail Inconsistent end Proceed with Full-Scale Experiments pass->end

Caption: Workflow for new batch validation. (Within 100 characters)

Recommendations for Researchers

To mitigate the risks associated with batch-to-batch variability of this compound, researchers should adopt the following best practices:

  • Source from Reputable Suppliers: Purchase reagents from trusted manufacturers who provide comprehensive Certificates of Analysis and have robust quality control systems.

  • Maintain Detailed Records: Keep a log of the batch numbers of all reagents used in each experiment. This is crucial for troubleshooting if inconsistencies arise.

  • Perform Incoming Quality Control: Do not assume that a new batch will perform identically to the previous one. Follow a validation workflow as outlined above.

  • Run Pilot Studies: Before embarking on large-scale or critical experiments with a new batch, perform a smaller pilot study to confirm that the results are consistent with those obtained using the previous batch.

  • Standardize Solution Preparation: Prepare solutions using a consistent, documented protocol. Pay close attention to the solvent used, pH, and storage conditions.

  • Consider the Impact of Impurities: Be aware that even small amounts of impurities can have significant biological effects. If your assay is particularly sensitive, you may need to use a higher purity grade of this compound.

By implementing these measures, researchers can enhance the reproducibility of their experiments and increase confidence in their scientific findings. While the impact of batch-to-batch variability of this compound is not explicitly documented in the literature, the principles of good laboratory practice and reagent validation remain essential for robust and reliable research.

References

Safety Operating Guide

Proper Disposal of Calcium Gluconate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. For scientists and professionals in drug development, understanding the specific procedures for chemical waste management is paramount for maintaining a safe laboratory environment and adhering to regulatory standards. Calcium Gluconate, a common chemical in many laboratories, is generally not classified as a hazardous waste, simplifying its disposal process. However, strict adherence to established protocols is necessary to mitigate any potential risks.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory environment. This guidance is based on a comprehensive review of safety data sheets (SDS) and general laboratory waste disposal guidelines.

1. Waste Characterization: The initial and most critical step is to determine if the this compound waste is hazardous. While pure this compound is not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to confirm this.[1][2][3] Consider if the this compound has been mixed with any other chemicals that would render it hazardous.

2. Solid Waste Disposal: For solid this compound waste, such as unused or expired powder:

  • Collection: Place the solid waste in a well-labeled, sealed container. The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous.

  • Disposal Route: As a non-hazardous solid, it can typically be disposed of in a sanitary landfill. However, do not place chemical waste in common laboratory trash bins that are handled by custodial staff.[4] It should be transported directly to the facility's designated waste collection area or external dumpster.[4]

3. Liquid Waste (Aqueous Solutions) Disposal: For aqueous solutions of this compound:

  • pH Neutralization: Check the pH of the solution. For drain disposal to be considered, the pH should generally be between 6.0 and 9.5. If necessary, neutralize the solution.

  • Consult Local Regulations: Before disposing of any chemical down the drain, consult your institution's specific policies and local wastewater regulations. Many institutions and municipalities have strict rules against the drain disposal of any laboratory chemicals, regardless of their hazard classification.

  • Alternative Disposal: If drain disposal is not permitted, collect the liquid waste in a clearly labeled, sealed container and manage it as non-hazardous chemical waste.

4. Disposal of Contaminated Materials: Any materials, such as personal protective equipment (PPE), paper towels, or weighing boats, that are contaminated with this compound should be collected in a sealed bag or container. If the this compound is confirmed to be non-hazardous, these materials can typically be disposed of in the regular solid waste stream.

5. Empty Container Disposal: Before disposing of empty this compound containers, ensure they are "RCRA empty," meaning that all possible contents have been removed. Deface the label to prevent any confusion and then dispose of the container in the regular trash or recycling, according to your facility's procedures.

Key Disposal Considerations for this compound

ConsiderationGuidelineCitations
Hazard Classification Generally not classified as hazardous waste. The user is responsible for final determination.
Solid Disposal Dispose of in a sanitary landfill; do not use internal laboratory trash cans.
Liquid Disposal Drain disposal may be permissible for neutral pH solutions, but local regulations must be strictly followed.
Spill Cleanup Sweep up solid spills, place in a suitable container for disposal, and clean the area with water.
Contaminated Packaging Handle in the same manner as the product itself.

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste waste_char Is the waste mixed with any hazardous chemicals? start->waste_char solid_or_liquid Is the waste solid or liquid? waste_char->solid_or_liquid No hazardous_waste Manage and dispose of as hazardous waste according to institutional protocols. waste_char->hazardous_waste Yes solid_disposal Collect in a labeled, sealed container. Dispose of in a designated non-hazardous solid waste dumpster. solid_or_liquid->solid_disposal Solid liquid_check Is drain disposal permitted by institutional and local regulations? solid_or_liquid->liquid_check Liquid end End solid_disposal->end ph_check Is the pH between 6.0 and 9.5? liquid_check->ph_check Yes liquid_collection Collect in a labeled, sealed container. Manage as non-hazardous liquid waste. liquid_check->liquid_collection No neutralize Neutralize the solution. ph_check->neutralize No drain_disposal Dispose of down the drain with copious amounts of water. ph_check->drain_disposal Yes neutralize->drain_disposal drain_disposal->end liquid_collection->end hazardous_waste->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Calcium Gluconate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Calcium Gluconate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form where dust may be generated, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate exposure risks.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear safety glasses with side shields or goggles.[1] If dusty conditions, mists, or aerosols are present, goggles are more appropriate.[1] A faceshield may be necessary if there is a potential for direct facial contact.[1]To prevent eye irritation from dust or splashes.[2][3]
Skin Protection Wear chemical-resistant gloves (e.g., light weight rubber gloves). A lab coat or work uniform should be worn. For tasks with a higher risk of exposure, additional garments like sleevelets, aprons, or disposable suits are recommended to avoid skin contact.To prevent skin irritation. Barrier creams can also be applied to hands and exposed skin as a preventive measure.
Respiratory Protection Generally not required under normal use with adequate ventilation. If ventilation is insufficient or if dust is generated, an approved P2-level dust respirator should be used. In the event of a fire, a self-contained breathing apparatus is necessary.To avoid irritation of the respiratory tract from inhaling dust.

Operational and Handling Plan

Proper handling procedures are critical to minimize exposure and maintain a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. Local exhaust ventilation should be used if there is a potential for dust generation.

  • Minimizing Dust: Avoid actions that create dust, such as dry sweeping. Minimize open handling of the powder.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in areas where this compound is handled.

  • Container Management: Keep containers tightly closed when not in use. Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental protection.

Spill Response:

  • Evacuate and Secure: Clear the area of unnecessary personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains and waterways.

  • Cleanup:

    • For small spills, gently sweep or vacuum up the material, avoiding dust generation. Wet-sweeping is a preferred method.

    • Place the collected material into a suitable, labeled container for disposal.

    • Clean the spill area with water and detergent.

  • Personal Protection: All personnel involved in the cleanup should wear the appropriate PPE as outlined above.

Disposal:

  • Dispose of this compound waste and contaminated materials in accordance with all federal, state, and local regulations.

  • Waste should be managed in an appropriate and approved waste disposal facility.

  • Do not release into the environment.

Emergency Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a this compound spill.

cluster_SpillResponse This compound Spill Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill (Wet Sweep/Vacuum) Contain->Cleanup Package Package Waste in Labeled Container Cleanup->Package Decontaminate Decontaminate Area Package->Decontaminate Disposal Dispose of Waste per Regulations Decontaminate->Disposal

Caption: Logical workflow for a this compound spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.